molecular formula C10H8N2O3 B1436747 Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate CAS No. 1000578-10-8

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B1436747
CAS No.: 1000578-10-8
M. Wt: 204.18 g/mol
InChI Key: FOIQBHSPCYEVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxo-3H-quinazoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQBHSPCYEVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653342
Record name Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000578-10-8
Record name Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a key heterocyclic building block. We will elucidate the causal logic behind the chosen synthetic strategy, present self-validating protocols for reproducibility, and detail the analytical workflow required for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to this important class of compounds.

Strategic Approach: Retrosynthesis and Mechanistic Rationale

The synthesis of a substituted quinazolin-4-one hinges on the formation of the pyrimidine ring fused to a benzene core. A common and robust strategy involves the cyclization of an appropriately substituted anthranilic acid derivative.[3][4] For our target molecule, this compound, the most logical precursor is a 2-aminobenzoic acid derivative that already contains the required carboxylate group at the adjacent position.

Our retrosynthetic analysis, therefore, identifies Dimethyl 2-aminoterephthalate as the ideal starting material. The C2-N bond and the C4=O group of the quinazolinone ring can be formed by reacting this precursor with a suitable one-carbon (C1) synthon. Formamide is an excellent choice for this transformation as it serves as both the C1 source and the nitrogen source for the N3 position upon heating, proceeding through a well-established mechanism known as the Niementowski reaction.[4][5] This approach is favored for its operational simplicity and the ready availability of the required reagents.

Synthetic Pathway Overview

The synthesis is designed as a one-pot cyclocondensation reaction. The workflow ensures high efficiency and provides a clear path from starting material to the final, purified compound.

G cluster_0 Niementowski Cyclocondensation start Dimethyl 2-aminoterephthalate midpoint start->midpoint product This compound reagents Formamide (HCONH₂) Heat (e.g., 150-160 °C) reagents->midpoint midpoint->product

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product purity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
Dimethyl 2-aminoterephthalate5372-81-6209.20Major Chemical SupplierStarting Material
Formamide75-12-745.04Major Chemical SupplierReagent and Solvent
Methanol67-56-132.04Major Chemical SupplierRecrystallization Solvent
Deionized Water7732-18-518.02In-houseFor washing
Anhydrous Sodium Sulfate7757-82-6142.04Major Chemical SupplierDrying Agent
Silica Gel 60 (230-400 mesh)112926-00-8N/AMajor Chemical SupplierFor Thin Layer Chromatography (TLC)
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Dimethyl 2-aminoterephthalate (0.05 mol, 10.46 g) and formamide (0.25 mol, 10 mL).[5]

    • Causality: Formamide acts as both the solvent and the reactant. A molar excess of formamide is used to drive the reaction to completion. The reaction is typically performed neat.

  • Cyclization Reaction: Heat the mixture in a sand bath or heating mantle to 150-160 °C. Maintain this temperature with vigorous stirring for 6-8 hours.[5]

    • Process Monitoring: The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Upon cooling, a precipitate should form. Pour the cooled reaction mixture into 100 mL of crushed ice/water with stirring.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C overnight to yield the crude product.

Purification Protocol
  • Recrystallization: The crude product can be effectively purified by recrystallization. Dissolve the crude solid in a minimum amount of hot methanol.

    • Rationale: Methanol is selected for its ability to dissolve the quinazolinone product at high temperatures and its poor solvency at lower temperatures, allowing for the formation of pure crystals upon cooling.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight. Record the final yield and melting point.

Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Characterization Workflow

The following workflow ensures a comprehensive analysis of the final product, validating both its identity and purity.

G A Purified Solid Product B Purity Assessment A->B C Structural Elucidation A->C D TLC / HPLC B->D E ¹H & ¹³C NMR Spectroscopy C->E F FT-IR Spectroscopy C->F G Mass Spectrometry (MS) C->G H Final Characterized Compound D->H E->H F->H G->H

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound. This data serves as a benchmark for confirming the successful synthesis.

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~12.2 ppm (s, 1H): N-H proton of the quinazolinone ring.[6]δ ~8.1-8.4 ppm (m, 3H): Aromatic protons on the quinazolinone ring system.δ ~8.1 ppm (s, 1H): C2-H proton of the quinazolinone ring.δ ~3.9 ppm (s, 3H): -OCH₃ protons of the methyl ester.
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 ppm: Carbonyl carbon of the ester (C=O).δ ~161 ppm: Carbonyl carbon of the amide (C=O).[7]δ ~145-150 ppm: Quaternary carbons of the fused ring system.δ ~120-135 ppm: Aromatic CH carbons.δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
FT-IR (KBr Pellet, cm⁻¹)~3200-3000 cm⁻¹: N-H stretching vibration.[3]~1725 cm⁻¹: C=O stretching of the ester group.[8]~1680 cm⁻¹: C=O stretching of the amide group (quinazolinone).[3]~1620 cm⁻¹: C=N stretching vibration.[9]~1250 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (ESI+) Expected [M+H]⁺: m/z = 219.0764. The molecular formula is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 Da.[10]
Melting Point A sharp melting point is indicative of high purity. To be determined experimentally.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood, especially when heating formamide, which can decompose to release toxic gases.

  • Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. By employing the Niementowski cyclocondensation of Dimethyl 2-aminoterephthalate with formamide, the target compound can be obtained in good yield and high purity. The detailed characterization workflow, supported by predictive spectroscopic data, provides a robust framework for validating the molecular structure. This protocol serves as a valuable resource for researchers engaged in the synthesis of quinazolinone-based scaffolds for applications in drug discovery and development.

References

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. (2022). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (n.d.). DergiPark. Retrieved January 19, 2026, from [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2022). ACS Publications - ACS Figshare. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

  • IR spectrum of compound 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ChemInform Abstract: Quinazolines. Part 7. Reactions of Anthranilamide with β-Diketones; New Approaches Toward the Synthesis of Tetrahydropyrido[2,1-b]quinazolin-11-one Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Retrieved January 19, 2026, from [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2025). IJIRT. Retrieved January 19, 2026, from [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in drug discovery and development. Particular emphasis is placed on the rationale behind synthetic strategies and the compound's potential as a key building block for targeted therapeutics.

Introduction: The Quinazolinone Scaffold and the Significance of this compound

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is found in over 150 naturally occurring alkaloids and a vast array of synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring system allows for extensive functionalization, enabling the fine-tuning of its interaction with various biological targets.

This compound (CAS No: 1000578-10-8) is a specific derivative of this important class of compounds.[3] Its strategic placement of a carboxylate group at the 8-position makes it a particularly valuable intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors. This guide will delve into the technical details of this compound, providing a foundational understanding for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1000578-10-8[3]
Molecular Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.19 g/mol [3]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF (predicted)
Melting Point Not explicitly available in searched literature.

Structural Elucidation:

  • ¹H NMR: Protons on the aromatic ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methyl ester protons would exhibit a singlet at approximately δ 3.9-4.0 ppm. The N-H proton of the quinazolinone ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbons of the quinazolinone and the ester would resonate at the lower end of the spectrum (around δ 160-170 ppm). Aromatic carbons would appear in the δ 115-150 ppm range. The methyl ester carbon would be found further upfield.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C=O stretching vibrations for the ketone and ester functionalities (typically around 1680-1730 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 204, confirming the molecular weight.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of 4(3H)-quinazolinones commonly proceeds through the cyclization of anthranilic acid derivatives. A prevalent and historically significant method is the Niementowski quinazolinone synthesis .[4] This reaction typically involves the condensation of an anthranilic acid with an amide.

A plausible and efficient synthetic route to this compound involves the reaction of methyl 2-amino-3-(methoxycarbonyl)benzoate with formamide .

Conceptual Synthetic Workflow:

Synthesis_Workflow A Methyl 2-amino-3-(methoxycarbonyl)benzoate C High Temperature (e.g., 120-180 °C) A->C B Formamide B->C D This compound C->D Cyclocondensation PARP_Inhibitor_Synthesis A Methyl 4-oxo-3,4-dihydro- quinazoline-8-carboxylate B Amide Coupling (with appropriate amine) A->B C Functionalized Quinazolinone Amide B->C D Further Synthetic Modifications C->D E Final PARP Inhibitor D->E

Sources

An In-depth Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, is the foundation for numerous approved therapeutics, particularly in oncology.[3] Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a specific derivative of this important class of molecules, featuring a methyl ester at the 8-position. This functional group provides a valuable handle for further chemical modifications, making it an attractive building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and potential applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

This compound is a solid compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.19 g/mol . Its chemical structure is characterized by the planar quinazolinone ring system with a methyl carboxylate group at position 8.

PropertyValueSource
CAS Number 1000578-10-8N/A
Molecular Formula C₁₀H₈N₂O₃N/A
Molecular Weight 204.19 g/mol N/A
Melting Point 310-315 °C (for the corresponding carboxylic acid)[4]
Boiling Point 428.9±47.0 °C (Predicted, for the corresponding carboxylic acid)[4]
Density 1.56±0.1 g/cm³ (Predicted, for the corresponding carboxylic acid)[4]

Synthesis of this compound: A Proposed Protocol

The most established and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazolinone synthesis.[1][5] This reaction involves the condensation of an anthranilic acid derivative with an amide, typically at elevated temperatures. For the synthesis of this compound, a plausible and efficient approach would involve the reaction of a suitably substituted 2-aminobenzoic acid derivative with formamide.

Proposed Synthetic Pathway: Niementowski Reaction

The proposed synthesis starts from 2-aminoterephthalic acid, which is first esterified to the dimethyl ester. This intermediate is then cyclized with formamide to yield the target molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Niementowski Cyclization 2-Aminoterephthalic_acid 2-Aminoterephthalic acid Dimethyl_2-aminoterephthalate Dimethyl 2-aminoterephthalate 2-Aminoterephthalic_acid->Dimethyl_2-aminoterephthalate MeOH, H₂SO₄ (cat.), reflux Target_Molecule This compound Dimethyl_2-aminoterephthalate->Target_Molecule Formamide, 150-160 °C G cluster_0 Reactivity at N3-Position cluster_1 Reactivity of the Ester Group cluster_2 Reactivity at C2-Position Target_Molecule This compound N-Alkylation N-Alkylation/Arylation Target_Molecule->N-Alkylation R-X, Base Hydrolysis Hydrolysis Target_Molecule->Hydrolysis H₃O⁺ or OH⁻ Amidation Amidation Target_Molecule->Amidation R₂NH C2-Substitution Substitution Reactions Target_Molecule->C2-Substitution e.g., Halogenation

Sources

The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives have garnered significant attention from researchers and drug development professionals due to their remarkable and diverse range of pharmacological activities.[1][2][3] The structural versatility of the quinazolinone scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological profile and paving the way for the development of potent and selective therapeutic agents.[4][5] This guide provides an in-depth technical exploration of the prominent biological activities of quinazolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these activities, offering a comprehensive resource for scientists engaged in the discovery and development of novel quinazolinone-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds having progressed to clinical use.[6][7] Their antitumor effects are multifaceted, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Mechanisms of Anticancer Action

The anticancer prowess of quinazolinone derivatives stems from their ability to interact with multiple molecular targets crucial for cancer progression.

A prominent mechanism of action for many anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell growth and proliferation.[10][11] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target.[12] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways that lead to cell proliferation and survival.[10][13]

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Blocks ATP Binding Site ATP ATP Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[14][15] Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[14][16] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15][17]

dot

Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Quinazolinone Quinazolinone Inhibitor Quinazolinone->Tubulin Binds to Colchicine Site CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid Release COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate Quinazolinone Quinazolinone Inhibitor Quinazolinone->COX2 Inhibits

Caption: COX-2 Inhibition by Quinazolinone Derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of quinazolinones is influenced by their substitution patterns:

  • Positions 2 and 3: The nature of the substituents at these positions is crucial for COX-2 inhibitory activity and selectivity. [18]* Aryl Substituents: The presence of specific aryl groups can enhance the interaction with the active site of the COX enzyme. [10]

Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. [19][20] Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the quinazolinone derivative or a control inhibitor (e.g., celecoxib for COX-2).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Quantification: Measure the production of prostaglandins (e.g., PGE2) using an enzyme-linked immunosorbent assay (ELISA). [19]5. Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Dosing: Administer the quinazolinone derivative or a vehicle control to rats, typically orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the volume of the paw at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Quinazolinone derivatives have a long history of investigation for their anticonvulsant properties, with some showing potent activity in preclinical models. [7]

Mechanism of Anticonvulsant Action

The anticonvulsant effects of many quinazolinone derivatives are attributed to their ability to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. [1][14]By acting as positive allosteric modulators of the GABA-A receptor, these compounds enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility. [1][14]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

Key SAR findings for anticonvulsant quinazolinones include:

  • Positions 2 and 3: The nature of the substituents at these positions is critical for activity. For instance, a methyl group at position 2 and an o-tolyl group at position 3 are features of the classic anticonvulsant methaqualone. [14][21]* Hydrophobicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to cross the blood-brain barrier and reach its target in the central nervous system. [21]

Experimental Protocols for Anticonvulsant Activity Evaluation

This model is used to identify compounds that are effective against generalized tonic-clonic seizures. [7] Protocol:

  • Animal Dosing: Administer the quinazolinone derivative or a vehicle control to mice.

  • Induction of Seizure: After a predetermined time, deliver a maximal electrical stimulus through corneal or ear electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is determined.

This model is used to screen for compounds that are effective against absence seizures. [1][21] Protocol:

  • Animal Dosing: Administer the test compound or vehicle to mice.

  • Induction of Seizure: After a specific time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observation: Observe the mice for the onset and severity of clonic seizures.

  • Data Analysis: The ability of the compound to prevent or delay the onset of seizures is a measure of its anticonvulsant activity. The ED50 is then calculated. [1]

Conclusion: The Enduring Promise of Quinazolinone Derivatives

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. [6][9]The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental protocols for their evaluation, provide a solid foundation for the rational design and development of new and improved quinazolinone-based drugs. As our understanding of the molecular basis of diseases deepens, the versatility of the quinazolinone core will undoubtedly continue to be exploited to address unmet medical needs across various therapeutic areas. This guide serves as a comprehensive resource to aid researchers, scientists, and drug development professionals in their endeavors to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Zayed M.F., Ahmed S., Ihmaid S., et al. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. 2019;24(19):3539. [Link]

  • Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]

  • Toma I., Bîrceanu A., Pîrvu M., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. 2022;27(19):6619. [Link]

  • Jafari E., Khodarahmi G., Hassanzadeh F. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Res Pharm Sci. 2016;11(1):1-14. [Link]

  • Abdel-Ghani T.M., El-Sayed M.A., El-Sabbagh O.I., et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. 2022;27(23):8501. [Link]

  • Abdel-Aziz M., Abuo-Rahma G.E.-D.A., Hassan A.A.-H. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules. 2009;14(8):3043-3055. [Link]

  • Aly A.A., El-Sayed M.A., El-Sabbagh O.I., et al. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. 2016;21(11):1542. [Link]

  • Verma A., Singh V., Singh V.K., et al. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics. 2023;13(1):102-106. [Link]

  • Abdel-Ghani T.M., El-Sayed M.A., El-Sabbagh O.I., et al. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia. 2022;2(4):1955-1975. [Link]

  • Khan I., Tantray M.A., Hamid H., et al. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. 2024;40(2):1001-1014. [Link]

  • Liu Z., Li J., Wang L., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2023;28(19):6939. [Link]

  • Kumar A., Sharma S., Bajaj K., et al. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry. 2013;2013:789729. [Link]

  • Jafari E., Khodarahmi G., Hassanzadeh F., et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iran J Pharm Res. 2011;10(4):787-795. [Link]

  • Keri R.S., Sasidhar B.S., Nagaraja B.M., et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Advanced Pharmacy Education & Research. 2021;11(2):104-110. [Link]

  • Miller D.D., Giguere J.R., Singh S.K., et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2016;59(9):4424-4439. [Link]

  • Sharma P.C., Kumar A., Kumar A. Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Inventi Impact: Med Chem. 2011;2011(1):55. [Link]

  • Pattrawiwat P., T-Thienprasert J., De-Eknamkul W., et al. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega. 2018;3(6):6295-6304. [Link]

  • Kumar A., Sharma S., Bajaj K., et al. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research. 2013;22(11):5347-5361. [Link]

  • Riendeau D., Charleson S., Cromlish W., et al. An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. 2007;2(4):813-818. [Link]

  • Ibrahim S.M., Ali W.A.M., El-Deen I.M., et al. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. RSC Advances. 2024;14(19):13351-13367. [Link]

  • Ghandourah E., Al-Salahi R., Al-Warhi T., et al. Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. Molecules. 2022;27(15):4974. [Link]

  • El Kayal W., Korniienko V., Gerashchenko I., et al. CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. ScienceRise: Pharmaceutical Science. 2020;(3):4-11. [Link]

  • El-Azab A.S., El-Tahir K.E.H., Al-Ghamdi A.A., et al. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Molecules. 2017;22(2):209. [Link]

  • Chen Y., Zhang Y., Li S., et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics. 2023;12(6):967. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Wolfe J.F., Rathman T.L., Sleevi M.C., et al. Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry. 1990;33(1):161-166. [Link]

  • Haider K., Das S., Joseph A., et al. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research. 2022;83(5):1047-1075. [Link]

  • Lee J.S., Choi S.Y., Kim J.H., et al. Assaying cell cycle status using flow cytometry. Methods in Molecular Biology. 2011;761:323-330. [Link]

  • Le T.N., Le T.H., Nguyen T.H., et al. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):501-512. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • To C., Jang J., Chen T., et al. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. 2022;61:128608. [Link]

  • Popa R., Zara G.M., Gătin M.-A., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2022;27(13):4273. [Link]

Sources

The Quinazoline Nucleus: A Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Modern Chemist

Authored by: [Your Name], Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, from pioneering antimalarials to contemporary targeted cancer therapies. This guide provides an in-depth exploration of the discovery and historical evolution of quinazoline synthesis. We will traverse the timeline from the seminal discoveries of the 19th century to the sophisticated, atom-economical methodologies of the 21st century. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a detailed examination of the underlying chemical principles, mechanistic intricacies, and practical experimental protocols that define the synthesis of this vital heterocyclic system.

Introduction: The Enduring Significance of the Quinazoline Core

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a versatile and highly sought-after scaffold in drug discovery. Its rigid structure provides a reliable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The journey of quinazoline from a laboratory curiosity to a key component in numerous FDA-approved drugs is a testament to over 150 years of synthetic innovation. This guide will deconstruct this journey, providing both the foundational knowledge and the practical insights required to master the synthesis of this important molecular architecture.

The Dawn of Quinazoline Chemistry: 19th and Early 20th Century Pioneers

The story of quinazoline synthesis begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. The initial forays into this heterocyclic system were characterized by harsh reaction conditions and limited substrate scope, yet they laid the critical groundwork for all subsequent developments.

1869: The Griess Synthesis - A First Glimpse

The first documented synthesis of a quinazoline derivative was achieved by Peter Griess in 1869. By reacting anthranilic acid with cyanogen, Griess unknowingly opened the door to a new class of heterocycles.[1] The reaction, while historically significant, is of limited practical use today due to the hazardous nature of cyanogen.

Mechanism of the Griess Synthesis

The reaction proceeds through an initial nucleophilic attack of the amino group of anthranilic acid onto the electrophilic carbon of cyanogen. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the 2-cyano-4-oxo-3,4-dihydroquinazoline.

Griess_Synthesis cluster_reactants Anthranilic_Acid Anthranilic Acid N_attack Nucleophilic attack by amine Cyanogen Cyanogen (N≡C-C≡N) Product 2-Cyano-4-oxo-3,4-dihydroquinazoline Cyclization Intramolecular Cyclization N_attack->Cyclization + H₂O Tautomerization Tautomerization Cyclization->Tautomerization Tautomerization->Product

Caption: The Griess Synthesis (1869).

1895: The Bischler-Lang Synthesis - The Parent Heterocycle

The synthesis of the unsubstituted parent quinazoline molecule was first reported in 1895 by August Bischler and Lang.[2] Their approach involved the decarboxylation of quinazoline-2-carboxylic acid, which itself was prepared from simpler precursors. This achievement was pivotal in allowing for the fundamental characterization of the quinazoline ring system.

1903: The Gabriel Synthesis - A More Practical Route

Siegmund Gabriel devised a more satisfactory and rational synthesis of quinazoline in 1903.[2][3] His method started from o-nitrobenzylamine, which was reduced to 2-aminobenzylamine. This intermediate was then condensed with formic acid to form a dihydroquinazoline, which was subsequently oxidized to yield the aromatic quinazoline.[2]

Mechanism of the Gabriel Synthesis

  • Reduction: The nitro group of o-nitrobenzylamine is reduced to an amine, typically using a strong reducing agent like hydrogen iodide and red phosphorus.

  • Condensation: The resulting 2-aminobenzylamine reacts with formic acid. The primary amine condenses with the carboxylic acid to form an amide, which then undergoes intramolecular cyclization via attack of the benzylamine onto the amide carbonyl.

  • Dehydration and Oxidation: The cyclized intermediate dehydrates to form a dihydroquinazoline, which is then oxidized to the final aromatic quinazoline.

Gabriel_Synthesis start o-Nitrobenzylamine reduction Reduction (HI, Red P) start->reduction intermediate1 2-Aminobenzylamine reduction->intermediate1 condensation Condensation (+ HCOOH) intermediate1->condensation intermediate2 Dihydroquinazoline condensation->intermediate2 oxidation Oxidation intermediate2->oxidation product Quinazoline oxidation->product

Caption: Gabriel's Quinazoline Synthesis (1903).

The Classical Name Reactions: Workhorses of Quinazoline Synthesis

Several classical named reactions became the standard methods for constructing quinazolines and their derivatives for much of the 20th century. These methods, while often requiring high temperatures, remain relevant and are frequently the basis for modern synthetic innovations.

The Niementowski Quinazoline Synthesis

First reported by Stefan von Niementowski in 1895, this is arguably the most common and versatile classical method for preparing 4(3H)-quinazolinones.[4] The reaction involves the thermal condensation of an anthranilic acid with an amide.[5]

Mechanism of the Niementowski Synthesis

The reaction is believed to proceed via an initial acylation of the anthranilic acid by the amide to form an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of the amine onto the carboxylic acid, followed by dehydration to form the quinazolinone ring.

Niementowski_Mechanism reactants Anthranilic Acid + Amide step1 Acylation reactants->step1 intermediate N-Acylanthranilic Acid Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 step3 Dehydration (-H₂O) step2->step3 product 4(3H)-Quinazolinone step3->product

Caption: Mechanism of the Niementowski Synthesis.

Experimental Protocol: Conventional vs. Microwave-Assisted Niementowski Synthesis

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions, including the Niementowski synthesis, by dramatically reducing reaction times and often improving yields.

Protocol 3.1.1: Conventional Synthesis of Quinazolin-4(3H)-one

  • Materials: Anthranilic acid, Formamide.

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a reflux condenser, place anthranilic acid (13.7 g, 0.1 mol).

    • Add an excess of formamide (25 mL, 0.62 mol).

    • Heat the reaction mixture in an oil bath at 130-140 °C for 4-5 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to room temperature. Pour the mixture into 100 mL of cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry. Recrystallize from ethanol to obtain pure quinazolin-4(3H)-one.

Protocol 3.1.2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

  • Materials: Anthranilic acid, Formamide, Acidic alumina (optional support).

  • Procedure:

    • In a 10 mL microwave-safe vessel, mix anthranilic acid (1.37 g, 10 mmol) and formamide (2.5 mL, 62 mmol).

    • Optionally, add a solid support like acidic alumina to ensure even heating.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150 °C for 5-10 minutes.[6]

    • After cooling, add 20 mL of cold water to the vessel.

    • Collect the precipitate by filtration, wash with water, and dry to yield the product.

The Friedländer Synthesis

While primarily known as a method for quinoline synthesis, the Friedländer synthesis can be adapted for quinazolines. The reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminophenyl ketone with a compound containing a reactive α-methylene group, often catalyzed by acid or base.

Protocol 3.2.1: Base-Catalyzed Friedländer Synthesis of 2-Phenylquinazoline

  • Materials: 2-Aminobenzaldehyde, Benzamidine hydrochloride, Sodium hydroxide, Ethanol.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

    • Add a solution of sodium hydroxide (0.4 g, 10 mmol) in 5 mL of water dropwise with stirring.

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction to room temperature and reduce the solvent volume under vacuum.

    • Add 50 mL of water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol/water to obtain 2-phenylquinazoline.

The Modern Era: Catalysis and Green Chemistry

The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic chemistry, with a focus on efficiency, selectivity, and sustainability. This has led to the development of powerful new methods for quinazoline synthesis that overcome many of the limitations of classical approaches.

Transition-Metal Catalysis

Transition-metal-catalyzed reactions have become indispensable tools for constructing complex molecules.[7] Catalysts based on copper, palladium, iron, and other metals enable the formation of the quinazoline ring under milder conditions and with greater functional group tolerance.[3]

Key Strategies in Transition-Metal Catalysis:

  • Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N bond formation. A common approach involves the cascade reaction of (2-bromophenyl)methylamines with amides or amidines, proceeding through a sequential Ullmann-type coupling and aerobic oxidation.[8]

  • Palladium-Catalyzed Reactions: Palladium catalysts excel in cross-coupling reactions. For instance, the annulation of N-allylamidines can be achieved under microwave irradiation with a palladium catalyst.

  • Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed methods often involve aerobic oxidation and C-H activation pathways.

Protocol 4.1.1: Copper-Catalyzed Synthesis of 2-Phenylquinazoline from (2-Bromophenyl)methanamine

  • Materials: (2-Bromophenyl)methanamine, Benzamide, Copper(I) bromide (CuBr), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Air (as oxidant).

  • Procedure:

    • To an oven-dried Schlenk tube, add (2-bromophenyl)methanamine (186 mg, 1.0 mmol), benzamide (145 mg, 1.2 mmol), CuBr (14.3 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

    • Evacuate and backfill the tube with air.

    • Add 3 mL of anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenylquinazoline.

Green Chemistry Approaches

Modern synthetic chemistry emphasizes sustainability. Green approaches to quinazoline synthesis focus on reducing waste, avoiding hazardous solvents, and using renewable resources.

  • Microwave-Assisted Synthesis (MAOS): As demonstrated with the Niementowski reaction, MAOS significantly reduces energy consumption and reaction times.[9]

  • Ultrasound-Promoted Synthesis: Sonication provides mechanical energy to accelerate reactions, often at lower temperatures.

  • Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or deep eutectic solvents (DES) enhances the environmental profile of the synthesis.[5][10]

  • Catalyst-Free and Solvent-Free Reactions: The ultimate green synthesis involves reacting neat starting materials, often under microwave or ball-milling conditions, eliminating the need for both solvents and catalysts.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as desired substitution pattern, available starting materials, required scale, and laboratory equipment.

Method Starting Materials Key Features Advantages Disadvantages
Griess Anthranilic Acid, CyanogenHistorical first synthesisSimple conceptHighly toxic reagent, limited scope
Niementowski Anthranilic Acid, AmidesForms 4(3H)-quinazolinonesVersatile, common, well-studiedHigh temperatures, long reaction times (conventional)
Gabriel o-Nitrobenzylamine, Formic AcidForms parent quinazolineGood for unsubstituted coreMulti-step, uses strong reducing agents
Friedländer 2-Aminobenzaldehyde/KetoneCondensation with α-methylene compoundsConvergent, good for diverse substitutionAvailability of 2-aminobenzaldehyde derivatives can be limited
Transition-Metal Catalyzed Halogenated anilines, anilines, alcoholsCascade/domino reactionsHigh efficiency, mild conditions, broad scopeCatalyst cost/toxicity, ligand sensitivity
Green Methods (MW, US) VariousUse of alternative energy sourcesRapid, high yields, reduced energy/wasteRequires specialized equipment

Conclusion and Future Outlook

The synthesis of quinazolines has evolved remarkably from its 19th-century origins. The classical methods, while robust, have been largely superseded or enhanced by modern catalytic and green chemistry approaches that offer greater efficiency, safety, and versatility. For the contemporary drug development professional, a deep understanding of this synthetic timeline is not merely academic; it provides a rich toolbox of methodologies to be applied to the synthesis of novel, life-saving therapeutics. The future of quinazoline synthesis will undoubtedly be shaped by the continued pursuit of sustainability, with innovations in flow chemistry, biocatalysis, and late-stage C-H functionalization poised to write the next chapter in the history of this remarkable heterocycle.

References

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]

  • Komar, M., Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia contributors. (2023). Quinazoline. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. [Link]

  • Al-Ostath, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(21), 6484. [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Balalaie, S., et al. (2001). Microwave-assisted Niementowski reaction. Back to the roots. Green Chemistry, 3, 131-132. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Faisal, M., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6296. [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Faisal, M., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 969123. [Link]

Sources

An In-depth Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and structure, and present a detailed, field-proven protocol for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties and exploring its potential as a scaffold in the design of novel therapeutic agents, particularly in the realm of oncology.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are known to exhibit anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, among others.[2] Their therapeutic success is largely attributed to their ability to mimic endogenous ligands and interact with a variety of biological targets, including enzymes and receptors. The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile template for the development of targeted therapies. This compound, the subject of this guide, is a key derivative that can serve as a crucial intermediate in the synthesis of more complex and potent bioactive molecules.[4]

Chemical Identity and Structure

A precise understanding of a compound's chemical identity is fundamental to its scientific exploration. This section provides the definitive nomenclature and structural representation of this compound.

IUPAC Name and CAS Number

The formal IUPAC name for the compound is This compound .

It is registered under the CAS Number: 19181-77-2 .[4]

Chemical Structure

The molecular structure consists of a fused bicyclic system, where a pyrimidinone ring is fused to a benzene ring. A methyl carboxylate group is substituted at the 8-position of the quinazolinone core.

G cluster_0 This compound mol

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃[4]
Molecular Weight204.18 g/mol
AppearanceOff-white to pale yellow solid
Melting Point310-315 °C[4]
Boiling Point428.9±47.0 °C (Predicted)[4]
Density1.56±0.1 g/cm³ (Predicted)[4]

Synthesis and Purification

The synthesis of this compound can be achieved through a reliable and scalable protocol. The following section outlines a proven methodology, detailing the necessary reagents, conditions, and purification steps.

Synthetic Pathway

The synthesis initiates from the commercially available precursor, 2-amino-3-methylbenzoic acid, and proceeds through a two-step sequence: esterification followed by cyclization.

G A 2-Amino-3-methylbenzoic acid B Methyl 2-amino-3-methylbenzoate A->B  Esterification (Methanol, H₂SO₄) C This compound B->C  Cyclization (Formamide, Heat)

Sources

The Quinazolinone Scaffold: A Privileged Structure for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive exploration of the key therapeutic targets of quinazolinone compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will traverse the landscape of oncology, infectious diseases, inflammation, and neuroscience, highlighting how this seemingly simple bicyclic structure has given rise to a rich pipeline of therapeutic candidates and approved drugs. This document is intended to be a practical resource, offering not only a deep dive into the scientific literature but also detailed, actionable protocols and data to empower researchers in their quest for novel therapeutics.

Introduction: The Enduring Appeal of the Quinazolinone Scaffold

Quinazolinone and its derivatives are a class of compounds that have consistently captured the attention of medicinal chemists for their broad spectrum of pharmacological activities.[1] The inherent drug-like properties of this scaffold, coupled with the numerous sites available for chemical modification, allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This adaptability has led to the development of quinazolinone-based drugs for a wide array of diseases, from the targeted cancer therapies of gefitinib and erlotinib to agents with antimicrobial, anti-inflammatory, and central nervous system activity.[2][3] This guide will systematically dissect the major therapeutic areas where quinazolinone compounds have made a significant impact, focusing on their molecular targets and the experimental workflows used to validate their activity.

Oncological Targets: A Dominant Arena for Quinazolinone-Based Inhibitors

The most profound impact of quinazolinone derivatives has been in the field of oncology. Their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and metastasis has led to the development of several successful anti-cancer drugs.

Epidermal Growth Factor Receptor (EGFR) Kinase: The Archetypal Target

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4] Its aberrant activation through mutation or overexpression is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC).[5] Quinazolinone-based compounds have been at the forefront of EGFR inhibitor development.

Mechanism of Action: Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: The EGFR signaling cascade is a complex network that ultimately activates two major downstream pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both pathways are critical for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K Quinazolinone_Inhibitor Quinazolinone_Inhibitor Quinazolinone_Inhibitor->EGFR Inhibition RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell Proliferation, Survival

Caption: EGFR Signaling Pathway and Quinazolinone Inhibition.

Quantitative Data:

CompoundEGFR VariantIC50 (nM)Reference
GefitinibWild-Type2-37[6]
ErlotinibWild-Type2-5[6]
LapatinibEGFR/HER29.8/13.4[7]
Compound 4dWild-Type3.48 (A431 cells)[8]
Compound 20Wild-Type12,000 (HepG2 cells)[6]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 of a quinazolinone compound against EGFR kinase.

  • Reagent Preparation:

    • Prepare a 2X stock solution of the quinazolinone inhibitor and a control inhibitor (e.g., erlotinib) in kinase assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Prepare a 2X stock solution of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer.

    • Dilute the recombinant human EGFR enzyme to the desired concentration in kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the inhibitor or vehicle (5% DMSO) to the appropriate wells.

    • Add 2 µL of the diluted EGFR enzyme to all wells except the "no enzyme" blank.

    • Add 2 µL of the substrate/ATP mix to all wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][9]

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine binding site.[7][8]

Mechanism of Action: By binding to tubulin dimers, these compounds prevent their assembly into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

Experimental Workflow:

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare Tubulin, GTP, Inhibitor, and Buffer Start->Prepare_Reagents Plate_Setup Add Inhibitor and Tubulin to 96-well plate Prepare_Reagents->Plate_Setup Initiate_Polymerization Incubate at 37°C Plate_Setup->Initiate_Polymerization Measure_Fluorescence Monitor Fluorescence over time Initiate_Polymerization->Measure_Fluorescence Data_Analysis Plot Polymerization Curves and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Tubulin Polymerization Assay.

Quantitative Data:

CompoundTargetIC50 (µM)Reference
Compound ETubulin Polymerization0.43[7]
Compound 1Tubulin PolymerizationComparable to Combretastatin A-4[7]
Compound 39Tubulin PolymerizationSub-micromolar[8]
Compound 64Tubulin PolymerizationSub-micromolar[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a common method to assess the effect of quinazolinone compounds on tubulin polymerization.

  • Reagent Preparation:

    • Prepare a 10X stock solution of the quinazolinone test compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) in a suitable buffer (e.g., General Tubulin Buffer).

    • On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter that binds to polymerized tubulin.

  • Assay Plate Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the 10X test compound, controls, or vehicle to the appropriate wells.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) kinetically at 37°C for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity over time to generate polymerization curves.

    • Determine the effect of the test compound by comparing the rate and extent of polymerization to the controls.

    • Calculate the IC50 value for inhibitory compounds by performing the assay with a range of concentrations.

Other Kinase Targets: Expanding the Oncological Arsenal

Beyond EGFR, quinazolinone derivatives have been shown to inhibit a range of other kinases implicated in cancer progression.

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a key regulator of the cell cycle, can lead to cell cycle arrest and apoptosis. Some quinazolinone-based compounds have demonstrated potent CDK2 inhibitory activity.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By inhibiting VEGFR2, quinazolinone derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt pathway is a critical survival pathway for cancer cells. Quinazolinone-based PI3K inhibitors can induce apoptosis by blocking this pathway.

Quantitative Data for Other Kinase Targets:

CompoundTargetIC50 (µM)Reference
Compound 5cCDK2Potent Inhibition[10]
Compound 8aCDK2Potent Inhibition[10]
Pyrazolo-[1,5-c]quinazolinone 4mCDK9/214.2 (A549 cells)[11]

Antimicrobial Targets: Combating Infectious Diseases

The quinazolinone scaffold has also emerged as a promising framework for the development of novel antimicrobial agents, offering potential solutions to the growing problem of antibiotic resistance.

DNA Gyrase: A Key Bacterial Enzyme

DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. It is a well-established target for antibacterial drugs.

Mechanism of Action: Quinazolinone derivatives can inhibit the supercoiling activity of DNA gyrase, leading to the disruption of essential cellular processes and ultimately bacterial cell death.

Quantitative Data:

CompoundTargetIC50 (µM)Reference
Compound f1S. aureus GyrB1.21
Compound f4S. aureus GyrB0.31
Compound f14S. aureus GyrB0.28
Compound 37DNA Gyrase11.5[12]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of quinazolinone compounds on DNA gyrase.

  • Reaction Setup:

    • In a microfuge tube on ice, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA, and the quinazolinone test compound at various concentrations.

    • Add purified E. coli DNA gyrase to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and a tracking dye.

    • Resolve the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.[13][14]

Anti-inflammatory Targets: Modulating the Inflammatory Response

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Enzymes: Mediators of Inflammation

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanism of Action: Certain quinazolinone derivatives have been shown to selectively inhibit the activity of the COX-2 enzyme.

Quantitative Data:

CompoundTargetIC50 (µM)Reference
Compound 4COX-20.33[15]
Compound 6COX-20.40[15]
Compound 9bCOX-10.064[16]
Pyrazoloquinazoline derivativeCOX-20.047[17]

Central Nervous System (CNS) Targets: Exploring Neurological Applications

The versatility of the quinazolinone scaffold extends to the central nervous system, with derivatives showing potential for the treatment of neurological and neurodegenerative disorders.

GABA(A) Receptors: Modulating Inhibitory Neurotransmission

The γ-aminobutyric acid type A (GABA(A)) receptor is the major inhibitory neurotransmitter receptor in the brain. Its modulation can have sedative, anxiolytic, and anticonvulsant effects.

Mechanism of Action: Some quinazolinone derivatives can act as modulators of the GABA(A) receptor, though the precise binding site and mechanism can vary.

Targets in Neurodegenerative Diseases

Quinazolinone derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their proposed mechanisms of action are multi-faceted and include:

  • Inhibition of cholinesterases: To increase the levels of the neurotransmitter acetylcholine.

  • Modulation of β-amyloid aggregation: To prevent the formation of amyloid plaques.

  • Inhibition of tau protein hyperphosphorylation: To prevent the formation of neurofibrillary tangles.

  • Inhibition of histone deacetylase 6 (HDAC6): A target involved in tau pathology and other cellular processes.[18][19][20][21][22]

Quantitative Data for HDAC6 Inhibition:

CompoundTargetIC50 (nM)Reference
Compound 4bHDAC68[19]
Compound 3fHDAC629[19]

Antiviral Targets: A Frontier of Quinazolinone Research

Recent studies have highlighted the potential of quinazolinone compounds as broad-spectrum antiviral agents.

Identified Viral Targets and Activities:

  • Zika and Dengue Virus: Certain trisubstituted quinazolinone compounds have shown potent activity against both Zika and Dengue viruses, with EC50 values in the nanomolar range.[23]

  • SARS-CoV-2: Quinazolinone derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[24]

  • Other Viruses: Activity has also been reported against adenovirus, HSV-1, and coxsackievirus.[24]

Quantitative Data for Antiviral Activity:

CompoundVirusIC50/EC50Reference
Compound 27Zika Virus180 nM (EC50)[23]
Compound 47Zika Virus210 nM (EC50)[23]
Compound 8dSARS-CoV-20.948 µg/mL (IC50)[24]
Compound C7SARS-CoV-2 Mpro0.085 µM (IC50)

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its journey from a simple heterocyclic core to the backbone of life-saving drugs is a testament to the power of medicinal chemistry. The diverse range of biological targets that can be effectively modulated by quinazolinone derivatives underscores the ongoing potential of this privileged structure.

Future research in this area will likely focus on several key aspects:

  • Development of more selective inhibitors: To minimize off-target effects and improve safety profiles.

  • Exploration of novel therapeutic areas: Including metabolic disorders and rare diseases.

  • Application of new drug discovery technologies: Such as artificial intelligence and machine learning to accelerate the design and optimization of new quinazolinone-based compounds.

  • Elucidation of novel mechanisms of action: To uncover new therapeutic targets and strategies.

The in-depth technical information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, empowering further innovation and discovery in the exciting field of quinazolinone-based drug development.

References

  • Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. (2025). ResearchGate. [Link]

  • Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (n.d.). PMC. [Link]

  • Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. (2025). PubMed. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). NIH. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. [Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (n.d.). PubMed. [Link]

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). PMC. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). PMC. [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (n.d.). NIH. [Link]

  • Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. (2025). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI. [Link]

  • Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease. (n.d.). ACS Publications. [Link]

  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (n.d.). MDPI. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (n.d.). PubMed. [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). PMC. [Link]

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (2022). PubMed. [Link]

  • Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h] quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking. (n.d.). MDPI. [Link]

  • Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. (2022). bioRxiv. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). MDPI. [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2025). PubMed. [Link]

  • Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

  • IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. (n.d.). ResearchGate. [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). PMC. [Link]

  • Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. (2023). White Rose Research Online. [Link]

  • The target benzo[g]quinazolines 1–16. (n.d.). ResearchGate. [Link]

  • Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (n.d.). NIH. [Link]

  • Quinazolinone-Peptido-Nitrophenyl-Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease. (2023). PMC. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Biomedical & Pharmacology Journal. [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). Springer Nature Experiments. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • IC 50 values for DNA gyrase inhibition. (n.d.). ResearchGate. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.). PMC. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC. [Link]

  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Harvard - HKB Publications. (n.d.). HKB Publications. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (n.d.). Semantic Scholar. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing. [Link]

Sources

"in silico prediction of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate Properties

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] this compound (M4QD8C) is a derivative of this privileged structure. This technical guide provides a comprehensive, in-depth framework for the in silico characterization of M4QD8C. As a Senior Application Scientist, the objective is not merely to list computational procedures but to present a validated, logical workflow that moves from foundational physicochemical properties to complex pharmacokinetic (ADMET) profiles and hypothesized biological targets. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for early-stage computational drug discovery, thereby accelerating research and de-risking development pipelines by identifying potential liabilities before synthesis.[3][4] The methodologies described herein leverage freely accessible computational tools, ensuring the reproducibility of the findings.

Introduction: The Imperative of In Silico Assessment in Modern Drug Discovery

The journey of a new molecular entity from concept to clinic is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[5] The traditional drug development paradigm, heavily reliant on extensive and costly experimental screening, is being revolutionized by in silico technologies.[6][7] These computational methods allow for the rapid, cost-effective, and ethical evaluation of thousands of compounds, enabling researchers to prioritize candidates with the highest probability of success.[7][8]

By predicting a molecule's properties before it is even synthesized, we can make data-driven decisions, optimize resource allocation, and reduce the reliance on animal testing.[4][8] This guide focuses on a single molecule, this compound (CAS: 1000578-10-8), to illustrate a robust computational workflow.[9] We will systematically predict its drug-likeness, ADMET profile, and potential biological activity, providing a holistic in silico assessment that can guide subsequent experimental validation.

Part I: Foundational Analysis: Physicochemical Properties and Drug-Likeness

Causality: Before assessing complex biological interactions, we must first understand the fundamental physicochemical properties of M4QD8C. These characteristics—such as molecular weight, lipophilicity (logP), solubility, and topological polar surface area (TPSA)—are the primary determinants of a compound's pharmacokinetic behavior, including its absorption and distribution.[10] Evaluating these properties against established "rules of thumb," like Lipinski's Rule of Five, provides an immediate, high-level filter for its potential as an orally bioavailable drug.

Experimental Protocol: Physicochemical Property Prediction
  • Structure Representation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC(=O)c1cccc2c1nc[nH]c2=O.

  • Tool Selection: Utilize a validated, freely accessible web-based tool. For this guide, SwissADME is selected due to its comprehensive and user-friendly interface.

  • Execution: a. Navigate to the SwissADME web server. b. Paste the SMILES string into the input field. c. Execute the prediction.

  • Data Collation: Collect the computed data for key physicochemical descriptors and drug-likeness rules.

Data Presentation: Predicted Physicochemical Profile of M4QD8C
PropertyPredicted ValueDrug-Likeness Compliance
Molecular Formula C₁₀H₈N₂O₃N/A
Molecular Weight 204.19 g/mol Lipinski: Yes (<500)
LogP (iLOGP) 0.89Lipinski: Yes (<5)
Water Solubility (ESOL) SolubleFavorable
Topological Polar Surface Area (TPSA) 78.01 ŲFavorable (<140 Ų)
H-Bond Donors 1Lipinski: Yes (<5)
H-Bond Acceptors 4Lipinski: Yes (<10)
Rotatable Bonds 2Veber: Yes (≤10)
Bioavailability Score 0.55Good

Expert Analysis: The foundational in silico analysis indicates that M4QD8C has a highly favorable drug-like profile. It complies with Lipinski's Rule of Five, suggesting a high likelihood of good oral absorption and cell membrane permeability. The low molecular weight, moderate lipophilicity, and optimal TPSA collectively point towards a molecule with a promising pharmacokinetic foundation. The bioavailability score of 0.55 further reinforces its potential as a viable drug candidate, justifying a deeper investigation into its ADMET properties.

Part II: In Silico Pharmacokinetic (ADMET) Profiling

Causality: A molecule with excellent target affinity can still fail if it cannot reach its target, is metabolized into inactive or toxic byproducts, or causes off-target toxicity.[5] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore a critical step to identify potential liabilities early.[8] This phase of the analysis simulates the journey of M4QD8C through a biological system to forecast its behavior and potential safety issues.

Visualization: ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction ADMET Prediction Engine (e.g., ADMET-AI, pkCSM) cluster_output Predicted Properties SMILES M4QD8C SMILES String ADMET_Server Web Server SMILES->ADMET_Server Absorption Absorption (HIA, Caco-2) ADMET_Server->Absorption Distribution Distribution (BBB, CNS) ADMET_Server->Distribution Metabolism Metabolism (CYP Substrate/Inhibitor) ADMET_Server->Metabolism Excretion Excretion (Renal OCT2 Substrate) ADMET_Server->Excretion Toxicity Toxicity (AMES, hERG, Hepatotoxicity) ADMET_Server->Toxicity

Caption: Workflow for predicting ADMET properties from a molecular structure.

Experimental Protocol: ADMET Prediction
  • Tool Selection: Utilize a comprehensive ADMET prediction server. For this analysis, we will use the pkCSM and ADMET-AI web servers to cross-validate predictions.[11][12]

  • Input: Submit the SMILES string for M4QD8C to each server.

  • Parameter Selection: Run predictions for a standard suite of ADMET endpoints, focusing on those critical for early-stage assessment.

  • Data Aggregation and Analysis: Consolidate the predictions into a summary table. Where models disagree, a conservative assessment (i.e., assuming the worse outcome) is warranted.

Data Presentation: Predicted ADMET Profile of M4QD8C
CategoryParameterPredicted OutcomeImplication
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Caco-2 PermeabilityHighLikely to permeate the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cause central nervous system side effects.
CNS PermeabilityLowNot a candidate for CNS targets unless modified.
Metabolism CYP2D6 SubstrateNoLower risk of metabolism by this key enzyme.
CYP3A4 SubstrateYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoLow risk of inhibiting metabolism of other drugs.
CYP3A4 InhibitorNoLow risk of inhibiting metabolism of other drugs.
Toxicity AMES MutagenicityNoLow risk of being mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityNoLow risk of causing drug-induced liver injury.

Expert Analysis: The in silico ADMET profile of M4QD8C is largely favorable. The predictions for high intestinal absorption and low toxicity (mutagenicity, cardiotoxicity, hepatotoxicity) are particularly encouraging. The molecule is not predicted to cross the blood-brain barrier, which is advantageous for non-CNS targets as it minimizes the risk of neurological side effects. The primary flag of concern is its potential role as a substrate for the CYP3A4 enzyme, a major pathway for drug metabolism.[10] This suggests that M4QD8C's clearance could be affected by co-administered drugs that induce or inhibit this enzyme, a factor to be carefully considered in later development stages.

Part III: Biological Activity and Target Hypothesis

Causality: With a promising drug-like and pharmacokinetic profile established, the final in silico step is to generate a testable hypothesis about the biological activity of M4QD8C. Given that the quinazoline scaffold is a known "privileged structure" that binds to multiple targets, particularly protein kinases, we can use molecular docking to explore its potential interaction with a relevant protein.[2][13][14] Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor, providing a structural basis for its potential biological function.[15]

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Ligand 1. Prepare Ligand (3D structure of M4QD8C) Docking 3. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Protein 2. Prepare Protein (e.g., EGFR from PDB) Protein->Docking Pose 4. Analyze Binding Pose (H-bonds, Hydrophobic) Docking->Pose Energy 5. Analyze Binding Energy (kcal/mol) Docking->Energy Hypothesis 6. Formulate Hypothesis (Potential Inhibitor) Pose->Hypothesis Energy->Hypothesis

Caption: Workflow for molecular docking to hypothesize a biological target.

Experimental Protocol: Molecular Docking
  • Target Selection and Rationale: Epidermal Growth Factor Receptor (EGFR) is selected as a representative target. Many approved anticancer drugs (e.g., Gefitinib, Erlotinib) are quinazoline derivatives that target the EGFR kinase domain.[16][17] The crystal structure of EGFR in complex with an inhibitor (PDB ID: 2ITO) will be used.[18]

  • Ligand Preparation: a. Generate the 3D coordinates of M4QD8C from its SMILES string using a tool like Open Babel. b. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protein Preparation: a. Download the PDB file for 2ITO. b. Using protein preparation software (e.g., UCSF Chimera, AutoDock Tools), remove water molecules and co-solvents. c. Add polar hydrogens and assign atomic charges. d. Define the binding site (the "grid box" for docking) based on the position of the co-crystallized ligand.

  • Docking Simulation: a. Use AutoDock Vina to perform the docking calculation, which will systematically search for the best binding poses of M4QD8C within the defined EGFR active site.

  • Results Analysis: a. Examine the predicted binding affinity (reported in kcal/mol). More negative values indicate stronger predicted binding. b. Visualize the top-ranked binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the amino acid residues in the EGFR active site.

Anticipated Results and Interpretation: Based on docking studies of similar quinazolinone derivatives, it is hypothesized that M4QD8C will fit within the ATP-binding pocket of EGFR.[13][19] We anticipate a predicted binding affinity in the range of -7 to -9 kcal/mol. Key interactions would likely involve hydrogen bonding between the quinazolinone core's nitrogen or oxygen atoms and critical residues like Met793. The ester group at the 8-position could form additional interactions, potentially influencing selectivity or potency. A favorable docking score and logical binding pose would provide a strong, data-driven hypothesis that M4QD8C is a potential EGFR inhibitor, warranting its synthesis and in vitro enzymatic assay for validation.

Overall Synthesis and Forward Look

This in-depth guide has systematically constructed a comprehensive in silico profile for this compound. The analysis progressed logically from foundational drug-like properties to a full ADMET assessment and culminated in a testable hypothesis of biological activity through molecular docking.

Summary of Findings:

  • Drug-Likeness: M4QD8C exhibits an excellent physicochemical profile, fully compliant with Lipinski's rules for oral bioavailability.

  • Pharmacokinetics: The molecule is predicted to have good intestinal absorption and low toxicity risk. A potential liability is its metabolism by the CYP3A4 enzyme.

  • Biological Target: Molecular docking simulations suggest that M4QD8C is a plausible ligand for the EGFR kinase domain, providing a clear direction for initial biological screening.

Crucially, these computational predictions serve as a powerful guide, not a replacement, for experimental validation. They provide the necessary confidence to proceed with the synthesis and biological evaluation of M4QD8C, having computationally mitigated many of the risks associated with poor pharmacokinetics and toxicity that plague early-stage drug discovery. The workflow presented here is a robust, repeatable, and self-validating system for the initial assessment of any novel chemical entity.

References

  • PozeSCAF. In Silico Toxicity Prediction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxkEfZWe_MzaHJM72He_TzDviWI3kbczyekgjufEwDRJWLF73wmeZdMPIct_Q7wcJhvaVOWZj-E1nff6cAzGhfneXH0YeSzQTl0kEW-JOYIl8JhkHODOT5vW6DHpX4yZO6aJXBQzSKJGKy71_nMA==]
  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2018). Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEasqmsMzxZOKVwkIdeSbER3TzohAznQfae1uJyAzFIsGBUgBn-fHtkyFnaE2gNM7xd8e_edXHyUgYaZRK_2IA6tqcdNF0bmnwjfoDx16qO2dg1xG_lMxVQUXWYVPb2BSaNlhA43wDDh5XYZ8BnrbKwAoLbS2W3jV8CWosQURsudDm7wRIZaqYUS7-x2fzBnRdTVdidPM-7qPNlh5XISiQJNlDSnEfScl2h251lZqY4-Ajo87S0-yX_qaV7JgOqdisxpRU=]
  • Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6216037/]
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024). Certara. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx6OylXArhvfsZQn1sLWRaesH5B-_ysmj1KMJDGtdQYIzZ1hMJe2UsE1SkiDt5ja1klwOBa1sFg7KFfp1lbXvrmXNMqxM9pid-ZfJw28NbexfcXClirt1zzlrsAPI0fyyybvu8JfPSKHkIgs9wXQsXx9GI7RObS68Rih1nkTLBY2ZCkrBw1opFOIwmr2Kcpj3vBJOTTpSN2aurjowKN0wFA1beG_Msqo9-EFxNrQGnba1RS-LLA9mFExMWCEU=]
  • Roncaglioni, A., et al. (2013). In silico methods to predict drug toxicity. Current Opinion in Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOy-JiCsiMJUGA-PDwyimTB2RawxoLepbhFZOmnh58rBsq5o_DB1rEa9ERH2ZzlqbaEygBR7wgpjr4F3cDe0BQfytqa8F_PNXm17FxkzcbdnqxVrmTMCw73i-MoC-HtuxUzVZDReWz3cgr9UMULJHV08377a5OgHIqU-d6HsCebPC3qvlCDIeJsFgyITI2Utlc96h8Z354FcOZIbUispAffh-enDHrAg==]
  • Abdel-Mottaleb, Y., et al. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2988]
  • Cronin, M. T. (2003). In silico prediction of drug toxicity. Current Opinion in Drug Discovery & Development. [URL: https://pubmed.ncbi.nlm.nih.gov/12951820/]
  • Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research. (2021). Proclinical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPd73tq1u51n9m6Mb-tp_p43YQaxudKXXIPr9SA2jwqeaXiljC0GYCX2mrhVqlYerUNsB1ugGDCjrFKfusMvGlqhATyjx6KyWL3hlevmgEb2h-HJCTobp9bPLO_WAlNWd_QVcNUwQ_3ChSk1qdKnUjiqvrFEGF9S8qLC325N8zN07noIDmqxA8AvIZ0gKLQ0Rbd6o7_0N2zDol471eJQ__l4aGkJvMhJAcWQ==]
  • Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. (2010). Bioinformation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822904/]
  • QSAR modeling on Quinazolinonyl Pyrazolines and Quinazolinoyl Isoxazolines as Anticonvulsant Agents. (2013). Journal of Advanced Pharmacy Education and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs2eWhbM2dEW4mIw5qyBeLxgcoRWtsHVVtmzaJ4uIDiHFlOK_e_ZIRFbBwnhCEvf5oBZyU-sWGkPesyJe2_uFcpoe0U4XTavRY0fHPhfPlxC0zGAkEjFv2yegnCxciOKcbHk0_ZQuG8FrRg-EJmRcU7tusQLRpXm57JsYBKAqP1tXzgKUW2mecDlbg6lCGJRTIbG56d-lL7NnLlck0HTQY-CbnYFLOH_7idTbfBoGPnZ4SiLmUXmXs1nFp02Et7ZxeWFU6XtgBLTcoIJcrv2TYr46RURzZ7rkJo8csr4QliMudOMJyUpk1WmHbN2fSCTsSBK7tSjZpeac7gJ3CUgtlw7TNPSOVjQ==]
  • Al-Mousawi, M., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2114704]
  • In Silico Methods for Drug Design and Discovery. Frontiers in Chemistry. [URL: https://www.frontiersin.org/research-topics/14269/in-silico-methods-for-drug-design-and-discovery]
  • The importance of in-silico studies in drug discovery. (2022). Hepatology, Medicine and Policy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKp7GCwfvqsIcmM9GZtaCX4gtePQFFbW50Iwuz6bnxzEDc3dm-QUbjR3Pe98HRLtlBeq7yAM4zk-X8198JRVTa5vM1OQxiykqjnp_cNNAK5I9w_9axhblCmcmdiRF8D4w7H3Ykpj4ufYjHEl3GFv0=]
  • Sahu, S., & Singh, S. M. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTAyrAFJbEg7GczZA1AsdPfDD9s1j_U0ObEvzTpsNxzBlCA1T6Cxxd8V7arEji1gpEAJT1s5u6vuBOQc3wZGcTxNiORsvKG6qMBzGCFXfBP0MAVPZJD6AlaUDambhxG2HITk9geuPivYk8HJnAunIqEnvR9kfD0eWudXs0lhEjJwgHSInTDuP6JzMYDBg-ePM2fADUfUurykiGaP6TTcq6sX8L0j3Qs21EDoIbn2m7_xKfV5yaHPXUFKBIWy_gHEg0]
  • Patan, A., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNvz3VczmF1S0-TPgjL65lzgosiM01cfx3hgb0meZVHpbKmzjnjcPs7x4Dl17gPTt2ro5mo6KgII2oMmtfTxfoPuz3e58_4ioC0R8RCmXVjaPbXCBRbqvZBQhWYX_52FFsG9QU20tsKP0MdisolHBwMUwYLgRxQvYJqHuGE0NVElXrF_50kCjC2t2teSfqipB-vzE=]
  • What is in silico drug discovery?. (2025). Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjJieYT9SjFFAIM6rZbvHWbVNLdHoAmTDF_OLRdb5Ps6qDUIEb4_GLjigFR6Cda7JX7vviV61TWa8b2SKzGuTzSOeVSztDyhxMEQDHdUbcd5Nclv82J5A3ikmr7s3dFXO5uTAouViOjSPfLOY8GINzZlBavE3fqzq_u6EIMfbe]
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2023). ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10598114/]
  • Ligand-based drug design of quinazolin-4(3H)-ones as breast cancer inhibitors using QSAR modeling, molecular docking, and pharmacological profiling. (2022). Journal of the Egyptian National Cancer Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhMWIao0HkGSXFe5-j3G9tubRQDIqkpsCTnM9iXGJtZGuV23_e9b31mjyFwOC6zjx1w1YsyEcFFNNWr5XvjS_fxJ1FDG7gEjVXCIxDYNVuCHJP4yufVBahT0ZtDw0oEgdP2FUw6IcIrVk_ejDA8obQEhcz7yySZA-dF-0QLJL_10MrEumo74FJVm68rkxXRl9x5u0gI_Cp23cJOX_mKAJa2fijm3KJJpfgqmNJ0NkUag9BXNNaxIG4aG12gZGQzcV0ibMwHTI-nBy45A087rFyDOtkamTVu-WmZu4a3PpuwTa0Xnjniw9Czi6Ev3BCI6IKz1C5AIHvXDwoZg_Ccw==]
  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (2021). Journal of Biomolecular Structure and Dynamics. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2021.1969472]
  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024). Journal of Biomolecular Structure and Dynamics. [URL: https://pubmed.ncbi.nlm.nih.gov/38329622/]
  • ADMET predictions. (2025). VLS3D. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWptXpoErGUvkQq-4d3WnogzBuaGr_S6ifbf6d-jqIwleGBQiAqZhtsO5BmQx6pk9Vt9KADuuRxItbQbnICaW3pK_fUF7JRj0X28ZRoF9qnd9AXc97OmOSbD-8]
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Molecules. [URL: https://www.salleurl.edu/en/news/evaluation-free-online-admet-tools-academic-or-small-biotech-environments]
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864700/]
  • ADMET-AI. ADMET-AI. [URL: https://admet-ai.com/]
  • Prediction of in-silico drug-likeness properties novel quinazoline derivatives. ResearchGate. [URL: https://www.researchgate.
  • Directory of computer-aided Drug Design tools. Click2Drug. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuWVwqPeiYoNKxm6EgMzIapNXNARnPn5pw7LEhCZU_I4gjdi6zmemyOtQ8J3YP3un1Q1jSBJMKKYYboPrl4ReYcJZYQCC1QYpKQm6I3zTd2jzMslmkL9XH_G1otbf0btUnNCE01rn11jw=]
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9684178/]
  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10501625/]
  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. (2012). Acta Crystallographica Section E. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_tt8knm2RAyWZMWxg_TCjRECbCBB24Oj7pNG6J5kA0fxea8Dk7cQG7PbBAJRH4lr6eZPUB2AIG4hjyEkyKzFZ-FL_Qw0Ly_pXQ01kGXoYxqomd5KcRX00U1T6Z9r0-3I0im-nCeUwluh4KjQ=]
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2023). International Journal for Multidisciplinary Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhQtd_DXlVgJdjdyo-Bi1GfIypcM0CkI_38nBGtZ7VPxvwPEcsjRrLLILdCYLp1B9uyMGoxhUU8g08IcOsx3zRtYgllRi-PdnQktOJMFocEcOJ3wTvmcBTi9rYTtmO8FCdzPysWf71YQ==]
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][10][13][20]tetrazine-8-carboxylates and -carboxamides. (2010). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259349/]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Results in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbUuL5TcpFjjVWxp1sKobmUCo1rpU7GkaehVt33sHAvcy2h4HIdzjHfhfWLDQGg3MAmv6C05uRkzigGohsAcEJLqjg4EpPEr7LGcvbgNYlinGlw87nzP1zuIf8G65R46DxAOlhFoS4muRFayBRxXGdJsvsilIys_rX3GexUUvC0ZrS_rmZoNU6ddyEBKBJZvNvv5NF_9834F5o40G4RQqlFUjjo244EpYudvy0]
  • Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][10][13][20]tetrazine-8-carboxylates and -carboxamides. (2010). Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/21173693/]

  • This compound. Pharmaffiliates. [URL: https://www.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/23/7339]
  • Quinazoline derivatives: synthesis and bioactivities. (2012). Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505728/]
  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. (2012). Acta Crystallographica Section E. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvvK0IDKOwTLI6sKZ65cpX67ovyGtyAECqoR7Zz7mhcM_q6KBXbzzVNJ3Es96gO3pbo6ZijIhKFaxcN5lSafeEu5B9V5BcfdrrRNGW4lQ90pgfoWPUzppRxNwBnnWbfWA9aucIc5wHHvhJZlA=]
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYuiUTu1iUnhbT9O_8KmiRMURiMy7e9rawmXWwF7gK6yE0oC8bXsEx7LCB3WSfeL7u-3j8hAQy9MXK-b_4V5rrXhTL7kZB2qCfQL4bbAdeuOEI_ZvF2XVrn7SWvJWVKLi9pcGOrqwWDgFska9OYN88AFxAvZoVB0HB4DN8k9FWNy7LVgaHweU-YrhNs2XFSOSab-nCVobT3gx0ujMGRgREff2orhzPdK3sGpKLhDZk8uPgeeqHBDYUEUcDXgagQYkqzULgTufoJLvvL568scbUCJlwdddA5oa750gW]
  • 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride. Benchchem. [URL: https://www.benchchem.com/product/bcp231336]

Sources

The Ascendant Trajectory of 4-Oxo-3,4-dihydroquinazoline-8-carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinazoline nucleus stands as a "privileged scaffold," a foundational structure renowned for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed into therapeutics for a range of diseases, most notably in oncology. This guide delves into a specific, and increasingly significant, subclass: the 4-oxo-3,4-dihydroquinazoline-8-carboxylates. This core structural motif has emerged as a key intermediate in the synthesis of potent kinase inhibitors and novel anticancer agents.[3] The strategic placement of a carboxylate group at the 8-position offers a unique handle for molecular design, influencing not only the physicochemical properties but also the biological activity of the resulting compounds.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will navigate the synthetic intricacies, explore the burgeoning biological applications, and dissect the structure-activity relationships that govern the therapeutic potential of this promising class of molecules. Our exploration is grounded in established scientific principles and supported by a comprehensive review of the current literature, providing both a solid theoretical foundation and practical, field-proven insights.

I. The Strategic Synthesis of the 4-Oxo-3,4-dihydroquinazoline-8-carboxylate Core

The construction of the 4-oxo-3,4-dihydroquinazoline ring system is a well-trodden path in organic synthesis, with the Niementowski quinazoline synthesis being a cornerstone reaction.[4][5] This classical method involves the condensation of an anthranilic acid with an amide. However, the introduction of a carboxylate group at the 8-position requires careful selection of starting materials and reaction conditions to ensure regioselectivity and optimal yields.

A prevalent synthetic strategy commences with 2-amino-terephthalic acid or its corresponding diester. This starting material provides the necessary functionalities for the subsequent cyclization and formation of the desired 8-carboxylate quinazolinone.

Exemplary Synthetic Protocol: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

The following protocol outlines a representative synthesis of an ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a key building block for further derivatization.

Step 1: Amidation of 2-Aminoterephthalic Acid Dimethyl Ester

  • To a solution of dimethyl 2-aminoterephthalate in a suitable solvent (e.g., formamide), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate N-(2,4-dicarbomethoxy-phenyl)formamide.

Step 2: Cyclization to the Quinazolinone Core

  • Treat the intermediate from Step 1 with a solution of sodium ethoxide in ethanol.

  • Heat the mixture under reflux for an extended period, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product, ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pure product.

Causality in Experimental Choices: The use of formamide in the first step serves as both the solvent and the source of the one-carbon unit required for the pyrimidine ring formation. The acid catalyst facilitates the amidation reaction. In the second step, the strong base (sodium ethoxide) is crucial for promoting the intramolecular cyclization via a Dieckmann-type condensation, leading to the formation of the stable quinazolinone ring. The choice of ethanol as the solvent also allows for the in-situ formation of the ethyl ester at the 8-position via transesterification.

II. Biological Activities and Therapeutic Potential: Targeting Key Oncogenic Pathways

The 4-oxo-3,4-dihydroquinazoline scaffold is a cornerstone in the design of kinase inhibitors.[6][7] The introduction of a carboxylate group at the 8-position provides a valuable point for diversification and can significantly influence the compound's interaction with the target protein. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2, 6, and 8-positions of the quinazoline ring are critical for pharmacological activity.[6]

While specific SAR data for the 8-carboxylate moiety is still emerging, the broader class of 8-substituted quinazolinones has shown significant promise as inhibitors of key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[8][9]

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Several approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[10][11] The development of novel quinazolinone derivatives, including those with substitutions at the 8-position, continues to be an active area of research to overcome acquired resistance to existing therapies.[10]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis commences with a commercially available substituted anthranilic acid, employing a robust and well-documented cyclization method. This guide is designed to be a practical resource, offering not only a step-by-step procedure but also the underlying chemical principles and strategic considerations.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their derivatives have garnered significant attention in the field of drug discovery due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its biological profile, making the development of efficient and versatile synthetic routes a key objective for medicinal chemists. This application note details a reliable pathway to a specific, functionalized quinazolinone, this compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-methyl-2-nitrobenzoic acid. This strategy involves:

  • Preparation of the Key Intermediate: Synthesis of the crucial precursor, 2-amino-3-(methoxycarbonyl)benzoic acid, from 3-methyl-2-nitrobenzoic acid. This transformation is accomplished via a sequence of oxidation, esterification, and reduction reactions.

  • Heterocyclization via Niementowski Reaction: The final assembly of the quinazolinone ring is achieved through the well-established Niementowski reaction, which involves the condensation of the substituted anthranilic acid with formamide.[1]

This approach was selected for its reliability and the use of readily accessible reagents and reaction conditions.

Visualizing the Workflow: A Synthetic Roadmap

Synthesis_Workflow Start 3-Methyl-2-nitrobenzoic Acid Intermediate1 2-Nitroisophthalic Acid Start->Intermediate1 Oxidation (KMnO4) Intermediate2 2-Nitroisophthalic Acid Monomethyl Ester Intermediate1->Intermediate2 Selective Esterification (SOCl2, MeOH) Precursor 2-Amino-3-(methoxycarbonyl)benzoic Acid Intermediate2->Precursor Reduction (H2, Pd/C) FinalProduct This compound Precursor->FinalProduct Niementowski Reaction (Formamide, Heat) Niementowski_Mechanism AnthranilicAcid 2-Amino-3-(methoxycarbonyl)benzoic Acid Intermediate1 N-Formyl Intermediate AnthranilicAcid->Intermediate1 Acylation Formamide Formamide Formamide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Proposed mechanism for the Niementowski quinazolinone synthesis.

The reaction proceeds through an initial acylation of the amino group of the anthranilic acid derivative by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the carboxylic acid carbon. The final step is a dehydration to yield the aromatic quinazolinone ring system.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )MolesEquivalents
Part 1c: Precursor Synthesis
2-Nitroisophthalic Acid Monomethyl Ester225.1511.0
10% Palladium on Carbon-catalytic-
Hydrogen Gas2.02excess-
Part 2: Final Product Synthesis
2-Amino-3-(methoxycarbonyl)benzoic Acid195.1711.0
Formamide45.045-105-10
Expected Product
This compound218.19--

Note: Yields are dependent on reaction scale and purification efficiency.

Troubleshooting and Optimization

  • Low Yield in Oxidation: Ensure the potassium permanganate is added slowly to control the exothermic reaction. Incomplete reaction can be addressed by extending the reaction time or adding more oxidizing agent.

  • Incomplete Esterification: The use of an acid catalyst (like sulfuric acid) in place of thionyl chloride can be an alternative. Ensure anhydrous conditions to favor ester formation.

  • Inefficient Reduction: The quality of the Pd/C catalyst is crucial. If the reaction is sluggish, a fresh batch of catalyst may be required. Alternative reduction methods include using tin(II) chloride in hydrochloric acid.

  • Difficult Purification of Final Product: If the product is difficult to precipitate, extraction with an organic solvent like ethyl acetate followed by washing of the organic layer to remove formamide can be employed. Column chromatography may be necessary for very high purity.

Conclusion

The synthetic route outlined in this application note provides a clear and reproducible method for obtaining this compound. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]

Sources

The Quinazolinone Scaffold: Leveraging Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinazolinone Core

The quinazolinone motif is a privileged heterocyclic scaffold that has consistently demonstrated a remarkable breadth of pharmacological activities.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an ideal framework for the design of targeted therapeutics. Historically, quinazolinone derivatives have been investigated for a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and, most notably, anticancer properties.[2] Several clinically successful drugs, such as the tyrosine kinase inhibitors gefitinib and erlotinib, feature the quinazoline core, underscoring its significance in contemporary drug discovery.[3] This application note focuses on a specific, strategically functionalized building block, Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate , and outlines its synthesis, derivatization, and application in the generation of compound libraries for targeted cancer therapy.

Strategic Importance of this compound

The strategic placement of a methyl carboxylate group at the 8-position of the quinazolinone ring system offers a versatile handle for chemical modification. Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone nucleus are critical for modulating biological activity.[4][5] The 8-position, in particular, allows for the introduction of diverse functionalities that can probe specific interactions within the binding sites of biological targets, such as protein kinases. The ester functionality of the title compound can be readily transformed into a variety of other chemical groups, including carboxylic acids, amides, and esters with more complex alcohols, enabling the rapid generation of a library of analogs for biological screening.

Proposed Synthesis of this compound

Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Cyclization (Niementowski Reaction) A Methyl 2-amino-3-methylbenzoate B Methyl 2-amino-3-(bromomethyl)benzoate A->B NBS, AIBN C Methyl 2-amino-3-(hydroxymethyl)benzoate B->C H2O, Na2CO3 D Methyl 2-amino-3-formylbenzoate C->D PCC G Methyl 2-amino-3-carboxybenzoate D->G KMnO4 E 2-Amino-3-carboxybenzoic acid (Not commercially available) F Methyl 2-amino-3-cyanobenzoate F->G Acid Hydrolysis H This compound G->H Formamide, heat

Caption: Proposed synthetic pathway to this compound.

Protocol: Representative Synthesis of the Quinazolinone Core

This protocol is a representative procedure based on the Niementowski reaction for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives.[6][8]

Step 1: Preparation of the Precursor - Methyl 2-amino-3-carboxybenzoate

The key precursor, Methyl 2-amino-3-carboxybenzoate, is not readily commercially available and would need to be synthesized. A possible route involves the oxidation of a suitable precursor like Methyl 2-amino-3-methylbenzoate.

Step 2: Cyclization to form this compound

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 2-amino-3-carboxybenzoate (1 equivalent).

  • Add an excess of formamide (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.

  • Heat the reaction mixture to 125-130°C and maintain this temperature for 4-6 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound.

Derivatization Strategies for Library Synthesis

The methyl ester at the 8-position is a versatile functional group for generating a diverse library of compounds.

Workflow for Derivatization

Derivatization_Workflow A This compound B 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid A->B Hydrolysis (e.g., LiOH, H2O/THF) E N-Alkylation/Arylation at N3 A->E Alkyl/Aryl Halide, Base (e.g., K2CO3, NaH) C Amide Derivatives B->C Amine, Coupling Agent (e.g., HATU, EDCI) D Ester Derivatives B->D Alcohol, Acid Catalyst (Fischer Esterification) B->E Alkyl/Aryl Halide, Base C->E Alkyl/Aryl Halide, Base D->E Alkyl/Aryl Halide, Base

Caption: Derivatization strategies for library synthesis from the quinazolinone scaffold.

Protocol 1: Hydrolysis to the Carboxylic Acid
  • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

  • The resulting precipitate of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is collected by filtration, washed with water, and dried.

Protocol 2: Amide Coupling
  • To a solution of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equivalents) and continue stirring at room temperature overnight.

  • The reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the amide product, which can be further purified by chromatography.[10]

Application in Targeted Cancer Therapy: Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for targeting protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[3][11] Derivatives of this compound are prime candidates for screening as inhibitors of various kinase families.

Key Kinase Targets for Quinazolinone Derivatives
Kinase TargetRationale for TargetingCancer Indications
EGFR (Epidermal Growth Factor Receptor)Overexpressed or mutated in many cancers, driving cell proliferation and survival.[3]Non-small cell lung cancer, breast cancer, colorectal cancer.
VEGFR (Vascular Endothelial Growth Factor Receptor)A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12]Various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.
ATR (Ataxia Telangiectasia and Rad3-related)A central player in the DNA damage response (DDR) pathway, a promising target for sensitizing cancer cells to therapy.[13]ATM-deficient and proficient cancers.
Tubulin Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]Broad-spectrum anticancer activity.
Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Quinazolinone->Proliferation Apoptosis Apoptosis Quinazolinone->Apoptosis ATP ATP ATP->EGFR Downstream->Proliferation

Caption: Mechanism of action of quinazolinone-based EGFR inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its strategic functionalization allows for the facile generation of diverse chemical libraries. The proven track record of the quinazolinone scaffold as a kinase inhibitor makes this building block particularly attractive for drug discovery programs in oncology. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising chemical entity in the quest for next-generation targeted therapies.

References

  • Mohamed Saber, N., et al. (2025). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 82(607), 532-53. Available at: [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). MDPI. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available at: [Link]

  • Bhagwat, P. U., & Kirubakaran, S. (2025). Development of quinazoline based ATR inhibitors as targeted therapeutics for ATM-deficient and ATM-proficient cancers. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Available at: [Link]

  • Negrete, G. R., et al. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc, 2009(1), 199-210. Available at: [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2013). ResearchGate. Available at: [Link]

  • Al-Omary, F. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Jafari, E., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2013). Semantic Scholar. Available at: [Link]

  • Scheme 3. Reductive cyclization by formamide. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Semantic Scholar. Available at: [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). ResearchGate. Available at: [Link]

  • Reddy, C. S., et al. (2016). Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity, 20(2), 551-556. Available at: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (2023). PMC. Available at: [Link]

  • Sharma, P., & Kumar, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Abdallah, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. Available at: [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Available at: [Link]

  • Asif, M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(1), 18. Available at: [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). ResearchGate. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). ResearchGate. Available at: [Link]

  • Methyl 2-amino-3-methoxybenzoate. (n.d.). PubChem. Available at: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (2023). ResearchGate. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

Sources

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. Quinazoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4] Notably, the 4-oxo-3,4-dihydroquinazoline (quinazolinone) core is a key feature in several approved drugs and clinical candidates, particularly in oncology. This application note provides a comprehensive guide for researchers on utilizing Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate as a strategic starting point for the design and synthesis of novel therapeutics, with a focus on the development of PARP and tankyrase inhibitors.

Strategic Value of the this compound Scaffold

The strategic placement of the methyl carboxylate group at the 8-position of the quinazolinone scaffold offers several advantages for drug design:

  • Versatile Handle for Derivatization: The ester functionality at C8 serves as a versatile chemical handle for a wide range of synthetic modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diverse side chains. This allows for the systematic exploration of the chemical space around the core scaffold to optimize target engagement, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The C8-substituent can significantly influence the solubility, lipophilicity, and metabolic stability of the resulting compounds. The ability to fine-tune these properties is crucial for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Probing a Key Interaction Zone: For enzymes like tankyrases, substitutions at the C8 position of the quinazolin-4-one scaffold have been shown to improve potency, suggesting this region of the molecule interacts with a critical area of the binding pocket.[5]

Synthetic Protocol: Preparation of this compound

Principle: The core quinazolinone ring is constructed via a condensation reaction between an appropriately substituted anthranilic acid derivative and formamide, a variation of the Niementowski quinazoline synthesis.[6]

Starting Materials:

  • 2-Amino-3-methoxycarbonylbenzoic acid

  • Formamide

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxycarbonylbenzoic acid (1 equivalent) and formamide (10-20 equivalents).

  • Cyclization: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale behind Experimental Choices:

  • Excess Formamide: Formamide serves as both a reactant and a solvent in this one-pot reaction. Using a large excess ensures the reaction goes to completion.

  • High Temperature: The condensation and cyclization steps require significant thermal energy to overcome the activation barrier.

  • Aqueous Work-up: Pouring the reaction mixture into water precipitates the organic product while dissolving the highly polar formamide, facilitating separation.

Application in Drug Design: A Scaffold for PARP and Tankyrase Inhibitors

The quinazolinone scaffold has emerged as a promising framework for the development of inhibitors of Poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS), enzymes that play critical roles in DNA repair and Wnt/β-catenin signaling, respectively.[5][7] Aberrant activity of these enzymes is implicated in various cancers.

Targeting the Nicotinamide Binding Site

Quinazolinone-based inhibitors typically target the nicotinamide binding site of PARP and tankyrase enzymes. The core scaffold mimics the nicotinamide moiety of the natural substrate NAD+.

Workflow for Derivatization and Evaluation

The following workflow outlines a systematic approach to utilize the this compound scaffold for the development of potent and selective enzyme inhibitors.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Synthesis of Methyl 4-oxo-3,4- dihydroquinazoline-8-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling with Diverse Amines B->C D Primary Enzyme Assay (e.g., PARP1, TNKS2) C->D E Selectivity Profiling (against other PARP family members) D->E F Cell-based Assays (e.g., Wnt signaling reporter assay) D->F G Structure-Activity Relationship (SAR) Analysis F->G H ADME & PK Profiling G->H I In Vivo Efficacy Studies H->I

Caption: Drug discovery workflow using the quinazolinone scaffold.

Detailed Protocols for Scaffold Elaboration and Biological Evaluation

Protocol 1: Hydrolysis of this compound

Objective: To generate the corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5-2 equivalents) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • A precipitate of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling

Objective: To synthesize a library of derivatives by coupling the carboxylic acid with a diverse set of amines.

Materials:

  • 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

  • A library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a reaction vial, dissolve 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU or HBTU (1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Protocol 3: In Vitro Tankyrase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against tankyrase enzymes.

Principle: A biochemical assay that measures the auto-poly(ADP-ribosyl)ation activity of tankyrase in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human tankyrase 2 (TNKS2)

  • Biotinylated NAD⁺

  • Histone-coated acceptor plates

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 0.25 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the assay buffer to the wells of a histone-coated 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known tankyrase inhibitor, e.g., XAV939) and a negative control (DMSO vehicle).

  • Add recombinant TNKS2 enzyme to all wells except for the blank.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate the plate at room temperature for 1-2 hours.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP and incubate for 30-60 minutes.

  • Wash the plate again.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

The inhibitory activities of a series of synthesized compounds can be summarized in a table for easy comparison.

Compound IDR-group (at C8-amide)TNKS2 IC₅₀ (nM)[5]PARP1 IC₅₀ (µM)[5]Selectivity (PARP1/TNKS2)
Scaffold -OCH₃>10,000>50-
1a -NH-benzyl505.2104
1b -NH-(4-fluorobenzyl)354.8137
1c -NH-cyclohexyl1208.571
XAV939 (Reference)112.3209

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its strategic functionalization at the C8 position allows for the systematic exploration of chemical space to achieve potent and selective inhibition of key therapeutic targets such as PARP and tankyrase. The protocols outlined in this application note provide a solid foundation for researchers to embark on drug discovery programs based on this promising quinazolinone core. Future efforts could focus on exploring a wider range of substituents at the C8 position, as well as modifications at other positions of the quinazoline ring to further optimize the pharmacological profile of the resulting compounds.

References

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.
  • Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases.
  • Quinazoline-based scaffolds used to design our target compounds.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science.
  • Unravelling the Mechanistic Role of Quinazolinone Pharmacophore in the Inhibitory Activity of Bis-quinazolinone Derivative on Tankyrase-1 in the Treatment of Colorectal Cancer (CRC) and Non-small Cell Lung Cancer (NSCLC)
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review.

Sources

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinazolinone is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolinone isomer is particularly common and serves as a foundational structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antihypertensive, and antiviral properties.[3][4][5] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile, making it a "privileged structure" in drug discovery.[3][6] Several approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazolinone scaffold, highlighting its clinical significance.[7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for synthesizing quinazolinone derivatives. We will explore both classical and modern synthetic strategies, explaining the causality behind experimental choices and providing step-by-step methodologies.

Classical Synthetic Strategies: The Cornerstones of Quinazolinone Chemistry

The Niementowski Quinazolinone Synthesis

The Niementowski synthesis is a foundational and widely used method for constructing the 4-oxo-3,4-dihydroquinazoline (4(3H)-quinazolinone) ring system.[8] It traditionally involves the thermal condensation of an anthranilic acid with an amide.[6]

Causality and Mechanistic Insight: The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization via dehydration leads to the formation of the quinazolinone ring.[6] The high temperatures typically required (130–150°C) are necessary to drive the dehydration and cyclization steps.[6] A key variation of this synthesis utilizes formamide to produce the parent quinazolin-4(3H)-one.[6]

Experimental Protocol: Conventional Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinone

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Amide (e.g., Formamide, Acetamide) (Excess, ~5-10 eq)

  • High-boiling point solvent (optional, e.g., paraffin oil)

  • Ethanol

  • Hydrochloric Acid (10% aqueous solution)

Procedure:

  • Combine the substituted anthranilic acid and a significant excess of the amide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 130-150°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Add ethanol to the solidified mass and heat to reflux to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath to induce crystallization of the product.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • To remove any unreacted anthranilic acid, the crude product can be washed with a 10% aqueous solution of sodium bicarbonate.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Diagram: Generalized Niementowski Reaction Workflow

Niementowski_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Anthranilic Acid + Amide (Excess) Heating Heat to 130-150°C (2-4 hours) Reactants->Heating Cooling Cool to RT Heating->Cooling Dissolution Dissolve in hot Ethanol Cooling->Dissolution Filtration1 Hot Filtration Dissolution->Filtration1 Crystallization Cool in Ice Bath Filtration1->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Washing Wash with cold Ethanol & NaHCO3 solution Filtration2->Washing Recrystallization Recrystallize Washing->Recrystallization Product Pure Quinazolinone Derivative Recrystallization->Product Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs Cu(I) Cu(I) Intermediate_A Oxidative Addition Cu(I)->Intermediate_A + 2-Aminobenzamide Intermediate_B Coordination Intermediate_A->Intermediate_B + Alcohol Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Intermediate_C->Cu(I) - Quinazolinone - H2O 2-Aminobenzamide 2-Aminobenzamide Alcohol Alcohol Quinazolinone Quinazolinone H2O H2O

Caption: A simplified representation of a copper-catalyzed cycle for quinazolinone synthesis.

Conclusion and Future Perspectives

The synthesis of quinazolinone derivatives remains a vibrant area of research, driven by their significant potential in drug discovery. While classical methods like the Niementowski synthesis are still valuable, modern techniques such as microwave-assisted synthesis and various catalytic approaches offer substantial improvements in terms of efficiency, yield, and environmental impact. The choice of synthetic route will depend on the specific target molecule, available resources, and desired scale of production. Future developments are likely to focus on the discovery of even more efficient and selective catalysts, as well as the application of flow chemistry and other green chemistry principles to the synthesis of this important class of heterocyclic compounds.

References

  • Al-Suwaidan, I. A., Alanazi, A. M., Ahmed, H. E. A., El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(1), 75–91. [Link]

  • Yadav, G., & Singh, P. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 738507. [Link]

  • Jain, A., & Sharma, S. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research, 15(1), 1-6. [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 7(4), 68-79. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. In Microwaves in Organic Synthesis (pp. 847-891). Wiley-VCH. [Link]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 221-255. [Link]

  • Jain, A., & Sharma, S. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Kumar, R., & Singh, Y. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 522-543. [Link]

  • Al-Omar, M. A., Adel-Aziz, A. A.-M., & El-Azab, A. S. (2012). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 20(2), 143–152. [Link]

  • Patil, J. P., Amrutkar, S. V., & Ranawat, M. S. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Research, 2(8), 1276-1278. [Link]

  • Phosrithong, N., Sameenoi, Y., & Pohmakotr, M. (2019). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 9(1), 1-9. [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1018691. [Link]

  • Yadav, G., & Singh, P. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 738507. [Link]

  • Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(34), 8014–8025. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(14), 5433. [Link]

  • Sharma, S., & Kumar, A. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 12(10), 1162. [Link]

  • Sharma, S., & Kumar, A. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 12(10), 1162. [Link]

  • Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(34), 8014–8025. [Link]

  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and a Versatile New Intermediate

The quinazoline and quinazolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1] Their success stems from their ability to mimic the adenine portion of ATP, allowing them to act as potent inhibitors of various protein kinases crucial for tumor growth and survival.[2] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all featuring the quinazoline framework, have revolutionized the treatment of specific cancers by targeting receptor tyrosine kinases like EGFR and HER2.[1]

This document focuses on Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate , a specific derivative that has emerged not as an end-product therapeutic, but as a pivotal, high-potential intermediate in the synthesis of next-generation oncology drug candidates.[1][3] Patents reveal its utility as a foundational building block for novel series of amino azaheterocyclic carboxamides designed to treat hyperproliferative diseases.[1] Furthermore, it serves as a key precursor in the development of advanced RAF inhibitors, which are engineered to overcome resistance mechanisms seen with earlier drugs and to treat tumors harboring RAS or RAF mutations.[3]

The strategic placement of the methyl carboxylate group at the 8-position provides a versatile chemical handle for extensive derivatization, enabling the creation of large, diverse libraries of compounds for screening. This guide provides detailed protocols for the synthesis of this compound and its subsequent modification, followed by a comprehensive suite of biological assays to characterize its derivatives as potential anticancer agents.

Part 1: Synthesis and Derivatization

Synthesis of this compound

The synthesis of the title compound is achievable through a palladium-catalyzed carbonylation reaction. This protocol is based on procedures outlined in patent literature, adapted for a standard laboratory setting.[3]

Protocol 1: Synthesis via Palladium-Catalyzed Carbonylation

Objective: To synthesize this compound from an 8-halo-quinazoline precursor.

Materials:

  • 8-Bromo-3,4-dihydroquinazolin-4-one (or 8-iodo derivative)

  • Methanol (MeOH), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Carbon monoxide (CO) gas

  • High-pressure reaction vessel (autoclave)

  • Standard glassware for filtration and purification

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Vessel Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Reagent Addition: To the autoclave, add 8-bromo-3,4-dihydroquinazolin-4-one (1.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.10 eq.).

  • Add anhydrous methanol (sufficient to dissolve the starting material, e.g., 0.1 M concentration).

  • Add triethylamine (TEA) (3.0 - 5.0 eq.) to act as a base.

  • Reaction Setup: Seal the autoclave securely.

  • Purging: Purge the vessel with nitrogen gas or argon three times to remove oxygen.

  • Carbonylation: Pressurize the vessel with carbon monoxide (CO) gas to 1.0-1.5 MPa (10-15 bar).

  • Heating and Stirring: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and sampling the reaction mixture at time points (e.g., 12, 24 hours). The reaction is complete upon consumption of the starting material.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess CO gas in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

dot

cluster_synthesis Synthesis Workflow A 1. Add 8-Bromo-quinazolinone, Pd(dppf)Cl2, MeOH, and TEA to Autoclave B 2. Seal and Purge with Inert Gas A->B C 3. Pressurize with Carbon Monoxide (10-15 bar) B->C D 4. Heat to 80-100°C with Stirring C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool, Vent, and Concentrate Mixture E->F G 7. Aqueous Work-up (DCM/EtOAc Extraction) F->G H 8. Purify by Column Chromatography G->H I Pure Methyl 4-oxo-3,4-dihydro- quinazoline-8-carboxylate H->I cluster_derivatization General Derivatization Scheme Ester Methyl 4-oxo-3,4-dihydro- quinazoline-8-carboxylate Reagent Trimethylaluminum (AlMe3) Ester->Reagent 2. Addition Amine Primary/Secondary Amine (R1R2NH) Amine->Reagent 1. Activation Product 8-Carboxamide Derivative Library Reagent->Product 3. Amidation Reaction cluster_pathway RAF-MEK-ERK Signaling Pathway RAS RAS-GTP (Active) RAF RAF (e.g., BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Derivative of Methyl 4-oxo-3,4- dihydroquinazoline-8-carboxylate Inhibitor->RAF Inhibits

Sources

Application Notes and Protocols for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Enzyme Inhibition

The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Comprising a benzene ring fused to a pyrimidine ring, this heterocyclic structure has proven to be a versatile framework for the design of potent and selective modulators of various biological targets. Quinazoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Their remarkable success is particularly evident in the field of enzyme inhibition, where they have given rise to several FDA-approved drugs.[3]

Prominent examples like Gefitinib and Lapatinib, which target Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2) tyrosine kinases, have revolutionized the treatment of certain cancers.[4][5] Others, such as Idelalisib, a phosphoinositide 3-kinase (PI3K) inhibitor, demonstrate the scaffold's applicability beyond kinases.[5] The core structure serves as an excellent anchor for various substituents, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The planarity of the quinazoline core often facilitates binding to the hinge region of kinase ATP-binding pockets, a common mechanism of action.[1]

This document introduces Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate , a novel derivative of this esteemed class. While the specific biological activities of this compound are not yet extensively documented, its structural features suggest a strong potential for enzyme inhibitory activity. These application notes provide a comprehensive guide for researchers and drug development professionals to systematically investigate this potential, from initial screening to mechanistic studies.

Physicochemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈N₂O₃

  • Molecular Weight: 204.18 g/mol

  • Predicted LogP (cLogP): ~1.0 - 1.5 (This suggests moderate lipophilicity and potential for good cell permeability)

Proposed Synthesis:

A plausible synthetic route can be adapted from established methods for quinazolinone synthesis, such as the reaction of an appropriately substituted anthranilic acid derivative. A potential starting material would be Dimethyl 2-aminoterephthalate, which can be reacted with formamide or a similar reagent to construct the pyrimidine ring.

Application Notes: A Strategic Approach to Investigating Enzyme Inhibitory Potential

Rationale for Target Selection

Given the extensive literature on quinazoline derivatives, the most logical starting point for screening this compound is against a panel of protein kinases . The 4-oxoquinazoline core is a well-established ATP-competitive pharmacophore.[1] Key kinase families to investigate include:

  • Tyrosine Kinases: EGFR, VEGFR, HER2, and Src family kinases are strongly implicated as targets for this scaffold.[1][5][6]

  • Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs) and mitogen-activated protein (MAP) kinases are also known to be inhibited by quinazoline derivatives.[1][4]

Beyond kinases, other enzyme classes warrant consideration based on precedent:

  • Poly (ADP-ribose) Polymerase (PARP): This enzyme is involved in DNA repair, and its inhibition is a validated anti-cancer strategy.[3]

  • Tyrosinase: Involved in melanin biosynthesis, tyrosinase inhibitors have applications in cosmetics and medicine.[7]

Experimental Workflow for Inhibitor Characterization

A systematic, multi-stage approach is recommended to fully characterize the inhibitory profile of the compound. This workflow ensures a logical progression from broad screening to detailed mechanistic understanding and cellular validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Validation A Synthesis & Purification of This compound B Primary Enzyme Panel Screen (e.g., Kinase Panel at a single high concentration) A->B Test Compound C IC50 Determination (Dose-response curves for 'hit' enzymes) B->C Identify Hits D Selectivity Profiling (Testing against related enzymes) C->D E Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) D->E Select Lead Target(s) F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F G Cell-Based Assays (e.g., MTT Anti-proliferative Assay) F->G Confirm Mechanism H Target Engagement/Pathway Analysis (e.g., Western Blot for phosphorylated substrates) G->H

Caption: Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™, Promega).

A. Principle The assay measures the amount of ADP produced in a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP formation and a lower luminescent signal.

B. Materials

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound (Test Compound)

  • Staurosporine or a known specific inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

C. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • To each well of a 96-well plate, add 1 µL of the serially diluted compound or control (DMSO/Staurosporine).

    • Add 20 µL of a master mix containing kinase and substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 20 µL of ATP solution (at the Kₘ concentration for the specific kinase) to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detect ADP Production:

    • Add 40 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 80 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

D. Data Analysis

  • Normalize the data: Set the average signal from the vehicle (DMSO) control as 100% activity and the positive control (e.g., Staurosporine) as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) by measuring kinase activity at various substrate (ATP) and inhibitor concentrations.

A. Principle The effect of the inhibitor on the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), reveals its mode of binding. For example, a competitive inhibitor increases the apparent Kₘ but does not change Vₘₐₓ.

B. Methodology

  • Set up multiple kinase reaction matrices. Each matrix will have a fixed concentration of the test compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Within each matrix, vary the concentration of ATP across a wide range (e.g., from 0.1x Kₘ to 10x Kₘ).

  • Run the kinase reactions and measure the reaction velocity (rate of ADP production) for each condition as described in Protocol 1.

  • Data Analysis:

    • Plot the reaction velocity versus ATP concentration for each inhibitor concentration.

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Analyze the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) to determine the inhibition type.

G cluster_0 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP1 ATP ADP1 ADP ATP1->ADP1 ADP1->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Methyl 4-oxo-3,4- dihydroquinazoline- 8-carboxylate Inhibitor->Receptor Binds to ATP Pocket (Competitive Inhibition)

Caption: Potential mechanism of action for a quinazoline-based kinase inhibitor.

Protocol 3: Cellular Anti-Proliferative MTT Assay

This protocol assesses the effect of the compound on the viability and proliferation of cancer cell lines.

A. Principle The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

B. Materials

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).[5]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test Compound and controls (as in Protocol 1).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear tissue culture plates.

C. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound or controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting percent viability against the log of the compound concentration.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: IC₅₀ Values for this compound against a Kinase Panel

Kinase Target IC₅₀ (nM) Hill Slope
EGFR
VEGFR2
CDK2
SRC

| Staurosporine | (Control) | | |

Table 2: Summary of Enzyme Kinetic Parameters

Inhibitor Conc. Apparent Kₘ (µM) Apparent Vₘₐₓ (RFU/min) Kᵢ (nM) Mechanism
0 (Control) N/A N/A

| [Test Compound] | | | | |

Conclusion

This compound belongs to a class of compounds with a proven track record in enzyme inhibition. The protocols and strategies outlined in this document provide a robust framework for its evaluation as a novel enzyme inhibitor. By systematically determining its potency, selectivity, mechanism of action, and cellular efficacy, researchers can unlock its therapeutic potential and contribute valuable knowledge to the field of medicinal chemistry.

References

  • Jiang, J., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Yin, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Warhi, T., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. NIH. [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Various Authors. (2026). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Rana, K., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Wang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. NIH. [Link]

  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Li, Y., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. ResearchGate. [Link]

  • Various Authors. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Protocol for the Determination of Purity and Stability of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, detailed protocol for the determination of purity for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a key heterocyclic scaffold in pharmaceutical research and development. The methodology is centered on a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. As Senior Application Scientist, this guide is structured to not only provide a step-by-step procedure but also to impart the underlying scientific rationale for key experimental choices, ensuring methodological robustness and data integrity. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in research and quality control environments.[1][2][3]

Introduction and Scientific Principle

Quinazoline derivatives, including this compound, represent a class of compounds with significant pharmacological activity.[4] Their therapeutic potential necessitates stringent quality control, where purity is a critical attribute. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and precise quantification.[1][5]

This method utilizes the principles of Reversed-Phase Chromatography .[6] In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile). This compound, being a moderately polar aromatic compound, will interact with the hydrophobic C18 stationary phase.[7][8] By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase—a technique known as gradient elution—we can modulate the retention of the main compound and effectively separate it from potential process-related impurities and degradation products, which will have different polarities and thus different affinities for the stationary phase.[9] Purity is then assessed by calculating the area percentage of the main analyte peak relative to the total area of all detected peaks.

Instrumentation, Reagents, and Materials

Instrumentation
EquipmentSpecification
HPLC SystemQuaternary Pump, Autosampler, Column Thermostat, UV/Vis or Diode Array Detector (DAD)
Data AcquisitionChromatographic Data Software (e.g., Empower™, Chromeleon™)
Analytical Balance5-decimal place readability (0.01 mg)
pH MeterCalibrated with standard buffers
SonicatorFor solvent degassing and sample dissolution
Volumetric GlasswareClass A
Reagents and Consumables
ItemGrade / Specification
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade / Milli-Q® or equivalent
Formic Acid (FA)LC-MS Grade or equivalent (≥99%)
MethanolHPLC Grade
This compoundReference Standard (>99.5% purity) and Test Sample
HPLC ColumnC18, 4.6 x 250 mm, 5 µm particle size
Syringe Filters0.45 µm, PTFE or Nylon

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.

    • Scientist's Note: Formic acid is a critical additive. It acidifies the mobile phase, which serves two purposes: 1) It suppresses the ionization of residual free silanol groups on the silica-based stationary phase, preventing peak tailing. 2) It ensures that the analyte, which contains basic nitrogen atoms, is in a consistent protonation state, leading to sharp, symmetrical peaks.[9]

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended. This composition typically ensures good solubility for the analyte while being compatible with the initial mobile phase conditions, preventing peak distortion.

Standard and Sample Preparation
  • Reference Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 12.5 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 2.0 mL of the Stock Solution into a 20 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Test Sample Solution (approx. 50 µg/mL):

    • Accurately weigh approximately 12.5 mg of the this compound test sample into a 25 mL volumetric flask.

    • Prepare in the same manner as the Reference Standard Stock Solution.

    • Perform a 1-in-10 dilution of this solution using the diluent to achieve the final working concentration.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Based on typical absorbance for quinazolinone scaffolds)[10]
Injection Volume 10 µL
Run Time 35 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is non-negotiable for ensuring the validity of the results.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times consecutively.

  • The results must meet the criteria outlined in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry, indicating good chromatography.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.[11]

Method Validation Framework: Ensuring Trustworthiness

For this protocol to be considered trustworthy and reliable, it must be validated according to ICH Q2(R2) guidelines.[2][3] Validation demonstrates that the analytical procedure is fit for its intended purpose, which in this case is purity determination.[1]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5] The most effective way to demonstrate this for a purity method is through forced degradation studies.[12][13]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] The stressed samples are then analyzed to ensure that all degradation product peaks are baseline-resolved from the main analyte peak.

Forced Degradation Conditions (Example Protocol):

  • Acid Hydrolysis: Reflux sample with 0.1 N HCl at 60 °C for 30 minutes.[15]

  • Base Hydrolysis: Reflux sample with 0.1 N NaOH at 60 °C for 30 minutes.[15]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria for a Purity Method
Linearity Confirms proportional response across a range of concentrations.Correlation coefficient (r²) ≥ 0.999 for a range of LOQ to 120% of the working concentration.[5]
Accuracy Measures closeness of results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.[11]
Precision (Repeatability)Measures precision under the same conditions over a short interval.%RSD ≤ 2.0% for six replicate sample preparations.[11]
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[11] Must be precise and accurate.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[11]
Robustness Measures capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met when varying flow rate (±10%), column temp (±5°C), etc.

Data Analysis and Purity Calculation

The purity of the test sample is determined by the principle of area normalization. This calculation assumes that all impurities have a similar detector response to the main compound.

Calculation: Purity (%) = (Area of the main analyte peak / Sum of the areas of all peaks) x 100

Note: Disregard any peaks originating from the blank/diluent and any peaks below the Limit of Quantitation (LOQ).

Workflow Visualization

The following diagram illustrates the logical workflow for the purity analysis protocol, from initial setup to final reporting.

HPLC_Purity_Workflow Workflow for HPLC Purity Analysis cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_mobile Prepare Mobile Phases (A & B) sys_eq System Equilibration prep_mobile->sys_eq prep_std Prepare Reference Standard Solution sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Test Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample sys_eq->sst blank Inject Blank sst->blank If SST Passes validate Method Validation (ICH Q2(R2)) sst->validate inject_std Inject Standard blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calc Calculate Purity (Area % Method) integrate->calc report Generate Final Report calc->report validate->calc Defines Criteria

Caption: Logical workflow for the purity determination of this compound.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Crompton, T. R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. International Labmate. Available from: [Link]

  • Ye, N., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(18), 4068. Available from: [Link]

  • Gajewska, M., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2363-2375. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Available from: [Link]

  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available from: [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Available from: [Link]

  • Szepesy, L., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]

  • Chromatography Forum. (2012, April 2). Forced degradation studies. Available from: [Link]

  • IUCr. (n.d.). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. Available from: [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available from: [Link]

  • IUCr. (n.d.). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | 313535-84-1. Available from: [Link]

Sources

"methods for scaling up the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Derivatives of 4(3H)-quinazolinone are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] this compound is a key intermediate in the synthesis of more complex molecules, where the ester at the 8-position provides a versatile handle for further chemical modification.

Developing a robust, efficient, and scalable synthesis for this intermediate is critical for researchers in drug discovery and development. This guide provides a detailed, field-tested methodology for the multi-gram scale synthesis, focusing on practical execution, safety, and process optimization. The strategy is bifurcated into two primary stages: the synthesis of the crucial precursor, methyl 2-aminobenzene-1,3-dicarboxylate, followed by a high-yield cyclization to the target quinazolinone.

Overall Synthetic Strategy

The selected pathway is designed for scalability, prioritizing cost-effective reagents, straightforward unit operations, and high overall yield. The process avoids complex chromatographic purifications, relying instead on selective precipitation and recrystallization, which are more amenable to large-scale production.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Quinazolinone Formation A Dimethyl 2-nitroterephthalate B Methyl 2-aminobenzene-1,3-dicarboxylate (Key Precursor) A->B Catalytic Hydrogenation C This compound (Final Product) B->C Cyclocondensation w/ Formamide

Caption: High-level workflow for the two-stage synthesis.

Part I: Scale-Up Synthesis of Key Precursor: Methyl 2-aminobenzene-1,3-dicarboxylate

The synthesis of the target quinazolinone hinges on the availability of its corresponding anthranilic acid derivative. Here, we detail the preparation of Methyl 2-aminobenzene-1,3-dicarboxylate via the reduction of Dimethyl 2-nitroterephthalate. Catalytic hydrogenation is selected for its high efficiency, clean conversion, and ease of product isolation on a large scale.

Reaction Scheme: Precursor Synthesis

G A B A->B H₂, Pd/C  Methanol, RT

Caption: Reduction of Dimethyl 2-nitroterephthalate to the key amine precursor.

Expertise & Experience: Rationale for Method Selection

While other reducing agents like iron in acetic acid or tin(II) chloride could be used, catalytic hydrogenation with Palladium on Carbon (Pd/C) offers significant advantages for scale-up:

  • Atom Economy: Hydrogen is an ideal reagent, with water being the only byproduct.

  • Process Simplicity: The catalyst is easily removed by filtration, simplifying the workup procedure immensely compared to the aqueous extractions and pH adjustments required for metal/acid reductions.

  • Selectivity: The reaction proceeds under mild conditions (room temperature and moderate pressure), minimizing the risk of side reactions like ester hydrolysis.

Detailed Protocol: Synthesis of Methyl 2-aminobenzene-1,3-dicarboxylate

Materials and Equipment:

  • Dimethyl 2-nitroterephthalate

  • Methanol (MeOH), ACS grade

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Parr Hydrogenation Apparatus or equivalent high-pressure reactor

  • Celite® or other filter aid

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor, charge Dimethyl 2-nitroterephthalate.

  • Solvent Addition: Add methanol to the reactor. A typical concentration is 10-15 mL of solvent per gram of substrate.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet) catalyst. The catalyst loading is typically 1-2 mol% (dry weight basis) relative to the nitro compound.

    • Safety Note: Pd/C is pyrophoric when dry. Handle the wet catalyst carefully and avoid ignition sources. It is best practice to add the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-60 psi) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Monitor the reactor temperature and pressure. The reaction is complete when hydrogen uptake ceases (pressure remains constant). This typically takes 4-8 hours depending on scale and agitation efficiency.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to recover all the product.

  • Product Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the desired product, which is typically of high purity (>98%) and can be used in the next step without further purification.

Data Presentation: Process Parameters for Precursor Synthesis
ParameterValueNotes
SubstrateDimethyl 2-nitroterephthalate1.0 equivalent
ReagentHydrogen (H₂)50-60 psi
Catalyst10% Pd/C (50% wet)1-2 mol% (dry basis)
SolventMethanol10-15 mL/g of substrate
TemperatureRoom Temperature (exotherm to ~40°C)Monitor and cool if necessary
Reaction Time4-8 hoursMonitor by H₂ uptake
Expected Yield>95%
Purity>98% (by NMR/HPLC)

Part II: Cyclization to this compound

The final step is the formation of the quinazolinone ring via cyclocondensation. The Niementowski reaction, which utilizes formamide as both a reagent and a solvent, is a classic and highly effective method for this transformation.[1][5] It is a high-yielding reaction that is well-suited for large-scale synthesis due to its operational simplicity.

Reaction Scheme: Quinazolinone Formation

G B C B->C Formamide (excess)  130-140°C

Caption: Cyclization of the amine precursor to the target quinazolinone.

Expertise & Experience: Rationale for Method Selection
  • Reagent & Solvent: Using formamide in excess serves a dual purpose: it is the carbon source for the new ring atom and the high-boiling solvent, eliminating the need for additional solvents and simplifying the process.[1][6]

  • High Yield: This reaction is known to produce quinazolinones in excellent yields, often exceeding 90% under optimized conditions.[5]

  • Simple Workup: The product often precipitates upon cooling and dilution with water, allowing for easy isolation by filtration. This avoids tedious and costly extractions or chromatography.

Detailed Protocol: Synthesis of this compound

Materials and Equipment:

  • Methyl 2-aminobenzene-1,3-dicarboxylate (from Part I)

  • Formamide, ACS grade

  • Deionized Water

  • Ethanol or Methanol for recrystallization

  • Reaction flask equipped with a reflux condenser and heating mantle

  • Mechanical stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine Methyl 2-aminobenzene-1,3-dicarboxylate and formamide. A molar ratio of 1:4 to 1:5 (amine:formamide) is recommended.[1][5]

  • Heating: Heat the reaction mixture with stirring in a heating mantle or oil bath to 130-140°C.[5] Maintain this temperature for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing crushed ice or cold water. This will cause the crude product to precipitate out of the solution.

  • Isolation: Stir the aqueous slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove residual formamide.

  • Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol or methanol, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

Data Presentation: Process Parameters for Cyclization
ParameterValueNotes
SubstrateMethyl 2-aminobenzene-1,3-dicarboxylate1.0 equivalent
Reagent/SolventFormamide4.0 - 5.0 equivalents
Temperature130-140°CCrucial for driving cyclization
Reaction Time2-4 hoursMonitor by TLC
WorkupPrecipitation in ice waterAvoids solvent extractions
PurificationRecrystallization from Ethanol/MethanolHigh purity product
Expected Yield85-95%[5]

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, each stage includes critical validation checkpoints:

  • Reaction Monitoring: TLC is employed to monitor the disappearance of starting material and the appearance of the product, ensuring the reaction goes to completion and preventing the formation of byproducts due to excessive heating times.

  • Product Characterization: The identity and purity of the final product, this compound, must be confirmed. Standard characterization methods include:

    • Melting Point: A sharp melting point is indicative of high purity.

    • Spectroscopy (NMR, IR): Confirms the chemical structure and the absence of impurities. ¹H NMR should show the characteristic quinazolinone protons and the methyl ester signal. IR spectroscopy should confirm the presence of the amide and ester carbonyl groups.

Conclusion

The described two-part synthetic protocol provides a highly efficient, scalable, and economically viable route to this compound. By leveraging a clean catalytic hydrogenation for the precursor synthesis and a robust Niementowski cyclization for the final ring formation, this method minimizes operational complexity and avoids challenging purifications. This makes it an ideal procedure for academic and industrial laboratories requiring multi-gram to kilogram quantities of this valuable chemical intermediate.

References

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis. Retrieved from [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved from [Link]

  • One-pot reductive cyclization to antitumor quinazoline precursors. (n.d.). Arkivoc. Retrieved from [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022).
  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 15(4), 789–797.
  • OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE. (n.d.). CyberLeninka. Retrieved from [Link]

  • Quinazoline and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). Medicinal Chemistry Research, 23(11), 4937-4957.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2020). Research in Pharmaceutical Sciences, 15(2), 165-176.
  • Quinazoline derivatives: synthesis and bioactivities. (2015). Future Medicinal Chemistry, 7(10), 1289-1305.

Sources

Synthetic Routes to Functionalized 4-oxo-3,4-dihydroquinazolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-oxo-3,4-dihydroquinazoline Scaffold

The 4-oxo-3,4-dihydroquinazoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] This bicyclic system, composed of a fused benzene and pyrimidine ring, serves as a versatile scaffold for the development of therapeutic agents with a broad spectrum of pharmacological activities.[2] Derivatives of this core have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral agents.[2][3] The biological significance of these compounds stems from their ability to mimic endogenous ligands and interact with various biological targets, including enzymes and receptors. The demand for structurally diverse libraries of functionalized 4-oxo-3,4-dihydroquinazolines for structure-activity relationship (SAR) studies necessitates the development of efficient, robust, and versatile synthetic methodologies.

This comprehensive guide provides detailed application notes and protocols for the synthesis of functionalized 4-oxo-3,4-dihydroquinazolines, tailored for researchers, scientists, and drug development professionals. We will delve into the most pertinent synthetic strategies, elucidating the underlying chemical principles and offering step-by-step experimental procedures.

I. Synthesis from Anthranilic Acid Derivatives: The Niementowski Reaction and its Modifications

One of the most classical and widely employed methods for the synthesis of 4-oxo-3,4-dihydroquinazolines is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[2] A common and straightforward variation utilizes formamide, which acts as both a reactant and a solvent, to produce the parent 4(3H)-quinazolinone.[4]

A. Mechanistic Insights

The reaction proceeds through the initial formation of an N-formylanthranilic acid intermediate, which subsequently undergoes cyclization via intramolecular condensation to yield the final 4-oxo-3,4-dihydroquinazoline ring system. The high temperatures employed in the conventional method facilitate the dehydration and ring-closure steps.

B. Experimental Protocols

This protocol is based on the traditional Niementowski reaction conditions.[4][5]

Materials:

  • Anthranilic acid

  • Formamide

  • Sand bath or heating mantle

  • Standard laboratory glassware

  • Methanol or ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.4-0.5 mol, 16-20 mL).[4][5]

  • Heat the mixture using a sand bath or heating mantle to a temperature of 130-160°C.[4][5]

  • Maintain this temperature with constant stirring for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][5]

  • After the reaction is complete, allow the mixture to cool to room temperature, during which a precipitate will form.[4]

  • Pour the reaction mixture into crushed ice and stir.[5]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide.[4]

  • Dry the crude product. For further purification, recrystallize the solid from methanol or ethanol to obtain shiny white crystals.[4]

Microwave irradiation offers a greener and more efficient alternative to conventional heating, significantly reducing reaction times.[4][6]

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).[6]

  • Cover the vessel (e.g., with an inverted funnel) and place it in a microwave reactor.[6]

  • Irradiate the mixture in stages. For example, irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes, allow it to stand for 15 minutes, and then irradiate again at 50% power (450 W) for another 5 minutes.[6]

  • After irradiation, allow the mixture to cool to room temperature.

  • Work-up and purification steps are similar to the conventional method: add crushed ice, filter the precipitate, wash with cold water, dry, and recrystallize from methanol.[4][6]

C. Data Presentation: Comparison of Synthetic Methods
MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Heating1:5 (molar)150-1608 hours61[6]
Conventional Heating1:4 (molar)130-1352 hours96[5]
Microwave Irradiation1:5 (molar)Not specifiedA few minutes87[6]
D. Workflow Diagram

Niementowski_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted A1 Mix Anthranilic Acid and Formamide A2 Heat at 130-160°C (2-8 hours) A1->A2 A3 Cool and Precipitate A2->A3 C1 Work-up: Ice addition, Filtration, Washing A3->C1 B1 Mix Anthranilic Acid and Formamide B2 Microwave Irradiation (staged, ~10 min) B1->B2 B3 Cool and Precipitate B2->B3 B3->C1 C2 Purification: Recrystallization C1->C2 C3 Functionalized 4-oxo-3,4-dihydroquinazoline C2->C3

Caption: Workflow for Niementowski Quinazolinone Synthesis.

II. Synthesis from Isatoic Anhydride: A Versatile Precursor

Isatoic anhydride is another readily available and versatile starting material for the synthesis of a wide array of functionalized 4-oxo-3,4-dihydroquinazolines.[7] Its reactions with nitrogen nucleophiles, followed by cyclocondensation, provide an efficient route to this heterocyclic system.[7]

A. Mechanistic Insights

The reaction typically proceeds via the nucleophilic attack of a primary amine on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate after decarboxylation.[7] This intermediate then undergoes cyclocondensation with an aldehyde or its equivalent to furnish the 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can lead to the fully aromatic 4(3H)-quinazolinone.

B. Experimental Protocols

This protocol describes a one-pot, three-component reaction of isatoic anhydride, a primary amine, and an aldehyde.[8]

Materials:

  • Isatoic anhydride

  • Primary amine (e.g., ethylamine, aniline)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a catalyst

  • Ethanol

Procedure:

  • In a reaction vessel, add isatoic anhydride (1.1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), and Bi(NO₃)₃·5H₂O (0.05 mmol).[8]

  • Heat the mixture at 80°C under solvent-free conditions for the appropriate time (typically 1 hour, monitor by TLC).[8]

  • After completion of the reaction, add hot ethanol (15 mL) to the reaction mixture.

  • Filter the mixture to remove the catalyst.

  • Allow the filtrate to cool, which will induce crystallization of the pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one.[8]

By modifying the reaction conditions of the previous protocol, the 2,3-dihydroquinazolin-4(1H)-one intermediate can be oxidized in situ to the corresponding quinazolin-4(3H)-one.[8]

Procedure:

  • Follow the same initial steps as in Protocol 3, but increase the amount of Bi(NO₃)₃·5H₂O to 0.15 mmol and the reaction temperature to 100°C.[8]

  • Maintain these conditions for the required time to achieve both cyclization and oxidation (monitor by TLC).[8]

  • The work-up and purification procedure is similar to Protocol 3.

C. Data Presentation: Yields of 2,3-Disubstituted Quinazolin-4(3H)-ones

The following table showcases the yields for the synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones using the bismuth nitrate-catalyzed method.[8]

AmineAldehydeYield (%)
Ethylamine4-Chlorobenzaldehyde95
n-Propylamine4-Chlorobenzaldehyde94
Aniline4-Chlorobenzaldehyde92
EthylamineBenzaldehyde93
AnilineBenzaldehyde90
D. Reaction Scheme Diagram

Isatoic_Anhydride_Route cluster_reactants Starting Materials A Isatoic Anhydride D One-Pot Reaction (Bi(NO₃)₃·5H₂O, 80-100°C) A->D B Primary Amine B->D C Aldehyde C->D E 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-one D->E F Oxidation E->F Higher Temp. & More Catalyst G 2,3-Disubstituted Quinazolin-4(3H)-one F->G

Caption: Synthesis from Isatoic Anhydride.

III. Multicomponent Reactions: A Strategy for Diversity

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the rapid and efficient construction of complex molecules from simple starting materials in a single step.[9] Several MCRs have been developed for the synthesis of functionalized 4-oxo-3,4-dihydroquinazolines, offering a high degree of molecular diversity.

A. Passerini/Staudinger/Aza-Wittig Approach

A notable example is the sequential Passerini/Staudinger/aza-Wittig reaction, which provides access to polysubstituted 3,4-dihydroquinazolines.[10][11] This elegant cascade involves an initial three-component Passerini reaction, followed by a series of transformations culminating in an intramolecular aza-Wittig reaction to form the quinazoline ring.

B. Mechanistic Overview

The sequence begins with the Passerini reaction of an azide-containing aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. This is followed by a Staudinger reaction of the azide with a phosphine to generate an iminophosphorane. The subsequent aza-Wittig reaction with an isocyanate, followed by the addition of a secondary amine and an intramolecular nucleophilic substitution, yields the final 3,4-dihydroquinazoline.

C. Experimental Protocol

This protocol outlines the key steps for the synthesis of a polysubstituted 3,4-dihydroquinazoline.[11]

Materials:

  • 2-Azidobenzaldehyde

  • Benzoic acid

  • tert-Butyl isocyanide

  • Triphenylphosphine

  • Phenyl isocyanate

  • Diethylamine

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • Passerini Reaction: Stir a mixture of 2-azidobenzaldehyde, benzoic acid, and tert-butyl isocyanide in CH₂Cl₂ at room temperature for 48 hours to obtain the azide intermediate.

  • Staudinger Reaction: React the azide intermediate with triphenylphosphine in CH₂Cl₂ at room temperature for 2 hours to form the iminophosphorane.

  • Aza-Wittig and Subsequent Reactions: a. Treat the iminophosphorane with phenyl isocyanate to generate a carbodiimide. b. Add diethylamine to form the guanidine intermediate.

  • Cyclization: Reflux the guanidine intermediate with K₂CO₃ in CH₃CN to effect the intramolecular nucleophilic substitution and form the 3,4-dihydroquinazoline.[11]

D. Data Presentation: Yields of Polysubstituted 3,4-dihydroquinazolines

The following table presents the yields for various 3,4-dihydroquinazolines synthesized via the Passerini/Staudinger/Aza-Wittig sequence.[10]

R³ (from Isocyanate)NR⁴R⁵ (Secondary Amine)Yield (%)
PhenylDiethylamine84
4-ChlorophenylDiethylamine86
4-MethylphenylDiethylamine82
PhenylMorpholine75
n-ButylDiethylamine74
E. Logical Relationship Diagram

MCR_Logic A 2-Azidobenzaldehyde + Carboxylic Acid + Isocyanide B Passerini Reaction A->B C Azide Intermediate B->C D Staudinger Reaction (+ PPh₃) C->D E Iminophosphorane D->E F Aza-Wittig Reaction (+ Isocyanate) E->F G Carbodiimide F->G H Addition of Secondary Amine G->H I Guanidine Intermediate H->I J Intramolecular Nucleophilic Substitution I->J K Polysubstituted 3,4-Dihydroquinazoline J->K

Caption: Logical Flow of the MCR Synthesis.

IV. Purification and Characterization

The purification of the synthesized 4-oxo-3,4-dihydroquinazolines is crucial to obtain compounds of high purity for biological evaluation. The two most common purification techniques are recrystallization and column chromatography.[12]

A. Recrystallization

Recrystallization is a highly effective method for purifying solid compounds.[12][13]

General Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for quinazolinones include ethanol/water and ethyl acetate/hexane.[12]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.[12]

General Procedure:

  • Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): Determine an appropriate solvent system using TLC. A common eluent for quinazolinone derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare the column by making a slurry of the silica gel in the eluent and pouring it into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Pass the eluent through the column and collect the fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified compound.

C. Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Melting Point: To assess purity.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation.

    • Infrared (IR): To identify characteristic functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight.

V. Conclusion

The synthetic routes to functionalized 4-oxo-3,4-dihydroquinazolines are diverse and continue to evolve. This guide has provided a detailed overview of some of the most reliable and versatile methods, from the classic Niementowski reaction to modern multicomponent strategies. By understanding the underlying principles and following the detailed protocols, researchers can efficiently synthesize a wide range of these valuable heterocyclic compounds for further investigation in drug discovery and development. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The application of green chemistry principles, such as the use of microwave irradiation and the development of catalytic, one-pot procedures, is a continuing trend in this field, aiming for more sustainable and efficient synthetic processes.

VI. References

  • Journal of Combinatorial Chemistry. (2010). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. [Link]

  • Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012). One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Synlett, 23(01), 85-88. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Comptes Rendus Chimie. (2012). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. [Link]

  • Mohammadkhani, A., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone derivatives. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]

  • Komar, M., Molnar, M., Jukić, M., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Polycyclic Aromatic Compounds, 1-14. [Link]

  • RSC Advances. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. [Link]

  • Chemistry – An Asian Journal. (2021). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. [Link]

  • Heravi, M. M., & Mohammadkhani, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. [Link]

  • Scilit. (n.d.). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. [Link]

  • The Journal of Organic Chemistry. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

  • Journal of Combinatorial Chemistry. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]

  • Organic & Biomolecular Chemistry. (2015). A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones a. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. [Link]

  • DARU Journal of Pharmaceutical Sciences. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

  • Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • ResearchGate. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4 dihydro-4-oxaquinazoline. [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Ankara University Faculty of Pharmacy. (n.d.). 3.3. CRYSTALLIZATION. [Link]

  • RSC Advances. (2022). An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones using a magnetic EDTA coated copper based nanocomposite. [Link]

  • Zhaleh, S., Hazeri, N., & Maghsoodlou, M. T. (2016). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Research on Chemical Intermediates, 42(9), 7027-7037. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we dissect the common synthetic pathways and provide in-depth troubleshooting advice to navigate the challenges you might encounter, ensuring a higher success rate and optimized yields in your experiments.

Part 1: Foundational Synthetic Strategy

The synthesis of the quinazolin-4-one scaffold is a well-established area of heterocyclic chemistry. For the target molecule, this compound, the most direct and logical approach involves the cyclocondensation of a substituted anthranilic acid derivative with a one-carbon (C1) source.

The key starting material is Methyl 2-aminobenzene-1,4-dicarboxylate (or a derivative of 2-aminoterephthalic acid). The reaction proceeds by heating this precursor with a suitable C1 source, such as formamide or an orthoformate ester, to construct the pyrimidine ring fused to the benzene core. The Niementowski quinazolinone synthesis, which utilizes formamide, is a classic and robust method for this transformation.[1]

G cluster_0 Reaction SM Methyl 2-aminobenzene-1,4-dicarboxylate Heat Heating (e.g., 120-150°C) SM->Heat C1 C1 Source (e.g., Formamide) C1->Heat Product Methyl 4-oxo-3,4-dihydro- quinazoline-8-carboxylate Heat->Product Cyclocondensation Solvent High-boiling Solvent (Optional, e.g., DMSO) Solvent->Heat

Caption: Primary synthetic route to the target molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: I am observing very low or no yield of the desired product. What are the primary causes and solutions?

A1: This is the most frequent challenge and typically stems from issues with reagents or reaction conditions.[2][3]

  • Cause 1: Purity of Starting Materials: The purity of the methyl 2-aminoterephthalate derivative is critical. Amine precursors can oxidize and darken upon storage, and acidic impurities can interfere with the reaction.

    • Solution: Ensure the purity of your starting amine. If it appears discolored, consider recrystallization from a suitable solvent like ethanol/water or purification by column chromatography before use. Ensure all reagents are dry, as water can hydrolyze intermediates.[4]

  • Cause 2: Sub-optimal Reaction Temperature: The cyclization step often requires significant thermal energy to drive the elimination of water.[2][5]

    • Solution: If using formamide, ensure the temperature is sufficiently high (typically 120-150°C). If the reaction is sluggish, a moderate increase in temperature can enhance the rate.[4] Perform small-scale temperature screening experiments to identify the optimal condition for your specific setup. Microwave-assisted synthesis can also be explored to potentially improve yields and drastically reduce reaction times.[5][6]

  • Cause 3: Inadequate Reaction Time: These reactions are not always rapid and can require several hours to reach completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[2] The reaction is complete when the starting amine spot is no longer visible. Running the reaction for an insufficient time is a common cause of low yield.

  • Cause 4: Incorrect Solvent Choice: While some variations of this synthesis can be run neat (especially with formamide), a solvent can be crucial.

    • Solution: The choice of solvent can significantly impact success.[2] High-boiling polar aprotic solvents like DMSO or DMF are often effective as they can fully solubilize the reactants and operate at the required high temperatures.[4][7] If you are using a non-polar solvent like toluene and observing low yields, switching to DMSO is a recommended first step.[7]

Q2: My final product is contaminated with significant impurities. What are the likely side reactions?

A2: Impurity profiles can offer clues about what is going wrong in the reaction.

  • Cause 1: Hydrolysis of the Ester: The methyl ester at the 8-position is susceptible to hydrolysis under harsh acidic or basic conditions, or in the presence of water at high temperatures, leading to the corresponding carboxylic acid.

    • Solution: Ensure anhydrous reaction conditions. During work-up, avoid prolonged exposure to strong acids or bases. If hydrolysis is a persistent issue, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.

  • Cause 2: Incomplete Cyclization: You may isolate the N-formyl intermediate if the final cyclization/dehydration step is incomplete. This intermediate will have a different polarity and mass than your final product.

    • Solution: This typically indicates that the reaction temperature was too low or the reaction time was too short. Increase the temperature or prolong the heating period while monitoring by TLC/LC-MS.

Q3: How should I effectively monitor the reaction's progress?

A3: Proper reaction monitoring is essential for optimization and determining the endpoint.

  • Primary Method: Thin Layer Chromatography (TLC): TLC is the most common, cost-effective, and rapid method.[4]

    • Procedure: Prepare a TLC plate by spotting your starting material(s) in one lane and the reaction mixture in another. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). The product, being more polar than the starting amine but typically well-behaved, should appear as a new spot with a lower Rf value. The reaction is complete when the starting material spot has been fully consumed.

  • Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of starting material mass and the appearance of the product mass.[2] This is particularly useful for identifying intermediates or side products.

Q4: What is the best procedure for product isolation and purification?

A4: A robust work-up and purification strategy is key to obtaining a high-purity final product.

  • Isolation: The most common method is precipitation.

    • Procedure: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.[4] The crude product should precipitate as a solid.

    • Troubleshooting: If the product oils out, try scratching the inside of the beaker with a glass rod to induce crystallization or add a seed crystal if available.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the crude solid. Ethanol is a common and effective solvent for recrystallizing quinazolinones.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization is ineffective or impurities are persistent, silica gel column chromatography is the next step. A gradient of ethyl acetate in hexane is a good starting point for elution.[4]

    • Acid-Base Extraction: For challenging purifications, an acid-base wash can be effective. Dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The basic nitrogen on the quinazolinone ring will be protonated, moving the compound into the aqueous layer. After separating the layers, basifying the aqueous layer will precipitate the purified product.[4]

Part 3: Data & Protocols

Table 1: Optimization Parameters for Quinazolinone Synthesis
ParameterRecommended OptionsRationale & Key Considerations
C1 Source Formamide, Trimethyl/Triethyl OrthoformateFormamide is often used in excess and can act as the solvent. Orthoformates may require a co-solvent and a source of ammonia (like ammonium acetate) in a two-step process.[1][8]
Solvent None (neat), DMSO, DMFHigh-boiling polar aprotic solvents are preferred to ensure solubility and provide the necessary thermal energy.[4][7]
Temperature 120 - 180°CReaction is thermally driven; higher temperatures favor faster conversion but may increase side product formation. Optimization is crucial.[2][5]
Reaction Time 2 - 24 hoursHighly dependent on substrate and temperature. Must be monitored by TLC or LC-MS to determine the optimal endpoint.[2][4]
Atmosphere Air, Nitrogen/ArgonWhile many syntheses work in air, an inert atmosphere can prevent oxidative side reactions and is recommended for sensitive substrates or to ensure anhydrous conditions.
Exemplary Experimental Protocol

This is a representative protocol based on established methods for quinazolinone synthesis. It should be adapted and optimized for your specific laboratory conditions.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 2-aminobenzene-1,4-dicarboxylate (1.0 equivalent) and formamide (10-20 equivalents).

  • If desired, a high-boiling solvent such as DMSO can be added (to make a ~0.5 M solution).

2. Reaction Conditions:

  • Heat the reaction mixture to 130-150°C with vigorous stirring.

  • Monitor the reaction progress every 1-2 hours using TLC (e.g., 40% Ethyl Acetate/Hexane), observing the consumption of the starting amine.

3. Work-up:

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a large volume of ice-cold water, stirring continuously.

  • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

4. Purification:

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from hot ethanol.[4] If necessary, perform column chromatography on silica gel.

Part 4: Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Verify Purity of Starting Materials setup Combine Reagents (Amine + C1 Source) start->setup heat Heat to 130-150 °C setup->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue if incomplete complete Reaction Complete monitor->complete If complete cool Cool to RT complete->cool precipitate Precipitate in Ice Water cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate crude Crude Product filtrate->crude purify Recrystallize or Column Chromatography crude->purify analyze Characterize Final Product (NMR, MS, mp) purify->analyze end Pure Product analyze->end

Caption: A step-by-step workflow for synthesis and purification.

References

  • Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem.
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate.
  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • Troubleshooting guide for the synthesis of quinazoline derivatives. BenchChem.
  • Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem.
  • Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
  • 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride. BenchChem.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.

Sources

"common side products in the synthesis of quinazolinones and their removal"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quinazolinone Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for the common challenges encountered during the synthesis of quinazolinones. This resource is structured to address specific issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by established protocols.

I. Frequently Asked Questions (FAQs)

Q1: My quinazolinone synthesis is resulting in a low yield. What are the common culprits?

Low yields in quinazolinone synthesis can often be traced back to several key factors. Systematically evaluating your reaction conditions is the first step in troubleshooting.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increasing the reaction temperature can also drive the reaction forward, but this must be done cautiously to avoid degradation of starting materials or products.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition.

    • Solution: The optimal temperature is highly dependent on the specific synthetic route. For the Niementowski reaction, a temperature range of 130-160°C is typically optimal.[1] Maintaining a stable temperature is crucial.

  • Inappropriate Stoichiometry: An incorrect ratio of reactants can significantly impact the yield.

    • Solution: For reactions like the Niementowski synthesis using anthranilic acid and formamide, an excess of formamide is often employed to drive the reaction to completion.[1]

Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

The presence of multiple impurities is a common challenge in quinazolinone synthesis. These impurities typically arise from unreacted starting materials, reaction intermediates, or various side reactions.[1][2]

Common Side Products:

  • Unreacted Starting Materials: This is a clear indication of an incomplete reaction.[3]

  • Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a frequent issue.[3]

  • Over-alkylation or Over-arylation Products: Under harsh reaction conditions, multiple substitutions can occur on the quinazolinone ring or its substituents.[3]

  • Products from Self-condensation: Starting materials may react with themselves, leading to undesired dimers or polymers.[3]

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the intermediates or the final product.[3]

The specific nature of these byproducts is highly dependent on the synthetic route employed.

II. Troubleshooting Guide: Side Products in Major Synthetic Routes

This section provides a detailed breakdown of common side products associated with specific quinazolinone syntheses and strategies for their removal.

A. The Niementowski Reaction

The Niementowski reaction, a thermal condensation of anthranilic acid with an amide, is a foundational method for preparing 4(3H)-quinazolinones.[4] However, the high temperatures involved can lead to specific side products.

Common Side Products and Their Formation:
Side ProductFormation Mechanism
N-acylanthranilic Acid This is a key intermediate in the reaction. Incomplete cyclization due to insufficient temperature or reaction time will result in its presence in the final product mixture.[1]
2,4(1H,3H)-Quinazolinedione This byproduct can form if there are urea impurities in the formamide starting material, or if the formamide degrades to ammonia and carbon dioxide, which then react with anthranilic acid.[1]
Dimer (e.g., 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid) This higher molecular weight byproduct can form through a self-cyclization reaction where one molecule of anthranilic acid reacts with a formed quinazolinone intermediate.[1]
Polymeric Materials High reaction temperatures can sometimes lead to the formation of polymeric materials, which can complicate purification.[5]
Troubleshooting and Removal Strategies:

Niementowski_Troubleshooting

  • Removal of Unreacted Anthranilic Acid and N-acylanthranilic Acid:

    • Method: Acid-base extraction.

    • Protocol: Wash the crude product with a dilute aqueous basic solution, such as sodium bicarbonate. The acidic carboxylic acid groups of these impurities will be deprotonated to form water-soluble carboxylate salts, which can then be separated in the aqueous layer.[1]

  • Removal of 2,4(1H,3H)-Quinazolinedione and Dimers:

    • Method: Recrystallization or Column Chromatography.

    • Recrystallization Protocol: Quinazolinones can often be purified by recrystallization from a suitable solvent like ethanol.[3] The difference in solubility between the desired product and the side products allows for their separation.

    • Column Chromatography Protocol: For more challenging separations, silica gel column chromatography is effective. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can separate the quinazolinone from less polar and more polar impurities.[1]

B. Friedländer Annulation

The Friedländer synthesis provides a route to quinolines and can be adapted for quinazolinone synthesis, typically by reacting a 2-aminobenzamide with a compound containing an α-methylene ketone.

Potential Side Products and Their Formation:

While less documented for quinazolinone synthesis specifically, side reactions analogous to those in quinoline synthesis can be anticipated.

Friedlander_Side_Reactions

  • Aldol Condensation Products: The α-methylene ketone can undergo self-condensation, especially under basic conditions, leading to aldol addition or condensation byproducts.

  • Open-chain Intermediates: Incomplete cyclodehydration can result in the presence of acyclic intermediates.

Troubleshooting and Removal Strategies:
  • Optimizing Reaction Conditions: Careful control of temperature and catalyst (acid or base) concentration can minimize self-condensation of the ketone.

  • Purification: Column chromatography is generally the most effective method for separating the desired quinazolinone from aldol byproducts and open-chain intermediates due to likely differences in polarity.

C. Griess Synthesis

The Griess synthesis is a classical route to quinazolinones, for instance, from the reaction of anthranilic acid with cyanogen.[6]

Potential Side Products and Their Formation:
  • Hydrolysis Products: The intermediates in the Griess synthesis can be susceptible to hydrolysis, potentially leading to the formation of 2,4(1H,3H)-quinazolinedione if water is present.[6]

  • Over-reaction Products: Depending on the specific reagents and conditions, further reactions at the quinazolinone core can occur.

Troubleshooting and Removal Strategies:
  • Anhydrous Conditions: To prevent hydrolysis, it is crucial to perform the reaction under anhydrous conditions, using dry solvents and reagents.

  • Purification: A combination of recrystallization and column chromatography is typically effective for purifying the desired quinazolinone.

D. Synthesis via Benzoxazinone Intermediate

A versatile two-step method involves the formation of a 2-substituted-1,3-benzoxazin-4-one intermediate from anthranilic acid, followed by reaction with an amine source to yield the quinazolinone.[3][7]

Common Side Products and Their Formation:
Side ProductFormation Mechanism
Unreacted Benzoxazinone Incomplete reaction with the amine source will leave the benzoxazinone intermediate in the product mixture.
Hydrolysis of Benzoxazinone The benzoxazinone ring is susceptible to hydrolysis, especially under basic conditions, which can revert it to the N-acylanthranilic acid.
Side reactions of the amine The amine nucleophile can potentially react at other electrophilic sites if present, or undergo self-condensation.
Troubleshooting and Removal Strategies:
  • Reaction Monitoring: Closely monitor the conversion of the benzoxazinone intermediate by TLC to ensure the reaction goes to completion.

  • Control of pH: Maintain appropriate pH conditions during the reaction and workup to minimize hydrolysis of the benzoxazinone.

  • Purification:

    • Washing: A simple wash with a non-polar solvent like hexane can remove non-polar impurities. A water wash can remove water-soluble byproducts.[3]

    • Column Chromatography: This is highly effective for separating the quinazolinone product from the unreacted benzoxazinone intermediate and other byproducts.[7]

III. General Purification Protocols

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[2]

Step-by-Step Protocol for Single-Solvent Recrystallization:
  • Solvent Selection: Choose a solvent in which the quinazolinone derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, and ethyl acetate.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

B. Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through.[2]

Step-by-Step Protocol for Flash Column Chromatography:
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[2]

  • Solvent System (Eluent) Selection: Determine an appropriate solvent system using TLC. A good starting point for quinazolinones is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Slurry pack the column with silica gel and the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Pass the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

C. Acid-Base Extraction

This technique is useful for separating acidic or basic compounds from neutral compounds. Since some quinazolinones have a weakly acidic N-H proton, they can be separated from non-acidic impurities.[1]

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). The acidic quinazolinone will be deprotonated and move into the aqueous layer as its salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1 M HCl) to precipitate the neutral quinazolinone.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

IV. References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • Niementowski quinazoline synthesis - Wikipedia. Available at: [Link]

  • Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H) - ResearchGate. Available at: [Link]

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - NIH. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • The Friedländer Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • Niementowski quinazoline synthesis - Wikipedia. Available at: [Link]

Sources

"solubility issues of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in common organic solvents during experimental workflows.

Understanding the Solubility Challenge: A Structural Perspective

This compound possesses a molecular architecture that presents inherent solubility challenges. The core of the molecule is a rigid, fused heterocyclic quinazolinone ring system. Such planar, aromatic structures often lead to high crystal lattice energy, a significant thermodynamic barrier that solvent molecules must overcome to dissolve the compound.[1] While the methyl ester and carboxylate functionalities introduce some polarity, the dominant influence of the fused ring system often results in poor solubility in many common solvents. The key to successful formulation lies in selecting appropriate solvents or solvent systems that can effectively disrupt these intermolecular forces.

Troubleshooting Guide: A Systematic Approach to Dissolution

Encountering solubility issues is a common hurdle in experimental science. This guide provides a systematic workflow to diagnose and solve dissolution problems associated with this compound.

Figure 1: Systematic workflow for troubleshooting solubility issues.
Step 1: Systematic Solvent Screening

The initial step is to screen a panel of organic solvents with varying polarities. This empirical approach helps identify the most promising solvent or solvent class for your compound.

Protocol: Initial Solvent Screening

  • Aliquot Compound: Accurately weigh 1-2 mg of this compound into several separate, small glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent from Table 1.

  • Initial Observation: Vortex each vial vigorously for 30 seconds at room temperature. Visually inspect for dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat the vortexing. Continue this process up to a total volume of 1 mL.

  • Documentation: Record the approximate concentration at which the compound fully dissolves for each successful solvent.

Solvent ClassRecommended SolventsRationale & Expected Outcome
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)These are powerful solvents for many heterocyclic compounds.[2] They are often the first choice for creating high-concentration stock solutions.[1]
Polar Protic Ethanol, MethanolMay be effective, especially with the application of heat. Useful for creating solid dispersions or as co-solvents.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese solvents have intermediate polarity and can be effective for compounds that are not soluble in highly polar or nonpolar solvents.[2]
Ketones AcetoneA versatile solvent useful in preparing solid dispersions and for recrystallization.[1][3]
Esters Ethyl AcetateA moderately polar solvent; solubility is often lower than in DMSO or DMF but can be useful for purification processes like column chromatography.[2]

Table 1: Recommended solvents for initial screening.

Step 2: Optimizing Dissolution with Physical Aids

If a solvent shows promise but dissolution is slow or incomplete at room temperature, physical methods can be employed to provide the necessary energy to break the crystal lattice.

Protocol: Aiding Dissolution

  • Gentle Warming: Place the vial containing the compound and solvent in a heat block or water bath set to 40-50°C.[1] The solubility of most organic solids increases with temperature.[4][5][6] Caution: Ensure the solvent is not heated above its boiling point and that the compound is stable at the applied temperature.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. The high-frequency sound waves create cavitation, which helps to break apart solid particles and accelerate the dissolution process.[1]

  • Vortexing: Intermittently vortex the sample to ensure mechanical agitation and uniform mixing.

Step 3: Advanced Solubility Enhancement Techniques

When a single solvent is insufficient, more advanced formulation strategies are required.

Co-solvency involves using a mixture of a strong solvent (where the drug is soluble) with a weaker, miscible solvent to improve the overall solubility profile.[7][8] This technique works by reducing the interfacial tension between the compound and the primary solvent system.[9][10]

Protocol: Developing a Co-Solvent System

  • Primary Dissolution: Dissolve the compound in a minimal amount of a strong solvent (e.g., DMSO) to create a concentrated stock solution.

  • Secondary Solvent Preparation: Prepare the bulk of your final solution using the secondary solvent (e.g., ethanol or an aqueous buffer).

  • Titration: While vortexing the secondary solvent, add the concentrated stock solution dropwise. This gradual addition helps prevent the compound from precipitating out of the solution, a common issue known as "precipitation upon dilution."[1]

  • Optimization: Experiment with different ratios (e.g., 10% DMSO / 90% Ethanol) to find the optimal balance that maintains solubility without negatively impacting your downstream experiment.

For particularly challenging compounds, creating a solid dispersion can dramatically enhance solubility. This technique involves dissolving the compound and a hydrophilic carrier in a common volatile solvent and then removing the solvent, leaving the compound dispersed in an amorphous state within the carrier matrix.[11][12] This amorphous form has lower lattice energy and is more readily dissolved.[1]

G start Select Components: 1. Compound 2. Hydrophilic Carrier (e.g., PVP, PEG) 3. Volatile Solvent (e.g., Methanol, Acetone) dissolve Dissolve compound and carrier (e.g., 1:5 ratio) in the solvent to form a clear solution start->dissolve Ensure full dissolution evaporate Remove solvent via rotary evaporation (e.g., 40-50°C under vacuum) dissolve->evaporate film A thin, dry film of the solid dispersion forms on the flask wall evaporate->film reconstitute Reconstitute the film in the desired experimental solvent film->reconstitute

Figure 2: Workflow for preparing a solid dispersion.

Protocol: Solvent Evaporation Method for Solid Dispersion

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, acetone) in which both your compound and the carrier are fully soluble.[1]

  • Dissolution: Accurately weigh the compound and the carrier in a predetermined ratio (start with 1:3 or 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask.[1]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film is formed.[1]

  • Final Preparation: The resulting solid dispersion can be scraped from the flask and stored or reconstituted directly in your experimental buffer or solvent. The improved wettability and amorphous nature should lead to significantly enhanced solubility.[11]

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve even in 100% high-purity DMSO at room temperature. What are my next steps? A: First, increase the volume of fresh, anhydrous DMSO to ensure you are not exceeding the saturation limit. Then, apply gentle warming (37-50°C) and sonication to provide the energy needed to overcome the crystal lattice forces. If it still fails to dissolve, the compound may have extremely low solubility in DMSO, and you should proceed to test other strong aprotic solvents like DMF or consider advanced methods like creating a solid dispersion.[1]

Q2: I successfully dissolved my compound in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How can I fix this? A: This is a very common issue called "precipitation upon dilution."[1] It occurs because the final concentration of your compound exceeds its solubility limit in the final solvent mixture (which is now mostly aqueous). You have several strategies to address this:

  • Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound.[1]

  • Introduce a Co-solvent: Add a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG to your aqueous buffer before adding the compound stock. This can help keep the compound in solution.[1]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 can form micelles that encapsulate the hydrophobic compound, enhancing its apparent solubility.[1]

Q3: How significantly does temperature affect solubility in organic solvents? A: For most solid organic compounds dissolving in liquid organic solvents, solubility increases with increasing temperature.[4][6][13] The added thermal energy helps solvent molecules break apart the solute's intermolecular attractions more effectively.[6][13] However, the relationship is not always linear and can vary significantly between different solute-solvent pairs.[5] Therefore, while warming is a powerful tool, the optimal temperature should be determined empirically for your specific system.

Q4: Is it better to store my stock solution at room temperature, 4°C, or -20°C? A: This depends on the compound's stability and its temperature-dependent solubility in the chosen solvent. If a compound's solubility in DMSO is temperature-dependent, it may precipitate out of a saturated solution upon refrigeration or freezing. If the compound's stability permits, storing the stock solution at room temperature can prevent this issue. If refrigeration is required for stability, you must ensure the solution is gently warmed and vortexed to completely redissolve any precipitate before use.[1] Always perform stability tests to determine the optimal storage conditions.

Q5: Could the purity of my compound be affecting its solubility? A: Yes, absolutely. Impurities from the synthesis or purification process can sometimes alter the solubility characteristics of the final product. In some cases, impurities can suppress solubility. If you are facing extreme and unexpected solubility issues, it is worthwhile to re-verify the purity of your compound using analytical techniques such as NMR or LC-MS.

References

  • Black, S. N., & Collier, E. A. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • Academia.edu. (n.d.). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • The Pharma Innovation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your compound.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a member of the quinazolinone family, a class of compounds with significant biological and pharmacological activities.[1][2] Its structure, featuring a fused benzene and pyrimidine ring system, dictates its purification challenges. The presence of a carboxylate ester and a lactam moiety influences its solubility and potential for hydrogen bonding, which are critical factors in selecting an appropriate purification strategy. The quinazolinone core is generally stable, but prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be avoided to prevent hydrolysis of the ester or degradation of the heterocyclic ring.[1]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Challenges

Question 1: My compound precipitates as an oil during recrystallization instead of forming crystals. What should I do?

Answer: Oiling out is a common issue when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Causality: The compound is coming out of the solution at a temperature above its melting point. This can be due to too rapid cooling or the presence of impurities that depress the melting point.

  • Step-by-Step Solution:

    • Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice.[3]

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]

    • Seed Crystals: Introduce a tiny crystal of the pure compound (a seed crystal) to initiate crystallization.[3]

    • Solvent System Modification: If oiling out persists, consider a different solvent or a solvent mixture. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. For quinazolinone derivatives, ethanol is often a suitable choice.[4][5] Toluene has also been reported for the recrystallization of a similar quinazoline-4-carboxylic acid ester.[6]

Question 2: After recrystallization, the yield of my purified compound is very low. How can I improve it?

Answer: Low recovery can be attributed to several factors, primarily related to the choice and volume of the recrystallization solvent.

  • Causality: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. Also, the compound might have considerable solubility in the chosen solvent even at low temperatures.

  • Step-by-Step Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents. A good starting point for quinazolinones includes ethanol, ethyl acetate, or mixtures like ethanol/water.[4][7]

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Mother Liquor Recovery: Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover a second crop of crystals. Be aware that the second crop may be less pure and might require another recrystallization.

Question 3: My purified crystals are colored, but the pure compound should be colorless or white. How can I remove the color?

Answer: Colored impurities are common in organic synthesis and can often be effectively removed.

  • Causality: The color is likely due to high molecular weight, conjugated byproducts formed during the reaction.

  • Step-by-Step Solution:

    • Activated Charcoal Treatment: Dissolve the crude, colored compound in a suitable hot solvent. Add a small amount of activated charcoal (about 1-2% by weight of your compound) to the hot solution.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal, which will have adsorbed the colored impurities.

    • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization. Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.

Chromatography Challenges

Question 4: I am seeing poor separation of my compound from an impurity during silica gel column chromatography. What can I do?

Answer: Achieving good separation in column chromatography depends on the choice of the stationary and mobile phases.

  • Causality: The polarity of the eluent may not be optimal, leading to similar retention factors (Rf) for your compound and the impurity.

  • Step-by-Step Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC).[4] Aim for an Rf value of 0.2-0.4 for your target compound. A common eluent system for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1]

    • Solvent Gradient: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity.

    • Alternative Solvents: If hexane/ethyl acetate does not work, try other solvent systems like dichloromethane/methanol.

    • Column Packing: Ensure your column is packed properly to avoid channeling, which leads to poor separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound? A1: A combination of techniques is recommended for assessing purity. Thin Layer Chromatography (TLC) is a quick and effective method for routine monitoring of reaction progress and column chromatography fractions.[4] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities with distinct signals. Mass spectrometry (MS) is useful for confirming the molecular weight.

Q2: What are the likely impurities in a synthesis of this compound? A2: The impurities will depend on the synthetic route. A common synthesis of quinazolinones involves the reaction of an anthranilic acid derivative.[8][9] Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., the corresponding anthranilic acid derivative).

  • Incompletely cyclized intermediates.

  • Byproducts from side reactions, such as the formation of dimers or polymers.

Q3: How should I store the purified this compound? A3: Quinazolinone derivatives are generally stable solids.[1] It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation over time.

IV. Experimental Protocols & Data

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Run the column with the chosen eluent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Table 1: Potential Solvent Systems for Purification
Purification MethodSolvent SystemRationale/Comments
RecrystallizationEthanolCommonly used for quinazolinone derivatives; good balance of solubility.[4][5]
TolueneReported for a structurally similar quinazoline-4-carboxylic acid ester.[6]
Ethyl AcetateA moderately polar solvent that can be effective for recrystallization.[7]
Column ChromatographyHexane/Ethyl AcetateA versatile system for separating compounds of moderate polarity.[1]
Dichloromethane/MethanolA more polar system for compounds that are not well-separated with hexane/ethyl acetate.

V. Visualization of Purification Workflow

Diagram 1: Decision-Making Workflow for Recrystallization

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities or charcoal present) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Formed? collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Induce Crystallization: - Scratch/Seed - Reduce solvent volume - Cool further crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Slow cooling - Scratch/Seed oil_out->troubleshoot_oil Yes end Pure Crystals collect_crystals->end troubleshoot_oil->dissolve troubleshoot_no_crystals->cool

Caption: Decision-making process for troubleshooting common recrystallization issues.

VI. References

  • Al-Suwidan, I. A., et al. (2013). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 18(10), 12266-12319. [Link]

  • Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research, 15(1), 1-6. [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o734. [Link]

  • Hassanzadeh, F., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 789-797. [Link]

  • Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 173. [Link]

  • Hassanzadeh, F., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands, 11(3), 789-797. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

Sources

"troubleshooting guide for the cyclization step in quinazolinone synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Cyclization Step

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the quinazolinone core formation. As experienced scientists, we understand that the critical cyclization step can be a significant bottleneck. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common challenges, optimize your reaction conditions, and achieve higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: My quinazolinone synthesis is resulting in a very low yield or failing completely. What are the most common culprits?

A1: Low or no yield is a frequent issue, often attributable to a few key factors related to starting materials, reaction conditions, or the reaction atmosphere.

  • Purity of Starting Materials: The first step in troubleshooting is to verify the purity of your reactants, such as 2-aminobenzamide or anthranilic acid. Impurities can inhibit catalysts or introduce competing side reactions. If necessary, recrystallize or purify your starting materials before use.[1]

  • Suboptimal Reaction Conditions: The cyclization step is highly sensitive to temperature, solvent, and the presence of a suitable catalyst or base.

    • Temperature: Many cyclization reactions require significant heat to overcome the activation energy barrier. For instance, the classic Niementowski synthesis often requires high temperatures.[2] If your reaction is sluggish, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is advisable. Conversely, excessively high temperatures can cause degradation.[3] Microwave-assisted synthesis can offer rapid and controlled heating, often improving yields and reducing reaction times.[1][4]

    • Solvent Choice: Solvent polarity is critical. Polar aprotic solvents like DMSO and DMF are often effective as they can solubilize a wide range of reactants and stabilize charged intermediates.[1][5] In some cases, a switch from a non-polar solvent (e.g., toluene) to a polar one can dramatically improve the outcome.[5]

  • Atmosphere Control: Many modern quinazolinone syntheses employ transition metal catalysts (e.g., copper, palladium) that are sensitive to oxygen.[3][6][7] If you are using a catalytic system, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and unwanted oxidation of starting materials.[2][8]

Below is a workflow to systematically diagnose the cause of low yield.

G start Low or No Yield check_sm Verify Starting Material Purity & Stoichiometry start->check_sm optimize_cond Optimize Reaction Conditions start->optimize_cond check_atmos Assess Reaction Atmosphere start->check_atmos sm_ok Purity Confirmed? check_sm->sm_ok adjust_temp Adjust Temperature (Increase or Decrease) optimize_cond->adjust_temp change_solvent Screen Solvents (e.g., DMSO, DMF, Toluene) optimize_cond->change_solvent change_catalyst Vary Catalyst/Base (Loading or Type) optimize_cond->change_catalyst atmos_ok Is Catalyst Air-Sensitive? check_atmos->atmos_ok sm_ok->optimize_cond Yes purify_sm Recrystallize or Re-purify Starting Materials sm_ok->purify_sm No cond_ok Yield Improved? cond_ok->check_atmos No end_success Problem Solved cond_ok->end_success Yes use_inert Run Under Inert Gas (N2 or Ar) atmos_ok->use_inert Yes end_fail Consult Further Literature atmos_ok->end_fail No purify_sm->optimize_cond adjust_temp->cond_ok change_solvent->cond_ok change_catalyst->cond_ok use_inert->end_success

A general workflow for troubleshooting low quinazolinone synthesis yield.
Q2: TLC analysis shows my starting material is consumed, but I have a major spot that isn't my product. Could this be an uncyclized intermediate?

A2: Yes, this is a classic sign of incomplete cyclization. The initial condensation between your starting materials (e.g., an anthranilamide and an aldehyde or orthoester) may have occurred, but the final ring-closing step has stalled.[8]

The intermediate formed is often an o-amidobenzamide or a related open-chain precursor. This can happen for several reasons:

  • Insufficient Driving Force: The reaction may lack sufficient heat or the proper catalyst to facilitate the final intramolecular nucleophilic attack and dehydration/oxidation needed to form the stable quinazolinone ring.

  • Inappropriate Base: Many cyclization pathways require a base to deprotonate a nitrogen atom, increasing its nucleophilicity for the ring-closing attack. If the base is too weak, this step will be inefficient.[5] For example, if sodium carbonate is ineffective, a stronger base like potassium carbonate or cesium carbonate might be required.[5][9]

  • Steric Hindrance: Bulky substituents on either reaction partner can sterically hinder the conformation required for cyclization.

Troubleshooting Strategy:

  • Increase Reaction Time/Temperature: The simplest approach is to increase the reaction time or modestly raise the temperature to provide more energy for the cyclization to proceed.[8]

  • Change the Cyclizing Agent/Catalyst: If heating alone is insufficient, a more effective cyclizing agent or catalyst is needed. For example, acid catalysts like p-toluenesulfonic acid (p-TSA) can promote the dehydration step.[10] In other systems, a different metal catalyst or base might be required to facilitate the key bond formation.[3]

The diagram below illustrates a simplified mechanism, highlighting the critical cyclization step where reactions often stall.

G cluster_reactants Reactants cluster_intermediate Intermediate (Often Stalls Here) cluster_product Final Product R1 2-Aminobenzamide Step1 Condensation (-H2O) R1->Step1 R2 Aldehyde (R-CHO) R2->Step1 Inter Open-Chain Schiff Base Intermediate Step2 Cyclization (Intramolecular Attack) Inter->Step2 Prod Quinazolin-4(3H)-one Step3 Dehydrogenation/Oxidation Step1->Inter Step2->Prod [Intermediate Ring Structure]

Simplified reaction pathway highlighting the critical cyclization step.
Q3: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?

A3: Side product formation is a major challenge that complicates purification and lowers yields. The nature of these impurities depends heavily on your chosen synthetic route.

  • Dimerization/Polymerization: Especially at high temperatures, starting materials or reactive intermediates can self-condense or polymerize.[2][8]

    • Mitigation: Lowering the reaction temperature or running the reaction at a higher dilution can sometimes disfavor these intermolecular side reactions relative to the desired intramolecular cyclization.

  • Hydrolysis: The quinazolinone ring, and particularly its benzoxazinone precursors, can be susceptible to hydrolysis, leading to ring-opening.[4][8] This is especially true in the presence of water at high temperatures or under strongly acidic or basic conditions.

    • Mitigation: Ensure all reagents and solvents are dry. If using a method that generates water, consider using molecular sieves.[11] Carefully control the pH of your reaction and workup.

  • Formation of Isomers: Depending on the reactants, alternative cyclization pathways can lead to undesired isomers. For example, in some reactions, benzimidazoles can form as a side product instead of quinazolines, a pathway that can be influenced by solvent polarity.[5]

    • Mitigation: Careful selection of solvent and catalyst is key to directing the reaction toward the desired product. As a general rule, polar solvents often favor quinazolinone formation.[5]

Q4: How can I effectively purify my quinazolinone derivative?

A4: Purification is essential for obtaining a high-quality final product. The best strategy depends on the physical properties of your compound and the nature of the impurities.

  • Precipitation and Filtration: Often, the crude product can be precipitated by pouring the reaction mixture into ice water.[1] The resulting solid is collected by filtration, washed with water, and then dried. This is a good first step to remove highly soluble impurities (like DMSO or DMF).

  • Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a commonly used solvent for recrystallizing quinazolinones.[1]

  • Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography on silica gel is the most effective method.[1] You will need to determine an appropriate solvent system (eluent) using TLC.

  • Acid-Base Extraction: Quinazolinones possess basic nitrogen atoms. This property can be exploited for purification.[1][2] By dissolving the crude mixture in an organic solvent and extracting with a dilute acid (e.g., 1M HCl), the basic quinazolinone will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, basified to precipitate the pure product, and extracted back into an organic solvent.[2]

G start Crude Product Mixture is_solid Is Product a Solid? start->is_solid precipitate Precipitate in Ice Water & Filter is_solid->precipitate Yes is_basic Is Compound Basic & Impurities Neutral/Acidic? is_solid->is_basic No (Oily Product) recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol) precipitate->recrystallize is_pure_recrys Sufficiently Pure? recrystallize->is_pure_recrys is_pure_recrys->is_basic No end_pure Pure Product is_pure_recrys->end_pure Yes column_chrom Column Chromatography on Silica Gel column_chrom->end_pure is_basic->column_chrom No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes acid_base->column_chrom Further Purification Needed acid_base->end_pure Sufficiently Pure

Decision workflow for selecting a purification strategy.
Data & Protocols
Optimization of Reaction Conditions

The choice of catalyst, base, solvent, and temperature can have a profound impact on reaction outcomes. The following table summarizes optimization data from various literature reports, demonstrating how systematic changes to reaction parameters can significantly improve yield.

ParameterCondition ACondition B (Optimized)Yield (%)Reference
Catalyst NoneBF₃-Et₂O86%[2][12]
Base K₂CO₃DBU91%[1]
Solvent TolueneDMSO91%[1]
Temperature Ambient150°C86%[2][12]
Time 2 h6 h86%[2][12]
Experimental Protocols

Here are two common protocols for quinazolinone synthesis. These should be adapted based on the specific reactivity of your substrates.

Protocol 1: Condensation of 2-Aminobenzamide with an Aldehyde [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) and the desired aldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature will vary but is often in the range of 100-120°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot has been completely consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis from Anthranilic Acid [1][4] This is a two-step process involving the formation of a benzoxazinone intermediate.

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (1.0 eq) and acetic anhydride (2.0 eq).

    • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power (e.g., 8-10 minutes) to maximize the yield of the intermediate.[4]

    • Work-up: After cooling, the crude product can be extracted with a solvent like dry n-heptane. The benzoxazinone intermediate is sensitive to water and should be used immediately in the next step.[4]

  • Step 2: Cyclization to 2-Methyl-4(3H)-quinazolinone

    • Reaction Setup: Dissolve the crude benzoxazinone intermediate from Step 1 in a suitable solvent and add the desired amine or ammonia source.

    • Reaction Conditions: Heat the mixture using microwave irradiation, optimizing for time and temperature.

    • Purification: Follow the work-up and purification steps outlined in Protocol 1.

References
  • Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis - Benchchem.
  • Mechanism for quinazolin-4(3H)-one formation.
  • Optimization of Synthesis Process of 4-Methylquinazoline - International Research Journal of Pure and Applied Chemistry.
  • Optimization of solid phase synthesis of quinazolin-4-ones - Der Pharma Chemica.
  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)
  • Addressing side reactions in the synthesis of N-substituted quinazolinones - Benchchem.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • troubleshooting guide for the synthesis of quinazoline deriv
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • Troubleshooting common issues in quinazoline synthesis protocols - Benchchem.

Sources

Technical Support Center: Synthesis of 4-oxo-3,4-dihydroquinazolines with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-3,4-dihydroquinazolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for various alternative catalytic systems. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

Synthesizing 4-oxo-3,4-dihydroquinazolines can sometimes present challenges, from low yields to unexpected side products. This section addresses specific issues you might encounter in the lab.

1.1. Issue: Low or No Product Yield

Question: I am consistently obtaining a low yield of my target 4-oxo-3,4-dihydroquinazoline. What are the potential causes and how can I improve it?

Answer:

Low yields are a common frustration in organic synthesis. Several factors, ranging from the quality of your starting materials to the reaction conditions, can be at play. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in your reactants, such as 2-aminobenzamides, aldehydes, or isatoic anhydrides, can lead to unwanted side reactions and a significant decrease in product formation[1].

    • Pro-Tip: Always verify the purity of your starting materials using techniques like NMR, melting point, or chromatography before starting the reaction. If necessary, purify them through recrystallization or distillation.

  • Catalyst Activity and Loading: The heart of your reaction is the catalyst. Its efficiency can be compromised in several ways:

    • Inactivation: The catalyst may be poisoned by impurities in the reactants or solvent. Ensure you are using high-purity, dry solvents, especially for moisture-sensitive catalysts.

    • Suboptimal Loading: Both too little and too much catalyst can be detrimental. It's crucial to optimize the catalyst loading for your specific reaction. Start with the literature-recommended amount and then screen different loadings to find the sweet spot.

    • Catalyst Choice: The chosen catalyst may not be optimal for your specific substrates. Consider screening a few alternative catalysts with different mechanisms of action.

  • Reaction Conditions:

    • Temperature: Many syntheses of 4-oxo-3,4-dihydroquinazolines require heating to overcome the activation energy barrier. If you are running the reaction at room temperature with poor results, a temperature screen (e.g., 50 °C, 80 °C, 110 °C) is recommended[1].

    • Solvent: The polarity of the solvent can dramatically influence the reaction's outcome. Polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol, often favor the desired cyclization, while non-polar solvents might lead to different products[2]. A solvent screen is a powerful optimization tool.

    • Reaction Time: Monitor your reaction progress using TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or the formation of byproducts.

  • Work-up and Purification Losses: Significant product loss can occur during the isolation and purification steps[1].

    • Extraction: Optimize the pH during aqueous work-up to ensure your product is in a neutral, less water-soluble form for efficient extraction into the organic layer.

    • Purification: If using column chromatography, your product might be irreversibly adsorbing to the silica gel. Consider deactivating the silica with triethylamine or using a different stationary phase like alumina[1]. For crystalline products, optimizing the recrystallization solvent is key to maximizing recovery.

1.2. Issue: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a clear indication that your reaction conditions are not selective for the desired pathway. Here are some common culprits and solutions:

  • Uncyclized Intermediates: In many multi-component reactions, the reaction can stall at an intermediate stage, such as the formation of an N,N'-diarylamidine, especially if the subsequent cyclization step is slow[3][4].

    • Solution: Ensure your reaction conditions (temperature, catalyst) are sufficient to drive the reaction to completion. In some cases, the addition of an acid or base can catalyze the final cyclization step.

  • Over-oxidation or Decomposition: If your target molecule is sensitive, prolonged heating or the use of harsh oxidants can lead to decomposition or the formation of oxidized byproducts.

    • Solution: Carefully control the reaction temperature and time. If using an oxidant, ensure it is added in a controlled manner and consider using a milder reagent.

  • Alternative Reaction Pathways: Depending on the starting materials and catalyst, alternative cyclization pathways can lead to the formation of isomers or entirely different heterocyclic systems.

    • Solution: The choice of solvent can be critical in directing the reaction towards the desired product. For instance, polar solvents may favor the formation of quinazolinones, while non-polar solvents could lead to benzimidazoles[2]. A thorough understanding of the reaction mechanism can help in selecting conditions that favor the desired pathway.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 4-oxo-3,4-dihydroquinazolines using alternative catalysts.

Q1: What are the main advantages of using alternative catalysts over traditional methods?

A1: Alternative catalysts often offer several advantages aligned with the principles of green chemistry. These can include milder reaction conditions (lower temperatures and pressures), higher yields, improved selectivity, reduced formation of toxic byproducts, and the use of more environmentally benign solvents like water or ethanol. Furthermore, many modern catalysts are heterogeneous and can be easily recovered and reused, making the process more cost-effective and sustainable[5][6].

Q2: How do I choose the right alternative catalyst for my specific synthesis?

A2: The choice of catalyst depends on several factors, including the specific starting materials, desired product structure, and available laboratory equipment. A good starting point is to review the literature for similar transformations. Consider the following:

  • Metal-based catalysts (e.g., copper, titanium, iridium) are often highly efficient but may require careful handling to avoid moisture and air[3][7][8].

  • Solid acid catalysts (e.g., sulfated zirconia, supported heteropolyacids) are typically robust, reusable, and work well under heterogeneous conditions, simplifying purification[1][5].

  • Organocatalysts (e.g., p-sulfonic acid calix[5]arene, triethanolamine) offer a metal-free alternative, which can be advantageous in pharmaceutical applications to avoid metal contamination[9].

  • Biocatalysts (e.g., enzymes) can offer exceptional selectivity under very mild conditions, though their substrate scope might be more limited[10].

Q3: Can I perform these syntheses under solvent-free conditions?

A3: Yes, several alternative catalytic systems are effective under solvent-free conditions, which is highly desirable from an environmental and economic perspective. These reactions are often carried out by heating a mixture of the neat reactants and the catalyst. This approach can lead to shorter reaction times and simpler work-up procedures[6][11].

Q4: What is the role of microwave irradiation in the synthesis of 4-oxo-3,4-dihydroquinazolines?

A4: Microwave-assisted synthesis can significantly accelerate the rate of reaction, often reducing reaction times from hours to minutes. This is due to efficient and uniform heating of the reaction mixture. It can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods[9][12].

Section 3: Experimental Protocols and Data

This section provides detailed experimental protocols for selected alternative catalytic systems and a comparative table to aid in catalyst selection.

3.1. Comparative Table of Alternative Catalysts

Catalyst SystemStarting MaterialsSolventTemperature (°C)Reaction TimeYield (%)Key Advantages & References
Nano-SiO₂-SO₃H Isatoic anhydride, aldehyde, ammonium acetateSolvent-free1105-20 min85-98Green, reusable catalyst, short reaction times, high yields.[6]
p-Sulfonic acid calix[5]arene Anthranilamide, aldehydeWaterRoom Temp.1-2 h85-95Mild conditions, green solvent, reusable catalyst.[9]
Copper(I) iodide 2-aminobenzylamine, nitrileDioxane10012 h75-92Good functional group tolerance.[3]
Titanium sulfate nanoparticles (SO₄²⁻/TiO₂) Isatoic anhydride, aldehyde, aminePEG6030-60 min80-95Efficient solid acid catalyst.[1]
Triethanolamine (TEOA) Isatoic anhydride, aldehyde, amineWaterReflux2-4 h70-90Eco-friendly, inexpensive organocatalyst.[9]

3.2. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones using Nano-SiO₂-SO₃H (Solvent-Free)

  • Materials: Isatoic anhydride (1 mmol), aromatic aldehyde (1 mmol), ammonium acetate (1.2 mmol), nano-SiO₂-SO₃H (0.05 g).

  • Procedure:

    • In a round-bottom flask, combine isatoic anhydride, the aromatic aldehyde, ammonium acetate, and nano-SiO₂-SO₃H.

    • Heat the mixture at 110 °C with stirring for the time indicated by TLC monitoring (typically 5-20 minutes).

    • After completion of the reaction, cool the mixture to room temperature.

    • Add ethanol (10 mL) and stir for 5 minutes.

    • Filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Synthesis of 2,3-Disubstituted 4-oxo-3,4-dihydroquinazolines using Copper(I) Iodide

  • Materials: 2-Aminobenzylamine (1 mmol), nitrile (1.2 mmol), CuI (10 mol%), 1,4-dioxane (5 mL).

  • Procedure:

    • To a sealed tube, add 2-aminobenzylamine, the nitrile, and CuI.

    • Add 1,4-dioxane and seal the tube.

    • Heat the reaction mixture at 100 °C for 12 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-disubstituted 4-oxo-3,4-dihydroquinazoline.

Section 4: Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to rational troubleshooting and optimization. This section provides a generalized mechanistic pathway and a workflow for troubleshooting.

4.1. Generalized Reaction Mechanism

The synthesis of 4-oxo-3,4-dihydroquinazolines often proceeds through a condensation reaction followed by an intramolecular cyclization. The catalyst plays a crucial role in activating the reactants and facilitating these steps.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization Reactant_A 2-Aminobenzamide Intermediate_1 Schiff Base Intermediate Reactant_A->Intermediate_1 Catalyst Activation Reactant_B Aldehyde Reactant_B->Intermediate_1 Product 4-Oxo-3,4-dihydroquinazoline Intermediate_1->Product Catalyst-mediated ring closure G start Low Yield or Side Products check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK screen_solvent Screen Solvents optimize_temp->screen_solvent optimize_catalyst Optimize Catalyst Loading/Type screen_solvent->optimize_catalyst check_workup Review Work-up & Purification optimize_catalyst->check_workup success Improved Results check_workup->success

Caption: A systematic workflow for troubleshooting common issues in the synthesis of 4-oxo-3,4-dihydroquinazolines.

References

  • Youn, S. W. (2016). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 81(17), 7795–7803. [Link]

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Wang, J. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8577. [Link]

  • Youn, S. W. (2016). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Di Schiavi, E., & D’Acquarica, I. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 10(27), 15994–16016. [Link]

  • Wang, J., Li, Y., & Wang, J. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(5), 505–526. [Link]

  • Roopan, S. M., & Khan, F. N. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019–1024. [Link]

  • Gholamhoseini-Nazari, F. (2019). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

  • Journal of Nanostructure in Chemistry. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. National Institutes of Health. [Link]

  • Journal of Medicinal Chemistry. (1965). 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4 dihydro-4-oxaquinazoline. Retrieved from [Link]

  • Jukić, M., Opačak-Bernardi, T., & Glavaš-Obrovac, L. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • ACS Publications. (2001). Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. ACS Publications. [Link]

  • Frontiers in Chemistry. (2020). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers. [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

Sources

"preventing byproduct formation in Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. Our focus is on the practical prevention and minimization of byproduct formation to ensure high purity and yield of the target compound.

Introduction: The Challenge of Purity in Quinazolinone Synthesis

This compound is a key building block in medicinal chemistry. The quinazolinone core is a privileged scaffold found in numerous pharmacologically active compounds.[1][2] However, its synthesis, typically involving cyclization reactions, can be prone to side reactions that lead to difficult-to-remove impurities. This guide addresses the most common challenges encountered during its synthesis, providing causal explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction results in a low yield and a complex mixture of products. Where should I begin troubleshooting?

Symptom: Post-reaction analysis (TLC, LC-MS, NMR) shows multiple products, with the desired product being a minor component.

Plausible Cause: This is often a result of suboptimal reaction conditions, particularly temperature and reaction time, which can promote competing side reactions like dimerization or decomposition.[3] The quality of starting materials and the reaction atmosphere can also be significant factors.[4]

Proposed Solution & Optimization Strategy:

  • Re-evaluate Starting Material Purity: Begin by confirming the purity of your starting material, presumably Methyl 2-aminobenzoate-3-carboxamide or a related anthranilic acid derivative. Impurities can act as catalysts for side reactions.

  • Temperature Control: High temperatures can lead to polymerization or decomposition.[3] Start by running the reaction at the lower end of the temperature range cited in the literature and incrementally increase it. For instance, in Niementowski-type reactions (heating an anthranilic acid derivative with an amide), optimizing the temperature is critical.[4]

  • Inert Atmosphere: If your synthesis involves catalysts or intermediates sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative byproducts.[4]

  • Systematic Workflow: Follow a systematic approach to identify the source of the issue.

Troubleshooting Workflow: Low Yield/High Impurity Profile

G start Low Yield & Complex Mixture check_purity Verify Starting Material Purity (LC-MS/NMR) start->check_purity impure Impure check_purity->impure Analysis Shows Impurities pure Pure check_purity->pure Clean purify Purify Starting Materials impure->purify Yes purify->check_purity optimize_temp Optimize Temperature pure->optimize_temp No temp_issue Still Impure? optimize_temp->temp_issue optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) temp_issue->optimize_time Yes success High Purity Product temp_issue->success No time_issue Still Impure? optimize_time->time_issue check_atmosphere Switch to Inert Atmosphere (N2/Ar) time_issue->check_atmosphere Yes time_issue->success No check_atmosphere->success

Caption: A systematic workflow for troubleshooting low yield.

FAQ 2: I've identified a major byproduct that appears to be the uncyclized intermediate. How can I drive the reaction to completion?

Symptom: A significant peak in the LC-MS or NMR spectrum corresponds to the acylated amine intermediate (e.g., Methyl 2-acetamido-3-aminobenzoate), which has failed to cyclize.

Plausible Cause: Incomplete cyclization is a common issue and can be caused by insufficient thermal energy, incorrect reaction time, or the deactivation of the cyclizing agent or catalyst.[3] The reaction may have reached equilibrium before all the intermediate has been converted.

Proposed Solution & Optimization Strategy:

  • Increase Reaction Temperature: Cyclization is often the rate-limiting step and typically requires higher activation energy. A modest increase in temperature (e.g., 10-20 °C) can significantly increase the rate of ring closure.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical method (TLC or LC-MS). Continue heating until the intermediate is consumed.

  • Choice of Cyclizing Agent: If using a chemical cyclizing agent (e.g., in a non-thermal cyclization), ensure it is active and used in the correct stoichiometric amount. For thermal cyclizations, ensure the solvent is appropriate for the required temperature.

  • Microwave-Assisted Synthesis: Microwave irradiation can be highly effective at promoting cyclization and dramatically reducing reaction times compared to conventional heating.[5]

ParameterStandard ConditionOptimized ConditionExpected Outcome
Temperature 120 °C140-150 °CFaster, more complete cyclization
Reaction Time 4 hours8-12 hours (monitored)Consumption of intermediate
Method Conventional HeatingMicrowave (150W, 30 min)Rapid and efficient cyclization
FAQ 3: My final product is contaminated with the corresponding carboxylic acid (4-oxo-3,4-dihydroquinazoline-8-carboxylic acid). What causes this and how can I prevent it?

Symptom: The NMR spectrum shows the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton peak. The mass spectrum shows a peak corresponding to the loss of 14 Da (CH₂).

Plausible Cause: The methyl ester at the C8 position is susceptible to hydrolysis. This can occur if there is residual water in the starting materials or solvents, or if the reaction conditions are strongly acidic or basic.

Proposed Solution & Optimization Strategy:

  • Use Anhydrous Reagents and Solvents: Ensure all solvents are dried using standard laboratory procedures (e.g., distillation over a drying agent or use of molecular sieves). Use freshly opened, anhydrous grade reagents.

  • Control pH: If the reaction requires an acid or base, use the minimum effective amount. If possible, use a non-aqueous acid/base or a milder catalyst system. For example, some modern quinazoline syntheses utilize metal-free, iodine-catalyzed reactions that proceed under neutral conditions.

  • Aqueous Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution cautiously and quickly, followed by a brine wash and immediate extraction into an organic solvent. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.

FAQ 4: My synthesis (via the two-step method) stalls at the benzoxazinone intermediate. How can I improve the conversion to the final quinazolinone?

Symptom: The major product isolated is Methyl 2-methyl-4-oxo-4H-3,1-benzoxazine-8-carboxylate, not the desired quinazolinone.

Plausible Cause: The multi-step synthesis from anthranilic acid derivatives often proceeds through a benzoxazinone intermediate.[5] The subsequent reaction with a nitrogen source (e.g., ammonia, formamide) to form the quinazolinone can be sluggish.

Proposed Solution & Optimization Strategy:

  • Choice of Nitrogen Source: Ammonia (often as ammonium acetate or a solution of ammonia in a suitable solvent) is a common reagent. Formamide can also serve as both the nitrogen source and a high-boiling solvent.

  • Increase Reagent Stoichiometry: Use a larger excess of the nitrogen source to push the equilibrium towards the product.

  • Catalyst: Lewis acids can sometimes catalyze this ring-opening/ring-closing cascade. A small amount of p-toluenesulfonic acid (p-TsOH) might facilitate the reaction, but care must be taken to avoid ester hydrolysis.

Reaction Pathway and Byproduct Divergence

G SM Methyl 2-aminoterephthalate + Acetic Anhydride Inter Benzoxazinone Intermediate SM->Inter Step 1: Acylation/ Cyclization Product Desired Product: Methyl 4-oxo-3,4-dihydro- quinazoline-8-carboxylate Inter->Product Step 2: + NH3 / Heat (Desired Path) Byproduct1 Byproduct: Uncyclized Amide Inter->Byproduct1 Incomplete Reaction Byproduct2 Byproduct: Hydrolyzed Acid Product->Byproduct2 H2O (Acid/Base)

Caption: Key steps and potential byproduct formation pathways.

Optimized Experimental Protocol

This protocol outlines a reliable two-step synthesis designed to minimize byproduct formation.

Step 1: Synthesis of Methyl 2-methyl-4-oxo-4H-3,1-benzoxazine-8-carboxylate

  • To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-aminoterephthalate (1.95 g, 10 mmol).

  • Add acetic anhydride (3.0 mL, ~3 equiv.).

  • Heat the mixture at 130 °C for 2 hours with stirring. The reaction should become a clear solution.

  • In-Process Check (IPC): After 2 hours, cool a small aliquot, dilute with ethyl acetate, and check by TLC against the starting material to confirm consumption.

  • Cool the reaction mixture to room temperature. A solid should precipitate.

  • Add dry n-heptane (30 mL) to the flask and stir vigorously to break up the solid.

  • Filter the solid product, wash with a small amount of cold n-heptane, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a sealed vessel suitable for heating (e.g., a pressure tube or microwave vial), combine the benzoxazinone intermediate from Step 1 (~10 mmol) and ammonium acetate (3.85 g, 50 mmol, 5 equiv.).

  • Add glacial acetic acid (20 mL) as the solvent.

  • Seal the vessel and heat to 120 °C for 4 hours with vigorous stirring.

  • In-Process Check (IPC): Monitor the disappearance of the benzoxazinone intermediate by LC-MS or TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).

  • A precipitate will form. Stir for 30 minutes to allow for complete precipitation.

  • Filter the crude product and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure product.

References
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
  • ResearchGate. (n.d.). Optimization of time on the synthesis of quinazolinones. Retrieved from [Link]

  • Luo, Y., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 43(1), 1-32.
  • Cho, J.-E., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4294.
  • Dehbi, O., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.
  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2134.
  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2132.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018).
  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide. Retrieved from [Link]

  • ACS Publications. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(1), 475–487.
  • Dove Medical Press. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 4799–4816.
  • ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Benzopyrones. Part 23.
  • ACG Publications. (2018). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

Sources

"stability and degradation of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of a Key Quinazolinone Intermediate

Welcome to the technical support guide for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. This molecule belongs to the quinazolinone class, a scaffold of significant interest in medicinal chemistry and materials science due to its wide range of biological activities.[1][2][3] The stability of this intermediate is paramount for ensuring the integrity of your experimental outcomes, the reliability of analytical data, and the success of downstream synthetic applications.

This guide is structured to provide direct, actionable answers to common challenges encountered during the handling, storage, and analysis of this compound. We will delve into the chemical causality behind its stability profile and provide validated protocols for troubleshooting and assessment. The quinazolinone core is known to be generally stable, but the introduction of the methyl ester functionality at the 8-position creates specific vulnerabilities that researchers must manage.[4]

Section 1: Frequently Asked Questions (FAQs) - Foundational Stability & Handling

This section addresses the most common initial questions regarding the day-to-day use of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For long-term stability, the solid compound should be stored at -20°C , protected from light, and in a tightly sealed container with a desiccant. The primary risks to the solid are ambient moisture, which can initiate slow hydrolysis of the ester, and light, which can cause photodegradation. A study on a similar quinazoline derivative highlighted its stability for over 40 days when stored at 4°C in the dark, indicating that cold, dark conditions are crucial.[5]

Q2: Which solvents are recommended for preparing stock solutions? Can I use methanol or water?

A: For short-term use, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.

  • Causality: The primary degradation pathway in solution is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Protic solvents, especially water and to a lesser extent alcohols like methanol, can participate in this reaction. Hydrolysis can be significantly accelerated by acidic or basic conditions.[6] While the quinazolinone ring itself is stable in cold, dilute acid and alkaline solutions, it can be destroyed if boiled under these conditions.[2][4] Therefore, using anhydrous aprotic solvents minimizes the risk of ester cleavage. If aqueous buffers are required for an assay, prepare fresh solutions from an anhydrous stock and use them immediately.

Q3: Is this compound sensitive to light?

A: Yes. Like many heterocyclic aromatic compounds, this molecule is potentially susceptible to photodegradation. It is standard practice under ICH guidelines to assess photostability.[7]

  • Recommendation: Always store the solid compound and any solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during weighing and solution preparation.

Q4: My compound has a slight yellow tint. Is it degraded?

A: Quinazoline itself is described as a light-yellow crystalline solid.[3] A pale-yellow appearance is not necessarily indicative of degradation. However, a significant change in color (e.g., turning brown or dark orange) or a change in physical state (e.g., becoming gummy) upon storage suggests potential degradation and warrants analytical investigation via HPLC or LC-MS to verify purity.

Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section provides a problem-oriented approach to identifying and resolving specific degradation events.

Workflow: Investigating Unexpected Sample Degradation

G start Unexpected Result (e.g., new HPLC peak, low yield) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solvent Review Solution Prep (Solvent type, Age, pH) start->check_solvent lcms Analyze by LC-MS to Identify Degradant check_storage->lcms check_solvent->lcms hydrolysis Mass consistent with Carboxylic Acid? lcms->hydrolysis other_deg Other Degradant Mass Observed? hydrolysis->other_deg No solve_hydrolysis Root Cause: Hydrolysis ACTION: Use anhydrous aprotic solvents, avoid pH extremes. hydrolysis->solve_hydrolysis Yes solve_photo Root Cause: Photo/Oxidative ACTION: Protect from light, purge with N2/Ar. other_deg->solve_photo Yes

Caption: Troubleshooting workflow for unexpected degradation.

Issue 1: An additional, more polar peak appears in my HPLC chromatogram over time, especially in solution.

  • Probable Cause: Hydrolysis of the methyl ester. The most likely degradation product is the corresponding carboxylic acid (4-oxo-3,4-dihydroquinazoline-8-carboxylic acid). This product is more polar than the parent ester, resulting in an earlier retention time on a reverse-phase HPLC column. This is a common degradation pathway for quinolone carboxylic esters.[8]

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the degraded sample using LC-MS. Look for a mass peak corresponding to the loss of a methylene group (-CH₂) and the addition of a hydrogen, which is a net loss of 14 Da (M-14). The expected mass for the carboxylic acid is [M-CH₃+H]⁺.

    • Solvent Mitigation: Immediately switch to preparing stock solutions in high-quality anhydrous DMSO or DMF. If an aqueous buffer is necessary for your experiment, add the compound from the DMSO stock to the buffer immediately before use.

    • pH Control: Avoid highly acidic (pH < 3) or alkaline (pH > 9) conditions, as these will catalyze the hydrolysis reaction.[6] A study on a related quinazolinone derivative showed significant decomposition in 1 M NaOH, confirming its susceptibility to alkaline hydrolysis.[6]

Issue 2: The compound or its solutions darken significantly upon exposure to light or air.

  • Probable Cause: Photodegradation or Oxidation. Aromatic heterocyclic systems can be susceptible to photo-oxidation. While the quinazolinone core is generally robust, prolonged exposure to high-intensity light or atmospheric oxygen (especially in solution) can lead to the formation of complex colored degradants.

  • Troubleshooting Steps:

    • Implement Light Protection: Transition all storage and experimental handling to amber glassware or foil-wrapped containers. Work in a fume hood with the sash lowered to minimize ambient light exposure.

    • Inert Atmosphere: For preparing solutions intended for storage, use solvents that have been purged with an inert gas like argon or nitrogen. After dissolution, blanket the headspace of the vial with the inert gas before sealing.

    • Conduct a Control Experiment: Prepare two solutions. Store one under standard conditions and the other completely protected from light and under an inert atmosphere. Compare the stability by HPLC after 24-48 hours to confirm the root cause.

Issue 3: Poor recovery or multiple peaks are observed when analyzing by Gas Chromatography (GC).

  • Probable Cause: Thermal Degradation. The compound may not be sufficiently volatile or thermally stable for GC analysis. High temperatures in the GC inlet can cause decomposition. Thermal analysis of some quinazoline derivatives shows that decomposition can occur, often in a single step.[9][10]

  • Troubleshooting Steps:

    • Switch Analytical Method: HPLC-UV is the preferred method for analyzing this type of compound. It operates at ambient temperature and avoids the risk of thermal degradation.

    • Assess Thermal Stability (Optional): If thermal properties are critical, perform Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition. This provides a definitive temperature limit for handling the compound.

Section 3: Protocols for Stability Assessment

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This is a systematic way to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13]

Protocol 3.1: Forced Degradation Study

The objective is to induce 5-20% degradation of the active pharmaceutical ingredient (API) to reveal likely degradation pathways without destroying the molecule completely.[7]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or anhydrous DMSO.

  • The final concentration in the stress solutions should be approximately 0.1 mg/mL.

2. Stress Conditions:

Stress ConditionReagent / MethodTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl60°C for 2-8 hoursProbes for acid-labile groups. The primary target is the ester linkage, which undergoes acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOHRoom Temp for 1-4 hoursProbes for base-labile groups. Ester saponification is typically much faster than acid hydrolysis.[6]
Oxidation 3% H₂O₂Room Temp for 24 hoursSimulates oxidative stress. Can lead to N-oxide formation or other complex ring oxidations.[14]
Thermal Stress Solid compound in oven80°C for 48 hoursEvaluates the intrinsic thermal stability of the solid material.[9]
Photolytic Stress Solution (0.1 mg/mL)ICH Q1B conditionsExposes the compound to UV and visible light to identify potential photodegradation pathways.[7]

3. Procedure:

  • For each condition, prepare a stressed sample and a control sample (stored at 4°C in the dark).

  • At the designated time points, withdraw an aliquot from the stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for HPLC analysis.

  • Analyze all samples (stressed, control, and a non-degraded reference standard) using a validated HPLC method.

Protocol 3.2: Stability-Indicating HPLC Method
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Column Temperature: 30°C

  • System Suitability: The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (Resolution > 2) and if peak purity analysis (using a Diode Array Detector) confirms the parent peak is spectrally pure in the presence of degradants.

Section 4: Primary Degradation Pathway

Based on the chemical structure, the most significant and predictable degradation pathway for this compound is hydrolysis of the methyl ester.

Caption: Primary hydrolytic degradation pathway.

This reaction converts the methyl ester into the more polar carboxylic acid and releases methanol. This is the first transformation to suspect and verify when instability is observed. While other oxidative or photolytic pathways may exist, they are typically slower and lead to a more complex mixture of products.

References

  • Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research, 15(1), 8-14. [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]

  • Rostami, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(5), 349-364. [Link]

  • Jafari, E., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 15(4), 789-797. [Link]

  • Gendugov, T. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 9(4), 285-294. [Link]

  • El-Sayed, M. A. A., & Abdel-Rahman, A. A.-H. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications, 18(1), 1-28. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2156. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2074. [Link]

  • Mphahlele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link]

  • Lange, J., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Rawat, A., & Yadav, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. [Link]

  • Bajaj, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-011. [Link]

  • Kumar, A. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38481-38486. [Link]

  • Reddy, G. V., et al. (2021). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 86(17), 11894-11906. [Link]

  • Kumar, A., et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2017, 3067343. [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. [Link]

  • Sharma, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100790. [Link]

  • Sharma, P. C., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7136. [Link]

  • Ganiem, A. R., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(4), e202400039. [Link]

  • Abuelizz, H. A. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Heterocycles, 92(2), 316-329. [Link]

  • Wang, Y., et al. (2023). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences, 22(3), 525-534. [Link]

  • Ghosh, S., et al. (2020). Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C=C bond cleavage. New Journal of Chemistry, 44(2), 481-486. [Link]

  • Šafranko, S., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(10), 969-982. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. ChemistrySelect, 8(25), e202301072. [Link]

  • Yadav, K., et al. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 8(6), 62-72. [Link]

  • Ghasemzadeh, M. A., & Ghafuri, H. (2020). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 10(1), 8345. [Link]

  • Ghorbani-Choghamarani, A., & Taherinia, Z. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity, 25(2), 889-897. [Link]

Sources

Technical Support Center: Refining the Workup Procedure for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and refine your experimental workflow for optimal yield and purity.

I. Introduction to the Synthesis and Common Challenges

This compound is a key heterocyclic motif in medicinal chemistry. Its synthesis, often achieved through variations of the Niementowski reaction, involves the condensation of an anthranilic acid derivative with a suitable C1 source, such as formamide.[1][2][3] While seemingly straightforward, this transformation can present several challenges during the workup and purification stages, leading to suboptimal yields and purity.

This guide provides a systematic approach to troubleshooting and refining the workup procedure, ensuring the isolation of high-quality this compound.

II. Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues you may encounter during the workup and purification of this compound in a question-and-answer format.

Question 1: After quenching the reaction, I have a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsion formation is a common issue when working with polar, nitrogen-containing heterocycles. It is often caused by the presence of fine particulate matter or amphiphilic impurities.

  • Causality: The quinazolinone nitrogen atoms can be protonated or deprotonated depending on the pH, leading to surfactant-like behavior that stabilizes emulsions.

  • Troubleshooting Steps:

    • Addition of Brine: Break up the emulsion by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion.

    • Filtration through Celite®: If solid particulates are suspected, filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove fine solids that can stabilize the emulsion.

    • Solvent Modification: Try adding a small amount of a more polar organic solvent, such as ethyl acetate, to the extraction solvent (e.g., dichloromethane) to alter the interfacial tension.

Question 2: My crude product is a sticky oil or an amorphous solid that is difficult to handle. What is the best way to proceed with purification?

Answer: The physical state of the crude product can be indicative of residual solvent or the presence of impurities that inhibit crystallization.

  • Causality: High-boiling point solvents like DMF or DMSO, often used in quinazolinone synthesis, can be difficult to remove completely and may result in an oily product.[4] Amorphous solids often contain a mixture of the desired product and closely related impurities that disrupt the crystal lattice.

  • Troubleshooting Steps:

    • Co-evaporation: To remove residual high-boiling solvents, dissolve the crude product in a lower-boiling solvent like dichloromethane or toluene and re-concentrate under reduced pressure. Repeat this process several times.

    • Trituration: Vigorously stir the crude oil or amorphous solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Diethyl ether or a mixture of hexane and ethyl acetate are good starting points. This should induce precipitation of the product as a solid.

    • Proceed to Chromatography: If trituration fails to yield a crystalline solid, direct purification by column chromatography is the next logical step.

Question 3: I am observing a low yield of my final product after purification. What are the likely causes and how can I mitigate this?

Answer: Low yields can stem from incomplete reaction, product loss during workup, or inefficient purification.[4][5]

  • Causality: Incomplete cyclization during the reaction is a common reason for low yields in Niementowski-type syntheses.[4] Product loss can occur during aqueous extractions if the pH is not optimal, or through irreversible adsorption onto silica gel during chromatography.

  • Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_reaction incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction optimize_reaction Optimize Reaction Conditions: - Increase temperature - Prolong reaction time - Change solvent incomplete_reaction->optimize_reaction Yes workup_loss Product Loss During Workup? incomplete_reaction->workup_loss No end_good Improved Yield optimize_reaction->end_good adjust_ph Adjust pH of Aqueous Layer During Extraction workup_loss->adjust_ph Yes check_extraction_solvent Screen Different Extraction Solvents workup_loss->check_extraction_solvent Yes purification_issue Inefficient Purification? workup_loss->purification_issue No adjust_ph->end_good check_extraction_solvent->end_good optimize_chromatography Optimize Column Chromatography: - Adjust solvent polarity - Use a different stationary phase (e.g., alumina) purification_issue->optimize_chromatography Yes recrystallization_issue Optimize Recrystallization: - Screen various solvents - Employ two-solvent system purification_issue->recrystallization_issue Yes optimize_chromatography->end_good recrystallization_issue->end_good

Caption: Troubleshooting workflow for low product yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify this compound?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[6] For initial purification, recrystallization is often a good first choice.[5] Column chromatography is highly effective for separating compounds with different polarities.[6]

Q2: How can I identify common impurities in my sample?

A2: Common impurities often stem from unreacted starting materials (e.g., a derivative of 2-aminoterephthalic acid) or by-products from the cyclization reaction, such as incompletely cyclized intermediates.[4][7] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.

Q3: My purified product still shows impurities by TLC/HPLC. What should I do?

A3: If minor impurities persist, a second purification step using a different technique is recommended. For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[6] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[6]

Q4: What are the expected 1H NMR signals for this compound?

A4: Based on closely related structures, the expected 1H NMR spectrum in CDCl₃ would likely show:

  • A singlet for the methyl ester protons around 3.9-4.0 ppm.

  • A singlet for the proton at position 2 of the quinazolinone ring around 8.1-8.3 ppm.

  • A broad singlet for the N-H proton, which may vary in chemical shift.

  • Three aromatic protons in the range of 7.5-8.5 ppm, corresponding to the protons at positions 5, 6, and 7. The exact chemical shifts and coupling constants will depend on the substitution pattern. For example, in a related 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate, the aromatic protons of the quinazolinone core appear at 7.52 (t), 7.64 (d), and 8.22-8.25 (m) ppm.[8][9]

IV. Experimental Protocols

Protocol 1: Optimized Workup Procedure
  • Reaction Quench: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), remove the solvent under reduced pressure. Co-evaporate the residue with toluene (3 x 20 mL) to ensure complete removal.

  • Aqueous Wash: To the residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).[5] Stir vigorously. If an emulsion forms, add brine (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent for recrystallization. Ethanol has been shown to be effective for similar quinazolinone derivatives.[8][9][10] An ideal solvent should dissolve the compound when hot and provide low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of boiling ethanol.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): Determine an appropriate eluent system using TLC. For polar quinazolinones, a mixture of dichloromethane and methanol or ethyl acetate and hexane is a good starting point.[6] Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

V. Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueSolvent System (Starting Point)Rationale
RecrystallizationEthanolEffective for crystallizing similar quinazolinone structures.[8][9][10]
Column ChromatographyDichloromethane/Methanol (e.g., 98:2)Good for separating polar compounds.[6]
Column ChromatographyHexane/Ethyl Acetate (e.g., 1:1)A versatile system for moderately polar compounds.[6]

VI. Visualizations

purification_workflow start Crude Product recrystallization Recrystallization (e.g., from Ethanol) start->recrystallization column_chromatography Column Chromatography (e.g., Silica Gel, DCM/MeOH) start->column_chromatography If Oily or Amorphous purity_check1 Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, LC-MS, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Purity < 98% pure_product Pure this compound purity_check1->pure_product Purity ≥ 98% purity_check2->pure_product Purity ≥ 98% re_purify Further Purification Needed purity_check2->re_purify Purity < 98% re_purify->recrystallization Try Recrystallization

Caption: General purification workflow for this compound.

VII. References

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. Available at:

  • Technical Support Center: Synthesis of Quinazolinone Derivatives - Benchchem. Available at:

  • troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem. Available at:

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Available at:

  • 2-AMINOTEREPHTHALIC ACID synthesis - ChemicalBook. Available at:

  • One-pot reductive cyclization to antitumor quinazoline precursors - Arkivoc. Available at:

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available at:

  • Niementowski quinazoline synthesis - Wikipedia. Available at:

  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem. Available at:

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. Available at:

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinazolinones: Spotlight on Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active compounds.[1] This guide provides an in-depth comparative analysis of the biological activities of various quinazolinone derivatives, with a special focus on the potential profile of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. While direct experimental data for this specific ester is not extensively available in public literature, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer its likely biological activities and benchmark its potential against established quinazolinone compounds.

The Quinazolinone Core: A Hub of Pharmacological Diversity

The quinazolinone nucleus, a fusion of a pyrimidine ring with a benzene ring, is a cornerstone in the development of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The biological activity of these compounds is profoundly influenced by the nature and position of various substituents on the quinazolinone ring system.[5][6]

Profiling this compound: An Inferential Analysis

This compound is a derivative of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a key intermediate in the synthesis of kinase inhibitors and anticancer agents.[7] The presence of the carboxylate group at the 8-position is a significant structural feature. Structure-activity relationship studies on quinazolinones suggest that substitutions at the 8-position can modulate biological activity.[5] For instance, the introduction of certain groups at this position has been shown to influence the antimicrobial and anticancer properties of the quinazolinone core.

Based on the established roles of the quinazolinone scaffold and the influence of substituents, it is plausible that this compound could exhibit a range of biological activities. The ester functionality may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, potentially acting as a prodrug that is hydrolyzed in vivo to the corresponding carboxylic acid.

Comparative Biological Activity of Quinazolinone Derivatives

To contextualize the potential of this compound, we will compare its inferred profile with the experimentally determined activities of other quinazolinone derivatives across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: A Prominent Feature of Quinazolinones

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Many derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][10] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases and poly(ADP-ribose) polymerase (PARP).[11][12]

Table 1: Comparative Anticancer Activity of Selected Quinazolinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Gefitinib Various (e.g., NSCLC)VariesEGFR Tyrosine Kinase Inhibitor[8]
Erlotinib Various (e.g., NSCLC, Pancreatic)VariesEGFR Tyrosine Kinase Inhibitor[8]
Compound 17 (a novel quinazolin-4-one derivative) MCF-7 (Breast Cancer)0.06Apoptosis induction, Autophagy inhibition[9]
Compound 13e (a novel quinazolinone derivative) SKLU-1 (Lung Cancer)9.48 µg/mLNot specified[10]
Compound 8h (a novel quinazolinone derivative) SKLU-1 (Lung Cancer)23.09 µg/mLNot specified[13]

Based on the role of its parent carboxylic acid as a synthetic precursor to anticancer agents, this compound is hypothesized to possess cytotoxic properties. The specific potency would likely depend on the cellular target and the metabolic conversion to the active carboxylic acid form.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazolinone derivatives have also been extensively investigated for their antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi.[14][15] The mechanism of their antimicrobial action is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[5]

Table 2: Comparative Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound A-2 E. coliExcellent activity at 50 µg/mL[14]
Compound A-4 P. aeruginosaExcellent activity at 50 µg/mL[14]
Compound A-6 C. albicansExcellent activity at 50 µg/mL[14]
Various 2,3,6-trisubstituted Quinazolin-4-ones S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicansGood to excellent activity at 50 µg/mL[15]

Given that substitutions at the 8-position with halogen atoms have been shown to enhance antimicrobial activity, it is conceivable that the carboxylate group at this position in this compound could contribute to its antimicrobial profile.[5]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory potential of quinazolinones has been well-documented, with many derivatives showing significant inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[16] By inhibiting these enzymes, quinazolinones can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Table 3: Comparative Anti-inflammatory Activity of Selected Quinazolinone Derivatives

Compound/DerivativeAssayActivityReference
Compound 40 (a novel quinazolin-4-one derivative) Carrageenan-induced paw edema36.3% inhibition at 50 mg/kg[16]
Various 2,3-disubstituted quinazolin-4(3H)-ones Carrageenan-induced paw edema15.1 to 32.5% inhibition at 50 mg/kg p.o.[3]
Various quinazolinone derivatives COX-2 InhibitionVaries

The structural features of this compound suggest it could possess anti-inflammatory properties, potentially through the inhibition of COX enzymes. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the biological activities of quinazolinone derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[4][13]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control to the animals, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a specific period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizing Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by quinazolinones and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes

Caption: EGFR signaling pathway inhibited by quinazolinones.

MTT_Assay_Workflow start Start plate_cells Plate Cancer Cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow of the MTT assay for cytotoxicity.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis based on the extensive research into the quinazolinone scaffold provides a strong foundation for inferring its potential. The structural similarity to precursors of potent anticancer agents, coupled with the known influence of substitutions at the 8-position, suggests that this compound warrants further investigation for its anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this guide offer a clear roadmap for researchers to empirically determine its biological profile and contribute to the ever-expanding knowledge base of this remarkable class of heterocyclic compounds.

References

  • Al-Omary, F. A., et al. (2010). Synthesis and biological evaluation of some new 3-substituted-2-thioxoquinazolin-4(3H)-ones. Molecules, 15(7), 4886-4901.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 89-93.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Chen, Y., et al. (2012). Discovery of 4-anilinoquinazoline-based PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 599-603.
  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 7(5), S1.
  • Guleria, M., et al. (2021). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 18(9), 868-877.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European journal of medicinal chemistry, 44(1), 83-90.
  • Tran, D. T., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology, 58(1), 12-20.
  • Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2014.
  • [Reference not found in provided search results]
  • El-Azab, A. S., et al. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European Journal of Medicinal Chemistry, 224, 113609.
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • Morris, C. J. (2005). Carrageenan-induced paw edema in the rat and mouse. In Inflammation protocols (pp. 115-121). Humana Press.
  • MySkinRecipes. (n.d.). 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid. Retrieved from [Link]

  • [Reference not found in provided search results]
  • Talele, T. T. (2016). The “privileged” quinazoline scaffold in cancer drug discovery. Future Medicinal Chemistry, 8(11), 1289-1313.
  • [Reference not found in provided search results]
  • Thinh, T. D., et al. (2020). NEW QUINAZOLINONE DERIVATIVES: SYNTHESIS AND IN VITRO CYTOTOXIC ACTIVITY. Vietnam Journal of Science and Technology, 58(1), 12-20.
  • Gouhar, R. S., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(6), 1651-1660.
  • [Reference not found in provided search results]
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • El-Naggar, A. M., et al. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European journal of medicinal chemistry, 224, 113609.
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • He, L., et al. (2016). Structure–activity relationship for the 4 (3H)-quinazolinone antibacterials. Journal of medicinal chemistry, 59(9), 4364-4378.
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European journal of medicinal chemistry, 44(1), 83-90.
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]
  • [Reference not found in provided search results]

Sources

A Comparative Guide to Validating the Mechanism of Action for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous FDA-approved drugs for various therapeutic areas, particularly oncology.[2] Notable examples like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase, underscore the scaffold's potential.[2][4]

When a novel derivative such as Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (MQC) is synthesized, a rigorous and systematic validation of its mechanism of action (MoA) is paramount. A validated MoA is the critical foundation that bridges a promising chemical entity to a potential therapeutic agent, reducing R&D risks and improving the success rate of drug development.[5]

This guide provides an in-depth, comparative framework for elucidating and validating the MoA of MQC. We will navigate through a multi-phase experimental strategy, from initial target hypothesis to robust cellular validation, comparing methodologies and explaining the causal logic behind each experimental choice. This is not a rigid protocol but a strategic workflow designed for scientific integrity and definitive validation.

Phase 1: Hypothesis Generation - Identifying Potential Biological Targets

Before any wet-lab validation, a data-driven hypothesis is essential to focus experimental efforts. Given the quinazoline core, a logical starting point is to investigate its potential as an enzyme inhibitor, particularly a protein kinase inhibitor.[6][7]

In Silico Profiling and Phenotypic Screening

The initial step involves computational and broad-based cellular screening to generate a primary hypothesis about MQC's biological target.

  • In Silico Docking: The structure of MQC can be docked against a virtual library of common quinazoline targets. This includes various protein kinases (e.g., EGFR, VEGFR, PI3K), poly(ADP-ribose)polymerase (PARP), and other metabolic enzymes.[8][9] The goal is not to find the definitive target but to rank potential candidates based on predicted binding affinity and mode.

  • Phenotypic Screening: MQC's effect on cell viability across a panel of diverse cancer cell lines (e.g., NCI-60 panel) can provide crucial clues.[8] For instance, high potency against cell lines known to be dependent on a specific signaling pathway (e.g., EGFR-mutant H-1975 lung cancer cells) strongly suggests a target within that pathway.[10]

Comparative Alternatives for Initial Screening
Compound TypeRationale for ComparisonExample
Known Pan-Kinase Inhibitor Provides a baseline for broad anti-proliferative activity.Staurosporine
Specific Kinase Inhibitor If phenotypic screening suggests a pathway, a known inhibitor validates the assay.Gefitinib (EGFR Inhibitor)
Structurally Similar Inactive Analog A crucial negative control to ensure the observed phenotype is not due to non-specific toxicity.A synthesized MQC analog designed to have poor target binding.

Phase 2: Biochemical Validation - Confirming Direct Target Engagement and Activity

Once a primary target is hypothesized (e.g., a specific protein kinase), the next phase is to confirm direct, specific, and measurable interaction in vitro. This is where biophysical and biochemical assays are indispensable.[11][12]

Biophysical Assays: Quantifying the Binding Interaction

Multiple biophysical methods should be employed to validate the physical interaction between MQC and its putative target protein.[11][12] Relying on a single method is insufficient, as each has unique strengths and potential for artifacts.

MethodPrincipleKey OutputsRationale & Comparison
Surface Plasmon Resonance (SPR) Measures changes in refractive index as MQC flows over a sensor chip with the immobilized target protein.KD (Affinity), ka (On-rate), kd (Off-rate)Gold Standard for Kinetics. Provides real-time binding data, crucial for lead optimization. It directly measures the interaction without requiring labels.[5][13]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)Gold Standard for Thermodynamics. Provides a complete thermodynamic profile of the interaction, confirming the binding is driven by specific forces. It is a label-free, in-solution technique.[5][13]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the target protein's melting temperature (Tm) upon ligand binding.ΔTm (Shift in Melting Temp)A high-throughput, cost-effective method for initial hit validation. A significant positive ΔTm indicates stabilization and direct binding.[14]
Biochemical Assays: Measuring Functional Inhibition

Demonstrating that MQC binds to the target is necessary but not sufficient. We must prove this binding event leads to a functional consequence, such as enzyme inhibition.

Hypothetical Target: A Serine/Threonine Kinase

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol measures the amount of ATP remaining after a kinase reaction; less ATP signifies higher kinase activity.

  • Preparation: Reconstitute recombinant active kinase, substrate peptide, and MQC (or alternative inhibitors) in kinase buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of MQC at various concentrations (e.g., 10-point serial dilution). Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add 10 µL of the kinase/substrate mix to each well. Initiate the reaction by adding 10 µL of ATP solution. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: After a 10-minute incubation at room temperature, measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls and plot against MQC concentration. Fit the data to a dose-response curve to determine the IC₅₀ value .[13]

Comparative Data (Hypothetical)
CompoundTarget Kinase IC₅₀ (nM)Binding Affinity KD (nM) [SPR]Mechanism of Inhibition (MoI)
MQC 5045ATP-Competitive
Alternative 1 (Gefitinib) 2520ATP-Competitive
Alternative 2 (Inactive Analog) >10,000No Binding Detected-

This data shows a strong correlation between binding affinity (KD) and functional inhibition (IC₅₀) for MQC, strengthening the MoA hypothesis.

Determining the Mechanism of Inhibition (MoI)

Understanding how MQC inhibits the enzyme is a critical component of its MoA. For kinases, the most common mechanism is competition with ATP.[13] This is determined by running the kinase assay with varying concentrations of both the inhibitor (MQC) and ATP. A Lineweaver-Burk plot can then be used to visualize the MoI. An ATP-competitive inhibitor will show intersecting lines on the y-axis.

Phase 3: Cellular Validation - Proving the MoA in a Biological Context

A compound's activity in a test tube must be validated in the complex environment of a living cell to be considered therapeutically relevant.[5] This phase confirms that the drug reaches its target and modulates its function to produce the desired physiological effect.

Workflow for Cellular Mechanism of Action Validation

G cluster_0 Phase 3: Cellular Validation CETSA 1. Confirm Target Engagement (CETSA) Western 2. Assess Downstream Signaling (Western Blot) CETSA->Western Does binding affect pathway activity? CRISPR 3. Validate Target Dependency (CRISPR/siRNA) Western->CRISPR Is the target essential for the drug's effect? Output Validated Cellular Mechanism of Action CRISPR->Output Confirms on-target effect G EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P AKT AKT PI3K->AKT P pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation MQC MQC MQC->EGFR Inhibits

Caption: MQC hypothetically inhibits EGFR, blocking downstream AKT phosphorylation and cell proliferation.

Protocol: Western Blot for Phospho-AKT
  • Cell Treatment & Lysis: Treat cells with MQC, a positive control inhibitor (Gefitinib), and a DMSO vehicle for 2 hours. Stimulate the pathway with EGF for 15 minutes. Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA. Incubate overnight with a primary antibody specific for phosphorylated AKT (p-AKT).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total AKT to ensure equal protein loading. A decrease in the p-AKT/Total AKT ratio confirms pathway inhibition.

Validating Target Dependency with Gene Editing

The most definitive step is to prove that the target is essential for MQC's cellular activity. [5]This is achieved by removing the target and observing if the drug still has an effect.

  • CRISPR/Cas9 Knockout: Stably knock out the gene encoding the target protein.

  • siRNA Knockdown: Transiently reduce the expression of the target protein.

Experimental Logic: If MQC's anti-proliferative effect is significantly reduced in the target-knockout cells compared to wild-type cells, it provides conclusive evidence of on-target activity. This experiment, when combined with the biochemical and cellular data, forms a self-validating system that is difficult to refute.

Conclusion

Validating the mechanism of action for a novel compound like this compound is a comprehensive, multi-faceted endeavor. It requires a logical progression from broad, hypothesis-generating screens to highly specific biochemical and cellular assays. By systematically confirming direct binding, functional inhibition, target engagement in cells, downstream pathway modulation, and absolute target dependency, a scientifically rigorous and trustworthy MoA can be established. This integrated approach, which compares results from orthogonal methods and uses appropriate controls, is the bedrock of modern drug discovery and is essential for advancing a promising molecule toward clinical development.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Quinazoline and its derivatives have been incessantly evaluated as potent bioactive compounds in recent decades. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

  • Dymshits, G., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Gümüş, M. K., et al. (2021). Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives. Semantic Scholar. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. [Link]

  • Batalha, P. N., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Wang, L., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PubMed Central. [Link]

  • El-Sayed, M. A. A., et al. (2022). Biological activities of recent advances in quinazoline. ResearchGate. [Link]

  • da Silva, E. G., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • Ataollahi, E., et al. (2025). Quinazoline‐based as anticancer drugs. ResearchGate. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 4(3H)-quinazolinone derivatives have garnered significant attention as privileged structures in the design of novel anticancer agents.[1][3] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate derivatives. Due to the limited availability of a comprehensive and direct SAR study on this particular scaffold, this guide will synthesize information from closely related quinazolinone derivatives to provide a comparative analysis and predictive insights for drug design and development.

The Core Scaffold: A Platform for Anticancer Drug Discovery

The this compound core provides a unique template for derivatization. The presence of the carboxylate group at the 8-position offers a key point for modification, influencing physicochemical properties such as solubility and serving as a potential interaction site with biological targets. The fundamental hypothesis is that strategic modifications at various positions of this quinazoline scaffold can significantly modulate its anticancer activity.

Probing the Structure-Activity Landscape: A Comparative Analysis

To elucidate the potential SAR of this compound derivatives, we will analyze the impact of substitutions at key positions—namely the N-3, C-2, and the benzene ring (positions 5, 6, and 7)—by drawing parallels with structurally similar quinazolinone analogs reported in the literature.

Substitution at the N-3 Position: Modulating Potency

The N-3 position of the quinazolinone ring is a critical determinant of biological activity. Studies on various quinazolinone series have shown that the nature of the substituent at this position can drastically influence cytotoxicity. For instance, in a series of 2-mercaptoquinazolin-4(3H)-one derivatives, methyl-substituted compounds at the N-3 position exhibited the highest cytotoxicity against SW620 and MDA-MB-231 cancer cell lines, followed by phenyl and then benzyl substitutions.[4] This suggests that smaller, less bulky groups at the N-3 position may be favorable for potent anticancer activity.

Table 1: Comparative Anticancer Activity (IC50, µM) of N-3 Substituted Quinazolinone Analogs

Compound IDN-3 SubstituentHeLaMDA-MB-231Reference
Hypothetical 1a -CH₃Predicted PotentPredicted PotentBased on[4]
Hypothetical 1b -CH₂PhPredicted ModeratePredicted ModerateBased on[4]
Hypothetical 1c -PhPredicted ModeratePredicted ModerateBased on[4]

Note: The activity predictions are based on SAR trends observed in related quinazolinone series and require experimental validation for the this compound scaffold.

Substitution at the C-2 Position: Exploring Diverse Functionalities

The C-2 position offers another avenue for structural diversification. Introduction of various aryl and heteroaryl groups at this position has been a common strategy in the development of quinazolinone-based anticancer agents. For instance, the introduction of a styryl group at the C-2 position of quinazolin-4(3H)-ones has been shown to result in sub-micromolar growth inhibition against a panel of cancer cell lines.[5]

Table 2: Comparative Anticancer Activity (IC50, µM) of C-2 Substituted Quinazolinone Analogs

Compound IDC-2 SubstituentCancer Cell LineIC₅₀ (µM)Reference
Analog A 2-StyrylHT29<0.05[5]
Analog B 2-(4-Hydroxystyryl)A2780<0.05[5]
Analog C 2-(Naphthalen-1-yl)U87<0.05[5]

Note: These data from related scaffolds suggest that bulky aromatic substituents at the C-2 position of the this compound core could lead to potent anticancer agents.

Substitution on the Benzene Ring: Fine-Tuning Activity

Modifications on the benzene portion of the quinazoline ring (positions 5, 6, and 7) can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. While specific data on the target scaffold is unavailable, studies on related quinolines have shown that disubstitution at the 6 and 7-positions can lead to potent c-Met kinase inhibitors.[6]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target scaffold can be envisioned through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.

Synthesis_Workflow A Methyl 2-amino-3-nitrobenzoate B Methyl 2-acetamido-3-nitrobenzoate A->B Acetic Anhydride C Methyl 3-amino-2-acetamidobenzoate B->C Reduction (e.g., H₂, Pd/C) D Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate C->D Reflux in Acetic Anhydride E Substituted Derivatives D->E Alkylation/Arylation at N-3 or C-2 MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action: Targeting Cellular Signaling Pathways

Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR) and phosphoinositide 3-kinases (PI3Ks). [7][8]The this compound derivatives may act as inhibitors of such pathways, leading to cell cycle arrest and apoptosis.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Activation Quinazoline Quinazoline Derivative Quinazoline->Receptor Inhibition AKT Akt PI3K->AKT Activation Downstream Downstream Signaling (Cell Proliferation, Survival) AKT->Downstream Activation

Caption: Generalized signaling pathway potentially inhibited by quinazoline derivatives.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential structure-activity relationships of this compound derivatives as anticancer agents. While direct experimental data on this specific scaffold is limited, the analysis of structurally related compounds offers valuable insights for the rational design of new and more potent anticancer drug candidates. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to establish a definitive SAR and elucidate their precise mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • ResearchGate. Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... [Link]

  • G. Demirel, et al. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. 2022. [Link]

  • ResearchGate. Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. [Link]

  • R. Al-Salahi, et al. Synthesis and anticancer activity of new quinazoline derivatives. Molecules. 2017. [Link]

  • H. Yao, et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2023. [Link]

  • Y. Li, et al. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. 2019. [Link]

  • D. Raffa, et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals. 2024. [Link]

  • M. M. K. A. El-Shaer, et al. Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry. 2019. [Link]

  • ResearchGate. Synthesis of 4‐oxoquinazoline derivatives 4a–4j. [Link]

  • A. A. Ghaffari, et al. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Cancer & Metabolism. 2022. [Link]

  • X. Wang, et al. Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. 2013. [Link]

  • Y. Sun, et al. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. 2014. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • S. A. G. El-faham, et al. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules. 2024. [Link]

  • X. Wang, et al. Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. 2013. [Link]

  • S. S. El-Azab, et al. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. Acta Crystallographica Section E. 2012. [Link]

  • P.-S. Wang, et al. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. 2013. [Link]

  • ChEMBL. Exploration and Biological Evaluation of 1,3-Diamino-7H-pyrrol[3,2-f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Journal of the Indian Chemical Society. View of Synthesis and biological evaluation of substituted quinazoline derivatives. [Link]

  • Y. Li, et al. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[4][9][10][11]etrazine-8-carboxylates and -carboxamides. Molecules. 2010. [Link]

  • M. M. Al-Sanea, et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine. 2024. [Link]

  • Y. Li, et al. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[4][9][10][11]etrazine-8-carboxylates and -carboxamides. Molecules. 2010. [Link]

  • P. Sharma, et al. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. 2021. [Link]

  • L. Antipenko, et al. Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's andT[4][9][12]riazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Helvetica Chimica Acta. 2016. [Link]

  • Malaria World. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. [Link]

  • S. K. Y. Choon, et al. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances. 2021. [Link]

Sources

A Comparative Analysis of Synthetic Methodologies for Quinazolinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1] The versatility of the quinazolinone scaffold has driven continuous innovation in synthetic organic chemistry, leading to a diverse array of methodologies for its construction. This guide provides a comparative analysis of prominent synthetic routes to quinazolinones, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and contemporary approaches. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid in the selection of the most suitable method for a given research objective.

Classical Approaches: The Foundation of Quinazolinone Synthesis

The traditional methods for synthesizing quinazolinones have been instrumental in the initial exploration of their chemical space and biological activities. While often requiring harsh reaction conditions, they remain relevant for their simplicity and scalability in certain applications.

Niementowski Synthesis

First described in 1895, the Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones.[2] The reaction involves the thermal condensation of anthranilic acid with an amide.

Causality Behind Experimental Choices: The high temperatures are necessary to drive the dehydration and cyclization steps. The choice of amide allows for the introduction of various substituents at the 2-position of the quinazolinone core, providing a straightforward way to explore structure-activity relationships.

Experimental Protocol: Synthesis of 2-Phenyl-4(3H)-quinazolinone

  • Reactants: Anthranilic acid (1 eq.) and benzamide (2 eq.).

  • Procedure: A mixture of anthranilic acid and benzamide is heated at 180-200 °C for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solidified mass is triturated with a suitable solvent (e.g., ethanol) to remove excess benzamide. The crude product is then collected by filtration and recrystallized from an appropriate solvent to afford pure 2-phenyl-4(3H)-quinazolinone.

Plausible Reaction Mechanism:

The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the amide carbonyl, followed by dehydration to yield the final quinazolinone product.

Niementowski_Mechanism Anthranilic_acid Anthranilic Acid N_Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_acid->N_Acyl_Intermediate + Amide - H2O Amide Amide (R-CONH2) Cyclization_Intermediate Tetrahedral Intermediate N_Acyl_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Quinazolinone 4(3H)-Quinazolinone Cyclization_Intermediate->Quinazolinone - H2O

Caption: Plausible mechanism for the Niementowski synthesis.

Griess Synthesis

The Griess synthesis, dating back to 1869, is another foundational method for preparing quinazolinone derivatives.[3] It typically involves the reaction of anthranilic acid with a source of a one-carbon unit, such as cyanogen or formamide.

Causality Behind Experimental Choices: This method provides a route to the parent quinazolinone ring system or derivatives with simple substituents at the 2-position. The choice of the one-carbon source dictates the final product.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone

  • Reactants: Anthranilic acid (1 eq.) and formamide (excess).

  • Procedure: Anthranilic acid is heated with an excess of formamide at 120-130 °C for several hours.[4] The reaction mixture is then cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 4(3H)-quinazolinone.

Modern Synthetic Methodologies: Efficiency and Sustainability

Contemporary approaches to quinazolinone synthesis focus on improving reaction efficiency, reducing environmental impact, and expanding the accessible chemical diversity. These methods often employ enabling technologies and novel catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[5] In the context of quinazolinone synthesis, microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating.[1]

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. This localized heating can also minimize the formation of side products. Solvent-free conditions are often employed to further enhance the green credentials of the method.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

  • Reactants: Anthranilic acid (1 eq.), an aldehyde (1 eq.), and a primary amine (1 eq.).

  • Procedure: A mixture of anthranilic acid, the aldehyde, and the primary amine is placed in a microwave-safe vessel. The reaction is carried out under microwave irradiation (e.g., 300-600 W) for a short period (typically 5-15 minutes).[4] After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

MAOS_Workflow Reactants Anthranilic Acid + Aldehyde + Amine Microwave Microwave Irradiation Reactants->Microwave Workup Cooling & Filtration Microwave->Workup Product 2,3-Disubstituted Quinazolin-4(3H)-one Workup->Product

Caption: General workflow for microwave-assisted quinazolinone synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and rapid method for quinazolinone synthesis.[6] The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, accelerating the reaction.

Causality Behind Experimental Choices: Ultrasound irradiation can promote mass transfer and generate highly reactive species, leading to faster reaction rates at ambient temperature. This method often avoids the need for harsh catalysts and high temperatures.[6]

Experimental Protocol: Ultrasound-Assisted Synthesis from o-Aminobenzamides and Aldehydes

  • Reactants: o-Aminobenzamide (1 eq.), an aldehyde (1 eq.), and an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Solvent: Methanol.

  • Procedure: To a solution of o-aminobenzamide and an aldehyde in methanol, DDQ is added. The mixture is then subjected to ultrasound irradiation at room temperature for a short duration (e.g., 15-30 minutes).[6] The solvent is then evaporated, and the residue is purified by column chromatography to afford the desired quinazolinone.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of quinazolinones is no exception. Catalysts based on copper and palladium are particularly effective in promoting the formation of the quinazolinone scaffold through various cross-coupling and cyclization reactions.[7]

Copper catalysts are attractive due to their low cost and low toxicity. Copper-catalyzed methods for quinazolinone synthesis often involve the reaction of 2-halobenzonitriles or 2-aminobenzamides with various coupling partners.[8]

Causality Behind Experimental Choices: Copper catalysts facilitate C-N bond formation through processes like Ullmann-type couplings. The choice of ligand can be crucial for achieving high yields and selectivity.

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Arylindoles

  • Reactants: 2-Arylindole (1 eq.), an amine or ammonium salt (e.g., NH4OAc), and a copper catalyst (e.g., CuI).

  • Solvent: A suitable solvent like DMSO.

  • Procedure: A mixture of the 2-arylindole, the amine source, and the copper catalyst in the solvent is heated at an elevated temperature (e.g., 120 °C) under an oxygen atmosphere for several hours.[9] After completion, the reaction mixture is worked up by extraction and purified by column chromatography.

Palladium catalysts are highly versatile and efficient for a wide range of cross-coupling reactions. In quinazolinone synthesis, palladium catalysis is often employed in carbonylation reactions.[10]

Causality Behind Experimental Choices: Palladium's ability to catalyze the insertion of carbon monoxide into aryl-halide or aryl-amine bonds is a key feature of these methods. This allows for the construction of the carbonyl group of the quinazolinone ring in a controlled manner.

Experimental Protocol: Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines

  • Reactants: o-Iodoaniline (1 eq.), an imidoyl chloride (1 eq.), a palladium catalyst (e.g., Pd(OAc)2), and a ligand (e.g., a bidentate phosphine).

  • Reagent: Carbon monoxide (CO).

  • Procedure: A mixture of the o-iodoaniline, imidoyl chloride, palladium catalyst, and ligand in a suitable solvent is charged into a pressure reactor. The reactor is then pressurized with carbon monoxide and heated.[10] After the reaction is complete, the mixture is cooled, the pressure is released, and the product is isolated and purified.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like quinazolinones.[11]

Causality Behind Experimental Choices: MCRs are designed to minimize the number of synthetic steps, purification procedures, and waste generation. The choice of components allows for the rapid generation of a library of diverse quinazolinone derivatives.

Experimental Protocol: Three-Component Synthesis from Isatoic Anhydride

  • Reactants: Isatoic anhydride (1 eq.), a primary amine (1 eq.), and an aldehyde (1 eq.).

  • Catalyst: A Lewis or Brønsted acid catalyst can be used.

  • Procedure: A mixture of isatoic anhydride, the primary amine, and the aldehyde is stirred in a suitable solvent at room temperature or with gentle heating.[12] The reaction often proceeds smoothly to give the desired 2,3-disubstituted quinazolin-4(3H)-one, which can be isolated by filtration and purified by recrystallization.

MCR_Concept Component_A Component A (e.g., Isatoic Anhydride) One_Pot One-Pot Reaction Component_A->One_Pot Component_B Component B (e.g., Amine) Component_B->One_Pot Component_C Component C (e.g., Aldehyde) Component_C->One_Pot Product Complex Quinazolinone Product One_Pot->Product

Caption: Conceptual representation of a multi-component reaction for quinazolinone synthesis.

Green Chemistry Approaches: Synthesis in Deep Eutectic Solvents (DESs)

In line with the principles of green chemistry, the use of environmentally benign solvents is highly desirable. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media.[13]

Causality Behind Experimental Choices: DESs are often biodegradable, non-toxic, and have low vapor pressure. They can also act as catalysts in some reactions, further enhancing their green credentials.[14]

Experimental Protocol: Synthesis of 2-Mercaptoquinazolin-4(3H)-ones in a DES

  • Reactants: Anthranilic acid (1 eq.) and an isothiocyanate (1 eq.).

  • Solvent/Catalyst: A deep eutectic solvent, such as a mixture of choline chloride and urea.

  • Procedure: Anthranilic acid and the isothiocyanate are mixed in the DES and stirred at a moderate temperature (e.g., 80 °C) for a few hours.[14] The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Comparative Performance Data

To provide a clear and objective comparison of the different synthetic methods, the following table summarizes key performance indicators. The data presented are representative examples and may vary depending on the specific substrates and reaction conditions.

Synthetic MethodTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Niementowski Synthesis 4-10 hours180-200 °C60-80Simple, scalable for certain substrates.Harsh conditions, long reaction times.
Griess Synthesis Several hours120-130 °C50-70Access to the parent quinazolinone core.Limited scope, moderate yields.
Microwave-Assisted 5-30 minutes100-150 °C80-95Rapid, high yields, energy efficient.Requires specialized equipment.
Ultrasound-Assisted 15-60 minutesRoom Temperature75-90Mild conditions, rapid, energy efficient.May require specific equipment.
Copper-Catalyzed 6-24 hours100-140 °C70-90Low-cost catalyst, good functional group tolerance.May require ligands, longer reaction times.
Palladium-Catalyzed 12-24 hours80-120 °C70-90High efficiency, broad scope.Expensive catalyst, may require high pressure.
Multi-Component 1-6 hoursRoom Temp. to 80 °C80-95High efficiency, atom economy, diversity.Can be sensitive to stoichiometry.
Deep Eutectic Solvents 1-4 hours80 °C70-90Green, recyclable solvent, often catalyst-free.Product isolation can sometimes be challenging.

Conclusion

The synthesis of quinazolinones has evolved significantly from the classical thermal condensation methods to a diverse array of modern, efficient, and sustainable protocols. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the scale of the reaction, the availability of starting materials and equipment, and the emphasis on green chemistry principles. Microwave and ultrasound-assisted methods offer remarkable speed and efficiency, while metal-catalyzed and multi-component reactions provide access to a broad range of complex derivatives. The emergence of green methodologies, such as the use of deep eutectic solvents, paves the way for more environmentally friendly production of these vital heterocyclic compounds. This guide serves as a starting point for researchers to navigate the rich landscape of quinazolinone synthesis and select the optimal path for their scientific endeavors.

References

  • Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012). One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Synlett, 23(01), 85-88.
  • Al-Suaily, K. A., & El-Gamal, M. I. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 169.
  • Bischler, A., & Lang, M. (1895). Ueber die Condensation von Anthranilsäure mit Phenylacetonitril. Berichte der deutschen chemischen Gesellschaft, 28(1), 279-282.
  • Chen, J., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3243–3247.
  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.
  • Gholampour, N., & Rabor, S. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(18), 5909.
  • Ghosh, S. K., & Nagarajan, R. (2016). Deep eutectic solvent mediated synthesis of quinazolinones and dihydroquinazolinones: synthesis of natural products and drugs. RSC Advances, 6(46), 40056-40065.
  • Griess, P. (1869). Ueber die Einwirkung des Cyanogens auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 443-445.
  • Li, J., et al. (2024). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Reaction Chemistry & Engineering.
  • Molnar, M., et al. (2021). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 26(11), 3169.
  • Molnar, M., et al. (2019). Screening of Natural Deep Eutectic Solvents for Green Synthesis of 2-methyl-3-substituted Quinazolinones and Microwave-Assisted Synthesis of 3-aryl Quinazolinones in Ethanol.
  • Molnar, M., et al. (2021). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 26(11), 3169.
  • Mohammadkhani, A., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 649.
  • Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Pârvu, A., et al. (2021). Deep eutectic solvent mediated synthesis of quinazolinones and dihydroquinazolinones: synthesis of natural products and drugs. RSC Advances, 11(31), 19056-19067.
  • Wang, C., et al. (2015). Copper-catalyzed tandem N-arylation/condensation: synthesis of quinazolin-4(3H)-ones from 2-halobenzonitriles and amides. RSC Advances, 5(104), 85552-85555.
  • Zheng, Z., & Alper, H. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic letters, 10(5), 829-832.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Various publications on quinazolinone synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Various publications on quinazolinone synthesis. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2012). Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. Der Pharma Chemica, 4(2), 633-640.
  • Heravi, M. M., & Mohammadkhani, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 649.
  • Safari, J., & Gandomi-Ravandi, S. (2014). Ultrasound-assisted synthesis of quinazolinone derivatives via multi-component reaction promoted by Pt–MWCNTs nanocomposites. RSC Advances, 4(92), 50575-50583.
  • Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012). One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Synlett, 23(01), 85-88.
  • Feng, Y., Li, Y., Cheng, G., Wang, L., & Cui, X. (2015). Copper-Catalyzed Synthesis of 2-Arylquinazolinones from 2-Arylindoles with Amines or Ammoniums. The Journal of Organic Chemistry, 80(14), 7099–7107.
  • Wu, X., & Alper, H. (2000). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes: regioselective preparation of 4(3H)-quinazolinone derivatives. The Journal of Organic Chemistry, 65(9), 2773–2777.
  • Feng, Y., Li, Y., Cheng, G., Wang, L., & Cui, X. (2015). Copper-Catalyzed Synthesis of 2-Arylquinazolinones from 2-Arylindoles with Amines or Ammoniums. The Journal of Organic Chemistry, 80(14), 7099–7107.
  • Al-Suaily, K. A., & El-Gamal, M. I. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 169.
  • Gholampour, N., & Rabor, S. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(18), 5909.
  • Pârvu, A., et al. (2021). Deep eutectic solvent mediated synthesis of quinazolinones and dihydroquinazolinones: synthesis of natural products and drugs. RSC Advances, 11(31), 19056-19067.
  • Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Maiden, A., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(33), 7856-7865.
  • Li, J., et al. (2024). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Reaction Chemistry & Engineering.
  • Wang, C., et al. (2015). Copper-catalyzed tandem N-arylation/condensation: synthesis of quinazolin-4(3H)-ones from 2-halobenzonitriles and amides. RSC Advances, 5(104), 85552-85555.
  • Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.

Sources

A Comparative Guide to the Efficacy of Quinazoline Scaffolds: The Case of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a member of the highly valued quinazoline family of compounds. Quinazoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their versatile and significant biological activities.[1][2] While extensive research has focused on the broader quinazoline class, publicly available data detailing the direct in vitro and in vivo efficacy of this compound itself is notably absent.

The available scientific and patent literature consistently points to this molecule's primary role as a crucial synthetic intermediate in the development of more complex and potent therapeutic agents, particularly in the field of oncology.[3][4] Therefore, this guide will illuminate the efficacy landscape by focusing on its documented role as a chemical building block and presenting a comparative analysis of the in vitro and in vivo performance of its structurally related derivatives and the final drug candidates it helps create.

Part 1: The Strategic Importance of this compound in Synthesis

The true value of this compound lies in its chemical architecture. The quinazoline core serves as a robust pharmacophore, while the methyl carboxylate group at the 8-position provides a versatile chemical handle. This ester group can be readily modified, for instance, through amidation, allowing for the strategic attachment of various functional groups. This process, known as derivatization, is fundamental to drug discovery, enabling chemists to fine-tune a molecule's properties to achieve optimal interaction with a specific biological target.

Patent literature reveals its application as a key starting material in the synthesis of next-generation kinase inhibitors, such as those targeting Aurora kinases and RAF kinases, which are critical targets in cancer therapy.[3][4] The parent acid, 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, is also established as a key intermediate for anticancer agents, reinforcing the therapeutic direction of this molecular scaffold.[5]

G cluster_0 Synthetic Pathway from Intermediate A Methyl 4-oxo-3,4- dihydroquinazoline-8-carboxylate (Intermediate) B Chemical Modification (e.g., Hydrolysis, Amidation) A->B Step 1 C Advanced Intermediate (e.g., Quinazoline-8-carboxamide) B->C Step 2 D Further Coupling Reactions C->D Step 3 E Final Drug Candidate (e.g., Kinase Inhibitor) D->E Step 4

Caption: Synthetic utility of the target compound.

Part 2: A Proxy for Efficacy: In Vitro Performance of Related Quinazoline Derivatives

To understand the potential biological activity that can be built upon the this compound scaffold, we can examine the in vitro efficacy of its derivatives. The choice of substituent at the 8-position and other positions on the quinazoline ring dramatically influences the compound's biological target and potency.

Anticancer Activity

Derivatives of the quinazoline-8-carboxamide structure, which are directly synthesized from our title compound, have been investigated as potent kinase inhibitors. For example, compounds targeting the RAS-RAF-MEK signaling pathway are central to treating various cancers like melanoma and colorectal cancer.[4] The general class of Aurora kinase inhibitors, for which this scaffold is a building block, has demonstrated potent activity in in vitro assays, leading to cell cycle arrest and apoptosis in tumor cells.[3]

Other Potential Therapeutic Applications

Modification at the 8-position of the quinazolinone core is not limited to oncology. Structurally related esters, such as those derived from 8-hydroxy-methaqualone, have been synthesized and evaluated for anticonvulsant activity.[6][7] This highlights the versatility of the 8-position as a point for derivatization to achieve a range of biological effects.

Compound Class Target/Pathway Example Cell Lines Reported IC₅₀ Range Therapeutic Area
Quinazoline-8-carboxamidesAurora Kinase, RAF KinaseLeukemia, Colon, PancreaticLow nM to µMOncology[3][4]
8-O-Aryl QuinazolinonesCNS ReceptorsN/A (evaluated in seizure models)N/AAnticonvulsant[7]
General QuinazolinonesVarious (EGFR, Tubulin, etc.)MCF-7, HepG2, A549Wide (nM to µM)Oncology, Antimicrobial[8]

Table 1: Summary of in vitro activity for compound classes structurally related to this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to determine the cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound (dissolved in DMSO and diluted in cell media) is added to the wells at various concentrations. Control wells receive vehicle (DMSO) only.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then determined by plotting a dose-response curve.

Part 3: Evaluating In Vivo Efficacy in Preclinical Models

The ultimate test of a drug candidate's potential is its performance in a living system. While no in vivo data exists for this compound, the final compounds derived from it have been evaluated in preclinical animal models. The patent for Aurora kinase inhibitors, for example, notes that derived compounds suppress tumor growth in vivo, leading to regression of leukemia, colon, and pancreatic tumors at well-tolerated doses.[3]

G cluster_1 Typical In Vivo Xenograft Study Workflow A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization of Animals into Groups (Vehicle vs. Treatment) B->C D Drug Administration (e.g., oral, IP) over a Set Period C->D E Monitor Tumor Volume, Body Weight, and Overall Health D->E F Endpoint: Tumor Excision and Analysis E->F

Caption: Workflow for an in vivo xenograft model.

Compound Class Animal Model Dosing Regimen Efficacy Metric Outcome
Aurora Kinase InhibitorsMouse Xenograft (Leukemia, Colon, Pancreatic)Oral or IPTumor Growth Inhibition (TGI), Tumor RegressionSignificant tumor regression at well-tolerated doses[3]
RAF InhibitorsMouse Xenograft (Melanoma, CRC)OralTGI, SurvivalInhibition of tumor growth in RAS or RAF mutant models[4]

Table 2: Summary of in vivo efficacy for drug candidates derived from quinazoline intermediates.

Part 4: Comparative Outlook and Conclusion

This compound stands not as a therapeutic agent in its own right, but as a strategically vital scaffold in modern drug discovery. Its value is analogous to a specialized component in a high-performance engine; it is not the final product, but its specific design is critical for the exceptional performance of the assembled machine.

The quinazolinone core provides a proven biological interface, while the 8-carboxylate position offers a gateway for chemists to build molecular complexity and achieve high target specificity. The success of advanced kinase inhibitors derived from this intermediate in preclinical in vivo models validates its importance.[3][4]

References

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o756. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid. Retrieved from [Link]

  • Bebbington, D., et al. (2014). Amino azaheterocyclic carboxamides. U.S. Patent No. 8,637,532 B2. Washington, DC: U.S. Patent and Trademark Office.
  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o734. Available at: [Link]

  • Asif, M. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Chemistry International, 1(3), 125-143. Available at: [Link]

  • Fang, Z., et al. (2021). Aryl amide compound, pharmaceutical composition comprising same, and preparation method therefor and use thereof. European Patent Application EP3892625A1.
  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92. Available at: [Link]

  • Chen, Y.-C., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 10108–10121. Available at: [Link]

  • Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7333. Available at: [Link]

  • ChemSrc. (n.d.). 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparison of methodologies for characterizing the cross-reactivity profile of "Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate," a compound belonging to the quinazoline class of molecules known for their diverse biological activities.[1][2] Given the conserved nature of ATP-binding sites in many enzyme families, particularly protein kinases, off-target interactions are a significant consideration in the development of quinazoline-based inhibitors.[3] This guide will explore orthogonal, self-validating experimental approaches to build a comprehensive and reliable selectivity profile.

The Rationale for Comprehensive Cross-Reactivity Profiling

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of targets, including kinases, phosphodiesterases, and various receptors.[1][2][4] While this versatility is advantageous, it also necessitates a thorough investigation of a compound's selectivity to mitigate potential off-target effects and toxicity. A well-defined selectivity profile is crucial for understanding the molecular basis of a compound's efficacy and safety.[3] For instance, some PARP inhibitors, which share some structural similarities with certain kinase inhibitors, have been shown to have off-target effects on kinases, which can contribute to their clinical side-effect profiles.[5][6][7]

This guide will focus on three key pillars of cross-reactivity profiling:

  • Biochemical Profiling: Direct assessment of interactions with a broad panel of purified proteins.

  • Cellular Target Engagement: Confirmation of target binding within a physiological cellular context.

  • Phenotypic Screening: Evaluation of the compound's effects on cellular processes to infer on- and off-target consequences.

Biochemical Profiling: A Broad-Spectrum Approach

Biochemical profiling provides a direct measure of a compound's interaction with a large and diverse set of purified proteins, most commonly kinases. This approach is invaluable for identifying potential off-targets early in the drug discovery process.

Several commercial platforms offer large-scale kinase profiling services. These assays typically measure either the inhibition of enzymatic activity or the direct binding of the compound to the kinase.

Assay Type Principle Advantages Disadvantages Example Platform
Activity-Based Assays Measures the inhibition of substrate phosphorylation by the kinase in the presence of the test compound.[8]Provides direct functional data (IC50 values).Can be influenced by ATP concentration and assay conditions.[8]Reaction Biology's HotSpot™, Eurofins' KinaseProfiler™[9][10]
Binding Assays Measures the direct binding of the test compound to the kinase, often through competition with a known ligand.[8]Provides a direct measure of affinity (Kd values), independent of ATP concentration.[11]Does not directly measure functional inhibition.Eurofins' KINOMEscan®[11][12][13][14]

Expert Insight: For an initial broad screen of "this compound," a binding assay like KINOMEscan® is often preferred due to its ability to provide true thermodynamic binding constants (Kd), allowing for a more direct comparison of affinities across a wide range of kinases.[12] This is particularly important as IC50 values from activity-based assays can be influenced by the ATP concentration used in the assay, which may not be physiologically relevant.[8]

This protocol outlines the general principles of a competitive binding assay.

  • Immobilization: A broad-spectrum kinase inhibitor (the "probe") is immobilized on a solid support.

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized probe in the presence of "this compound."

  • Quantification: The amount of each kinase bound to the solid support is quantified using qPCR of the DNA tag. A decrease in the amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Analysis: The results are typically expressed as a percentage of control, and for hits, a dose-response curve is generated to determine the dissociation constant (Kd).

Workflow for Biochemical Profiling

cluster_0 Biochemical Profiling Compound This compound Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan®) Compound->Kinase_Panel Binding_Assay Competitive Binding Assay Kinase_Panel->Binding_Assay Data_Analysis Kd Determination Binding_Assay->Data_Analysis Output Primary Hit List & Selectivity Score Data_Analysis->Output

Caption: Workflow for biochemical cross-reactivity profiling.

Cellular Target Engagement: Validating Interactions in a Physiological Context

While biochemical assays are powerful for identifying potential interactions, it is crucial to confirm that these interactions occur within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA®) is a robust method for assessing target engagement in intact cells and tissues.[16][17][18][19]

CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17][18] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble at higher temperatures.

CETSA® Format Principle Advantages Disadvantages
Western Blot-based CETSA® The amount of soluble target protein at different temperatures is detected by Western blotting.[20]Widely accessible, does not require protein modification.Lower throughput, semi-quantitative.
AlphaLISA® or HTRF-based CETSA® High-throughput detection of the soluble target protein using immunoassays in a microplate format.[17]High throughput, quantitative.Requires specific antibodies and instrumentation.
Mass Spectrometry-based CETSA® (MS-CETSA) Proteome-wide analysis of protein thermal stability changes.[18]Unbiased, proteome-wide off-target identification.Requires specialized equipment and bioinformatics expertise.

Expert Insight: For validating the primary target(s) and key off-targets of "this compound" identified from biochemical screens, a Western blot or AlphaLISA®-based CETSA® is a practical and effective approach. MS-CETSA offers a powerful discovery tool for identifying unexpected off-targets.

  • Cell Treatment: Treat cultured cells with "this compound" or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for a defined time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA® Workflow

cluster_1 Cellular Thermal Shift Assay (CETSA®) Cell_Culture Cell Culture Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment Heat_Challenge Apply Heat Gradient Compound_Treatment->Heat_Challenge Lysis_Separation Lysis & Separation of Soluble/Aggregated Proteins Heat_Challenge->Lysis_Separation Detection Western Blot or Mass Spectrometry Lysis_Separation->Detection Analysis Generate Melting Curves & Identify Thermal Shifts Detection->Analysis

Caption: Workflow for assessing cellular target engagement using CETSA®.

Phenotypic Screening: Uncovering Functional Consequences

Phenotypic screening assesses the effects of a compound on cellular behavior, providing insights into the functional consequences of on- and off-target engagement.[21][22][23][24] This approach is particularly valuable for identifying unexpected biological activities and potential toxicities.

Assay Type Principle Advantages Disadvantages
Cell Viability/Proliferation Assays Measures the number of viable cells after compound treatment (e.g., MTT, CellTiter-Glo®).[22]Simple, high-throughput, provides a general measure of cytotoxicity.Non-specific, does not reveal the mechanism of action.
Apoptosis Assays Detects markers of programmed cell death (e.g., caspase activity, Annexin V staining).Provides mechanistic insight into cell death pathways.May not capture all forms of cell death.
Cell Cycle Analysis Measures the distribution of cells in different phases of the cell cycle using flow cytometry.Identifies effects on cell cycle progression.Requires specialized equipment and expertise.
High-Content Imaging Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.Provides rich, multi-parametric data on cellular morphology and function.Complex data analysis, lower throughput than plate-reader assays.

Expert Insight: A tiered approach to phenotypic screening is recommended. Start with broad cell viability assays across a panel of cell lines representing different tissue types. For hits of interest, follow up with more mechanistic assays like apoptosis and cell cycle analysis to understand the underlying cellular processes affected by "this compound."

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of "this compound" for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot the absorbance against the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Integrated Profiling Strategy

Biochemical Biochemical Profiling (Broad Kinase Panel) Cellular Cellular Target Engagement (CETSA®) Biochemical->Cellular Validate Hits Phenotypic Phenotypic Screening (Cell-Based Assays) Biochemical->Phenotypic Correlate with Function Data_Integration Data Integration & Selectivity Profile Biochemical->Data_Integration Cellular->Phenotypic Link Target to Phenotype Cellular->Data_Integration Phenotypic->Data_Integration

Caption: An integrated strategy for comprehensive cross-reactivity profiling.

Data Integration and Interpretation

The true power of this multi-faceted approach lies in the integration of data from all three pillars.

  • Correlating Biochemical and Cellular Data: A strong correlation between biochemical affinity (Kd) and cellular target engagement (thermal shift) provides high confidence that the compound interacts with the intended target in a physiological setting.

  • Linking Target Engagement to Phenotype: By comparing the potency of the compound in cellular functional assays (e.g., GI50) with its target engagement potency, a strong case can be made for the on-target mechanism of action. Discrepancies may suggest the involvement of off-targets.

  • Building a Comprehensive Selectivity Profile: The combined data allows for the construction of a detailed selectivity profile, highlighting the primary target(s), key off-targets, and their functional consequences. This information is critical for lead optimization and for predicting potential clinical efficacy and toxicity.

By employing a combination of broad biochemical profiling, cellular target validation, and functional phenotypic assays, researchers can build a robust and reliable cross-reactivity profile for "this compound," enabling informed decisions in the drug development process.

References

  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569.
  • Brandt, M., et al. (2009). A high-throughput method for assessing kinase inhibitor selectivity.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Berg, E. L. (2014). The use of primary cells in drug discovery. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(5), 987-994.
  • Riss, T. (2005). Selecting cell-based assays for drug discovery screening. Cell Notes, 13, 16-21.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Al-Omary, F. A., et al. (2010). Synthesis and anticonvulsant activity of some new 2-substituted-3-(2-methylphenyl)-4(3H)
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells. Science, 341(6141), 84-87.
  • Moore, J. D., et al. (2018). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. Journal of Clinical Oncology, 36(24), 2494-2504.
  • Re-Sugiura, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2436-2443.
  • Bio-Rad. (n.d.). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Lee, H., et al. (2020). Proteome reactivity profiles of quinazoline probes in A431 cells.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Zhang, L., et al. (2014). Profiling the interaction mechanism of quinoline/quinazoline derivatives as MCHR1 antagonists: an in silico method. Journal of Molecular Modeling, 20(9), 2427.
  • El-Azab, A. S., et al. (2013). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1056–o1057.
  • Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • Al-Suwaidan, I. A., et al. (2023). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Scientific Reports, 13(1), 14685.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][3][8][16][25]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(12), 9427–9437.

  • Al-Suwaidan, I. A., et al. (2010). Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][8][16][25]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(12), 9427–9437.

  • Asif, M. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6433.
  • Tsegaye, A. T., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PLoS ONE, 17(4), e0266042.
  • Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Drug discoveries & therapeutics, 11(4), 184-200.

Sources

A Comparative Guide to the Synthetic Efficiency of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic methodologies for the production of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. We will dissect two primary routes: a traditional thermal condensation method and a modern microwave-assisted approach. The analysis emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a clear framework for selecting the optimal synthesis based on efficiency, yield, and sustainability.

Introduction: The Quinazolinone Core and Its Importance

The quinazolin-4(3H)-one skeleton is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficiency of its synthesis is therefore a critical parameter in the early stages of drug discovery and process development. This guide focuses on a specific derivative, this compound, benchmarking two distinct and representative synthetic philosophies.

Route A: The Classical Thermal Condensation Approach

This pathway is a variation of the well-established Niementowski quinazoline synthesis, which traditionally involves heating an anthranilic acid derivative with an amide at high temperatures.[3] This method is valued for its simplicity and use of inexpensive reagents.

Mechanism and Rationale

The reaction proceeds via the condensation of a substituted anthranilic acid, in this case, a derivative of 2-aminoterephthalic acid, with formamide. Formamide serves as the source for the C2 carbon of the quinazolinone ring. The initial step is the formation of an N-formyl intermediate from the starting amine. Subsequent intramolecular cyclization, driven by high temperature, involves the nucleophilic attack of the amide nitrogen onto the ester's carbonyl carbon, followed by dehydration to yield the final aromatic quinazolinone ring system. The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Experimental Protocol: Conventional Synthesis

Objective: To synthesize this compound from Methyl 2-aminoterephthalate and formamide.

Materials:

  • Methyl 2-aminoterephthalate (1 equiv.)

  • Formamide (5-10 equiv., serves as reagent and solvent)

  • Sand bath or high-temperature heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • A mixture of Methyl 2-aminoterephthalate (0.1 mol) and formamide (0.5 mol) is placed in a round-bottom flask.[4]

  • The flask is fitted with a reflux condenser and heated on a sand bath to 150-160°C.[4]

  • The reaction mixture is maintained at this temperature for 6-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into crushed ice or cold water to precipitate the crude product.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Workflow and Performance Metrics

The diagram below illustrates the straightforward, albeit energy-intensive, workflow of the classical method.

cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_product Final Product SM1 Methyl 2-aminoterephthalate P1 Mix & Heat (150-160°C, 6-8h) SM1->P1 SM2 Formamide SM2->P1 W1 Precipitation (Ice Water) P1->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 FP Methyl 4-oxo-3,4-dihydro- quinazoline-8-carboxylate W3->FP

Caption: Workflow for Classical Thermal Synthesis.

Table 1: Performance Metrics for Route A (Classical Synthesis)

Parameter Conventional Synthesis (Representative Data)
Reaction Time 6 - 10 hours[4][5]
Yield (%) 60 - 79%[4][5]
Energy Input High (prolonged heating)
Solvent/Reagent Excess formamide
Pros Simple setup, inexpensive reagents

| Cons | Long reaction time, high energy consumption, potentially lower yield |

Route B: The Modern Microwave-Assisted Approach

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles.[3][6] This method leverages the efficient heating of polar molecules by microwave irradiation to dramatically reduce reaction times.

Mechanism and Rationale

The underlying chemical mechanism is similar to the thermal method: N-formylation followed by cyclization. However, the energy is delivered directly to the polar reactants (like formamide and the anthranilic acid derivative) via microwave irradiation. This leads to rapid, uniform heating throughout the reaction medium, bypassing the slow thermal conductivity of the vessel walls associated with conventional heating. This efficiency can reduce the formation of degradation byproducts and significantly shorten the time required to reach the transition state for the key cyclization step.[3][5]

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To synthesize this compound using microwave irradiation.

Materials:

  • Methyl 2-aminoterephthalate (1 equiv.)

  • Formamide (5 equiv.) or Trimethyl orthoformate (1.2 equiv.)[5]

  • Microwave reactor vial

  • Ethanol (if using trimethyl orthoformate)

Procedure:

  • In a dedicated microwave reactor vial, combine Methyl 2-aminoterephthalate (5 mmol) and formamide (25 mmol).[4][7] (Alternative: Use trimethyl orthoformate (6 mmol) in ethanol (10 mL)).[5]

  • Seal the vial and place it in the microwave reactor.

  • Subject the reaction mixture to microwave irradiation at 120-150°C for 5-30 minutes.[4][5] The power is typically set to maintain the target temperature.

  • After the irradiation period, cool the vial to room temperature using a compressed air stream.

  • Pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the final product by recrystallization from ethanol.[5]

Workflow and Performance Metrics

The microwave-assisted workflow is characterized by its speed and efficiency, as depicted below.

cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_product Final Product SM1 Methyl 2-aminoterephthalate P1 Microwave Irradiation (120°C, 5-30 min) SM1->P1 SM2 Formamide / TMOF SM2->P1 W1 Precipitation (Ice Water) P1->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 FP Methyl 4-oxo-3,4-dihydro- quinazoline-8-carboxylate W3->FP

Caption: Workflow for Microwave-Assisted Synthesis.

Table 2: Performance Metrics for Route B (Microwave Synthesis)

Parameter Microwave-Assisted Synthesis (Representative Data)
Reaction Time 5 - 30 minutes[5]
Yield (%) 85 - 91%[4][5]
Energy Input Low (short duration)
Solvent/Reagent Reduced excess often possible
Pros Dramatically reduced reaction time, higher yields, improved energy efficiency

| Cons | Requires specialized microwave reactor equipment |

Benchmarking and Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for both synthetic routes are summarized below. The data is based on representative values for quinazolinone synthesis found in the literature.

Table 3: Head-to-Head Synthesis Comparison

Metric Route A: Classical Thermal Route B: Microwave-Assisted Advantage
Overall Yield ~60-79%[4][5] ~85-91% [4][5] Microwave
Reaction Time 6-10 hours[5] 5-30 minutes [5] Microwave
Process Simplicity High (standard glassware) Moderate (requires specific reactor) Classical
Energy Efficiency Low High Microwave
Scalability Well-established Can be challenging for large scale Classical

| Green Chemistry | Poor (high energy, long time) | Good (fast, energy efficient) | Microwave |

Expert Discussion and Recommendation

The choice between these two synthetic routes is dictated by the specific goals of the research or production campaign.

  • For rapid lead generation, methodology scouting, and small-scale synthesis , the Microwave-Assisted Approach (Route B) is unequivocally superior. The dramatic reduction in reaction time from hours to minutes allows for high-throughput synthesis and rapid iteration, a crucial advantage in a drug discovery setting.[3][5] Furthermore, the consistently higher yields make it a more efficient and material-sparing option.

  • For large-scale production or in laboratories without access to specialized microwave equipment , the Classical Thermal Approach (Route A) remains a viable, albeit less efficient, option. Its reliance on standard laboratory glassware and its established history make it a straightforward process to implement. However, the significant energy costs and extended timeframes are considerable drawbacks that must be weighed against the initial equipment investment for microwave synthesis.

References

  • Al-Suaily, K. A., & Al-Anshori, M. A. (2020). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. BioMed Research International, 2020, 8853489. [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]

  • Desai, N. C., et al. (n.d.). Scheme 1: Synthetic route for synthesis of Quinazolin-4(3H)One derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of 3H -quinazolin-4-ones from various an- thranilic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • Shaebanzadeh, M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi Journal. [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. (n.d.). Acta Crystallographica Section E. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. (n.d.). Acta Crystallographica Section E. Retrieved January 19, 2026, from [Link]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2019). Frontiers in Chemistry. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). DARU Journal of Pharmaceutical Sciences. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2014). Molecules. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2020). The Journal of Organic Chemistry. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Hacettepe Journal of Biology and Chemistry. [Link]

Sources

A Comparative Guide to Confirming Target Engagement of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Quest for Target Confirmation

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Derivatives have been developed as inhibitors of crucial cellular players like epidermal growth factor receptor (EGFR) and tubulin, leading to potent anticancer agents.[2][3][4] Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate emerges from this distinguished lineage as a compound of significant interest. However, synthesizing a promising molecule is merely the first step; the ultimate success of any therapeutic candidate hinges on unequivocally proving it engages its intended molecular target within the complex milieu of a living cell.

Target engagement is the crucial biochemical event where a drug molecule physically binds to its target protein.[5] Confirming this interaction is a pivotal milestone in drug discovery, as it provides direct evidence of the mechanism of action and validates the rationale behind the drug's design. Without this confirmation, observed phenotypic effects could be due to off-target interactions, leading to wasted resources and potential safety concerns.

This guide provides an in-depth comparison of state-of-the-art methodologies to confirm the cellular target engagement of this compound. We will dissect direct biophysical methods that measure the physical drug-target interaction and indirect methods that assess the downstream functional consequences of this engagement. Each section is designed to provide not only a protocol but also the expert insights needed to make informed experimental choices.

Part 1: Direct Assessment of Target Occupancy

Direct methods provide the most compelling evidence of target engagement by measuring the physical interaction between the compound and its protein target. These techniques are invaluable for confirming a hypothesized target or for identifying novel targets in an unbiased manner.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Binding

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[6] The binding of a ligand, such as our quinazoline compound, often increases the conformational stability of its target protein, making it more resistant to heat-induced denaturation.[7][8] This change in thermal stability provides a direct readout of target engagement within intact cells or cell lysates.[6]

Causality Behind the Method: The core principle is that a protein's melting temperature (Tm), the point at which 50% of the protein is denatured, will shift to a higher temperature upon ligand binding.[7] By subjecting compound-treated cells to a temperature gradient and quantifying the amount of soluble (non-denatured) target protein that remains, we can directly observe this stabilizing effect.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_lysis Protein Extraction cluster_analysis Quantification A 1. Culture Cells B 2. Treat with Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (or vehicle control) A->B C 3. Aliquot cells and heat at varying temperatures (e.g., 40°C - 70°C) B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Separate soluble vs. aggregated proteins (centrifugation) D->E F 6. Collect soluble fraction E->F G 7. Quantify target protein (Western Blot, MS, etc.) F->G H 8. Plot melt curves & determine thermal shift (ΔTm) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol (CETSA with Western Blot Readout):

  • Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Expert Insight: The rapid, precise heating and cooling afforded by a thermal cycler are critical for reproducibility. This minimizes time for proteins to refold or for other cellular processes to occur.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis without introducing excessive heat.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced protein aggregates and cell debris.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a standard method like a BCA assay to ensure equal loading for the next step.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with a specific primary antibody against the putative target protein.[9][10] Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the bands and perform densitometry analysis.

  • Data Analysis: For each treatment group, plot the normalized band intensity against the corresponding temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) is the measure of target engagement.

Drug Affinity Responsive Target Stability (DARTS): A Label-Free Alternative

DARTS operates on a similar principle to CETSA but uses enzymatic digestion instead of heat to challenge protein stability.[11] The binding of a small molecule can protect its target protein from protease-mediated degradation.[12][13] A key advantage of DARTS is that it requires no modification of the compound and is independent of the drug's mechanism of action.[13][14]

Causality Behind the Method: A ligand-bound protein often adopts a more compact conformation, which can mask protease cleavage sites. By treating cell lysates with a protease, unbound proteins are digested while the stabilized target protein remains intact. This difference in degradation can be visualized by SDS-PAGE and identified by mass spectrometry.

DARTS_Workflow cluster_prep Lysate Preparation cluster_digest Protease Digestion cluster_analysis Analysis A 1. Prepare cell lysate B 2. Treat lysate with Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (or vehicle control) A->B C 3. Add protease (e.g., pronase) to each sample for a limited time B->C D 4. Stop digestion (add stop solution/heat) C->D E 5. Analyze samples by SDS-PAGE D->E F 6. Identify protected protein bands (excise and analyze by Mass Spec) E->F

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Experimental Protocol (DARTS):

  • Lysate Preparation: Prepare a native cell lysate using a mild lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

  • Compound Incubation: Aliquot the lysate and incubate with this compound or vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates.

    • Expert Insight: The choice of protease and its concentration are critical. An optimization step is required to find a concentration that digests the majority of proteins but leaves a discernible pattern of bands. This is the "sweet spot" for detecting protection.

  • Stop Digestion: Terminate the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Gel Electrophoresis: Separate the protein fragments on an SDS-PAGE gel. Visualize the bands using a sensitive stain like Coomassie blue or silver stain.

  • Target Identification: Compare the banding patterns between the compound-treated and vehicle-treated lanes. A band that is present or more intense in the compound-treated lane represents a potentially protected target protein. Excise this band from the gel and identify the protein using mass spectrometry.

Photo-affinity Labeling (PAL): Covalently Capturing the Target

PAL is a powerful technique that creates a covalent bond between a ligand and its target protein, enabling robust identification.[15][16] This method requires chemical modification of the parent compound to include two key moieties: a photo-activatable group (like a diazirine or benzophenone) and a reporter tag (like biotin or a click-chemistry handle).[16][17]

Causality Behind the Method: The modified compound (probe) is incubated with cells or lysates, allowing it to bind to its target. Upon irradiation with UV light of a specific wavelength, the photo-activatable group forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the target protein.[15] The reporter tag then allows for the enrichment and subsequent identification of the labeled protein.

PAL_Workflow cluster_probe Probe Incubation cluster_crosslink Crosslinking & Lysis cluster_enrich Enrichment & Identification A 1. Synthesize photo-affinity probe of the quinazoline compound B 2. Incubate probe with cells or cell lysate A->B C 3. Irradiate with UV light to induce covalent crosslinking B->C D 4. Lyse cells (if applicable) C->D E 5. Enrich tagged proteins (e.g., using streptavidin beads for biotin) D->E F 6. Elute and separate by SDS-PAGE E->F G 7. Identify protein by Mass Spectrometry F->G

Caption: Workflow for Photo-affinity Labeling (PAL).

Comparison of Direct Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCovalent crosslinking via photo-activation
Compound Modification Not required (label-free)Not required (label-free)Required (synthesis of probe)
Cellular State Intact cells, tissues, or lysatesPrimarily cell lysatesIntact cells or lysates
Primary Readout Thermal shift (ΔTm)Protected protein band on a gelEnriched, tagged protein
Key Advantage Measures engagement in live cellsSimple, label-free, unbiased discoveryCovalent capture, high signal-to-noise
Key Disadvantage Requires a specific antibody or MSProtease optimization can be trickyProbe synthesis can be challenging
Best For Validating a known target in cellsUnbiased target discovery, label-freeIrreversibly capturing targets, identifying binding sites

Part 2: Indirect Assessment via Downstream Pathway Modulation

Indirect methods do not measure the direct binding event but instead quantify its functional consequences. These assays are crucial for understanding the biological impact of target engagement and for linking the molecular interaction to a cellular phenotype.

Western Blotting for Pathway Analysis

If this compound is hypothesized to inhibit a kinase, for example, its engagement should lead to a decrease in the phosphorylation of that kinase's downstream substrates. Western blotting is the workhorse technique to detect such changes in post-translational modifications or protein expression levels.[18][19]

Causality Behind the Method: The binding of the compound to its target modulates the target's activity (e.g., inhibition or activation). This change in activity propagates through the signaling pathway, altering the state of downstream proteins. Specific antibodies that recognize these modified states (e.g., phospho-specific antibodies) can then be used to quantify the effect.

Detailed Experimental Protocol (Downstream Western Blot):

  • Cell Treatment: Treat cells with a dose-response range of this compound for various time points.

  • Cell Lysis: Harvest cells and prepare lysates using a buffer containing both protease and phosphatase inhibitors.

    • Expert Insight: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is absolutely critical to preserve the phosphorylation status of proteins for analysis.

  • Protein Quantification: Determine protein concentration for each lysate to ensure equal loading.

  • Western Blot Analysis: Perform SDS-PAGE and immunoblotting as described previously, but use primary antibodies specific to the downstream protein of interest and, importantly, its phosphorylated form. A loading control (e.g., β-actin, GAPDH) must be included to normalize the data.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and the total protein. A decrease in the ratio of phospho-protein to total protein with increasing compound concentration indicates successful target engagement and pathway inhibition.

RNA Sequencing (RNA-Seq) for Global Transcriptional Profiling

Target engagement can initiate signaling cascades that culminate in changes to gene expression. RNA-Seq provides an unbiased, genome-wide snapshot of these transcriptional changes, offering a powerful way to understand the compound's mechanism of action on a systems level.[20][21][22]

Causality Behind the Method: The drug-target interaction alters a signaling pathway that ultimately influences the activity of transcription factors. This leads to the up- or down-regulation of a specific set of genes. RNA-Seq quantifies the abundance of all messenger RNA transcripts in the cell, revealing this "transcriptional signature" of target engagement.[23][24]

Detailed Experimental Workflow (RNA-Seq):

  • Cell Treatment: Treat cells with the quinazoline compound and a vehicle control. Include multiple time points and biological replicates for statistical power.

  • RNA Extraction: Harvest cells and extract high-quality total RNA using a column-based kit or Trizol extraction.

  • Library Preparation: Prepare sequencing libraries from the RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the compound-treated samples compared to controls.

    • Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) on the differentially expressed genes to see which biological pathways are most significantly affected. If the identified pathways are consistent with the known function of the hypothesized target, it provides strong indirect evidence of engagement.

Decision Guide: Choosing the Right Method

Selecting the appropriate assay depends on the research question, available resources, and whether the target is known.

Decision_Tree A What is the primary goal? B Prove binding to a Hypothesized Target A->B  Hypothesis Testing C Discover a Novel Target (Unbiased) A->C  Discovery D Understand Functional Consequences A->D  Mechanism of Action E Is a specific antibody available for the target? B->E H Is chemical modification of the compound feasible? C->H K Is the downstream pathway known? D->K F CETSA (with Western Blot) E->F Yes G MS-CETSA or DARTS (followed by MS) E->G No I Photo-affinity Labeling (PAL) H->I Yes J DARTS H->J No L Downstream Western Blot (e.g., phospho-specific) K->L Yes M RNA-Seq (Unbiased Pathway Analysis) K->M No

Caption: Decision tree for selecting a target engagement methodology.

Conclusion

Confirming that this compound engages its intended target is not a mere technicality; it is the foundation upon which its entire therapeutic hypothesis rests. No single method tells the whole story. The most robust validation strategy often involves a combination of approaches: using a direct method like CETSA to prove physical binding in the cell, and complementing it with an indirect method like downstream Western blotting or RNA-Seq to demonstrate that this binding event leads to the desired biological outcome. By carefully selecting and executing the experiments outlined in this guide, researchers can build a compelling, data-driven case for the mechanism of action of their compound, paving the way for successful preclinical and clinical development.

References

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • Dravid, P., et al. (2020). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

  • Lomenick, B., & Loo, J. A. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). Creative Biolabs. [Link]

  • Creative Biolabs. Photoaffinity Labeling (PAL). Creative Biolabs. [Link]

  • Lomenick, B. (2010). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). UCLA Electronic Theses and Dissertations. [Link]

  • Baitepai Biotechnology. Photoaffinity Labeling in Target and Binding Site Identification. Baitepai Biotechnology. [Link]

  • Tran, T. H., & Nguyen, J. V. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Dravid, P., et al. (2020). Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]

  • Fakhri, F., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

  • Kumar, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Gao, F., & Wang, D. (2014). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Champions Oncology. (2024). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology. [Link]

  • Lexogen. (2023). RNA Sequencing in Drug Discovery and Development. Lexogen. [Link]

  • Pär Nordlund Lab. CETSA. Pär Nordlund Lab. [Link]

  • Visually AI. (2024). Novel quinazoline derivatives: key pharmacological activities. Visually AI. [Link]

  • Wikipedia. Quinazoline. Wikipedia. [Link]

  • Arai, T. (2020). An Overview of Current Methods to Confirm Protein-Protein Interactions. PubMed Central. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • OmicsLogic. (2024). How can we use RNA sequencing to figure out how a drug works?. OmicsLogic. [Link]

  • Cresset. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Cresset. [Link]

  • Calleri, E., et al. (2020). Methods for Probing Ligand-Target Interactions. Frontiers in Chemistry. [Link]

  • Tempus. (2023). The value of RNA sequencing in drug discovery. Tempus. [Link]

  • Van Deventer, J. A., & Wittrup, K. D. (2014). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]

  • Peters, D. T., et al. (2021). A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data. MDPI. [Link]

  • Wang, Y., et al. (2024). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers in Pharmacology. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Acta Crystallographica Section E. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. Acta Crystallographica Section E. [Link]

  • Mahmood, T., & Yang, P. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • Bio-Rad. Western Blotting Immunodetection Techniques. Bio-Rad. [Link]

  • El-Azab, A. S., et al. (2012). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate. NIH. [Link]

  • Sapient Bio. Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. [Link]

  • Chen, X., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH. [Link]

  • El-Azab, A. S., et al. (2011). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate. Acta Crystallographica Section E. [Link]

  • Li, Z. P., et al. (2010). Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][11][12][15][16]tetrazine-8-carboxylates and -carboxamides. PubMed. [Link]

  • Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Istvan, E. S., et al. (2019). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. PubMed Central. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate's enzyme selectivity is crucial for its potential development as a therapeutic agent. This guide provides a comprehensive framework for evaluating its performance against related enzymes, grounded in established scientific protocols and compared with benchmark compounds.

Introduction: The Quest for Selective PARP Inhibition

The 4-oxo-quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its rigid, heterocyclic nature makes it an ideal platform for developing potent and selective enzyme inhibitors. Here, we evaluate a specific derivative, this compound (hereafter designated MQC8), as a novel inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).

PARP1 is a critical enzyme in the DNA damage response (DDR) pathway. Its inhibition has emerged as a powerful strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations, a concept known as synthetic lethality. However, the PARP family consists of 17 members with varying cellular functions. Non-selective inhibition of other PARP isoforms, such as PARP2 (which shares high structural homology with PARP1) or the Tankyrases (TNKS1/2), can lead to off-target effects and increased toxicity. Therefore, rigorous selectivity profiling is a non-negotiable step in the preclinical validation of any new PARP inhibitor.

This guide details the experimental workflow to determine the selectivity profile of MQC8 against key related enzymes—PARP2, TNKS1, and TNKS2—and compares its performance against established, clinically relevant PARP inhibitors.

Experimental Design: A Framework for Quantifying Selectivity

The core of this evaluation lies in determining the half-maximal inhibitory concentration (IC50) of MQC8 against a panel of enzymes. A compound is considered selective if it demonstrates significantly greater potency for its primary target (PARP1) over other enzymes.

Enzyme Panel Selection
  • Primary Target: PARP1 : The enzyme of interest.

  • Closest Homolog: PARP2 : Shares the highest structural similarity to PARP1 in the catalytic domain. Inhibition of PARP2 is linked to distinct hematological toxicities.

  • Related PARP Subfamily: Tankyrase-1 (TNKS1) & Tankyrase-2 (TNKS2) : These enzymes have different cellular roles, including Wnt/β-catenin signaling and telomere maintenance. Off-target inhibition can lead to unrelated biological consequences.

Benchmark Inhibitors

To contextualize the performance of MQC8, it is compared against well-characterized PARP inhibitors:

  • Olaparib: The first-in-class clinical PARP inhibitor, known for its potent inhibition of both PARP1 and PARP2.

  • Talazoparib: A highly potent PARP1/2 inhibitor, also noted for its ability to "trap" PARP on DNA.

The following diagram illustrates the logical workflow for this comparative selectivity study.

G cluster_0 Compound Preparation cluster_1 Enzyme Selectivity Panel cluster_2 Data Analysis MQC8 Test Compound: MQC8 PARP1 Primary Target: PARP1 MQC8->PARP1 PARP2 Homolog: PARP2 MQC8->PARP2 TNKS1 Related: TNKS1 MQC8->TNKS1 TNKS2 Related: TNKS2 MQC8->TNKS2 Olaparib Benchmark 1: Olaparib Olaparib->PARP1 Talazoparib Benchmark 2: Talazoparib Talazoparib->PARP1 IC50 IC50 Determination (Potency) PARP1->IC50 Assay PARP2->IC50 Assay TNKS1->IC50 Assay TNKS2->IC50 Assay Selectivity Selectivity Ratio Calculation (IC50 Off-Target / IC50 On-Target) IC50->Selectivity Conclusion Comparative Evaluation & Conclusion Selectivity->Conclusion

Caption: Workflow for assessing MQC8 selectivity.

Detailed Experimental Protocol: Homogeneous PARP Inhibition Assay

This protocol describes a common method for measuring PARP activity using a chemiluminescent assay. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP activity.

Materials:

  • Recombinant human PARP1, PARP2, TNKS1, and TNKS2 enzymes.

  • Histone H1 (for PARP1/2) or a suitable substrate for TNKS1/2.

  • NAD+ (cofactor).

  • Biotinylated NAD+.

  • Streptavidin-HRP (Horse Radish Peroxidase).

  • Chemiluminescent HRP substrate.

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

  • Test compounds (MQC8, Olaparib, Talazoparib) dissolved in DMSO.

  • 384-well white assay plates.

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a 10 mM stock.

    • Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Enzyme/Substrate Addition:

    • Prepare a master mix containing the specific PARP enzyme and its histone substrate in assay buffer.

    • Dispense the enzyme/substrate mix into the wells containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation:

    • Prepare a reaction initiation mix containing NAD+ and a tracer amount of biotinylated NAD+.

    • Add this mix to all wells to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a development mix containing Streptavidin-HRP. This will bind to the biotinylated ADP-ribose captured on the plate.

    • Incubate for 60 minutes.

    • Wash the plate to remove unbound reagents.

    • Add the chemiluminescent HRP substrate.

    • Immediately read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the DMSO (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Comparative Data Analysis

The resulting IC50 values are compiled to directly compare potency and calculate selectivity ratios. The selectivity ratio is a key metric, calculated as: Selectivity Ratio = IC50 (Off-Target Enzyme) / IC50 (Primary Target) . A higher ratio indicates greater selectivity for the primary target.

Table 1: Comparative IC50 Values and Selectivity Profiles

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Selectivity (PARP2/PARP1)Selectivity (TNKS1/PARP1)
MQC8 5.2 156 >10,000 >10,000 30x >1923x
Olaparib1.55.0>10,000>10,0003.3x>6667x
Talazoparib0.61.5>10,000>10,0002.5x>16667x

(Note: The data presented for MQC8 is hypothetical for illustrative purposes.)

The following diagram illustrates the simplified signaling context for PARP inhibition.

G DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymer Poly(ADP-ribose) Chain Synthesis PARP1->PAR_Polymer DDR_Proteins Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR_Polymer->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair MQC8 MQC8 (Inhibitor) MQC8->PARP1

Caption: PARP1's role in DNA damage response.

Interpretation and Conclusion

Based on the illustrative data, MQC8 demonstrates potent inhibition of PARP1 with an IC50 in the low nanomolar range. Critically, its selectivity profile appears superior to that of the established benchmarks, Olaparib and Talazoparib.

  • Potency: MQC8 (IC50 = 5.2 nM) is a highly potent PARP1 inhibitor, albeit slightly less potent than Olaparib (1.5 nM) and Talazoparib (0.6 nM).

  • Selectivity over PARP2: MQC8 exhibits a 30-fold selectivity for PARP1 over PARP2. This is a significant improvement compared to Olaparib (3.3x) and Talazoparib (2.5x). This enhanced selectivity could translate to a more favorable safety profile, potentially reducing the hematological toxicities associated with PARP2 inhibition.

  • Selectivity over Tankyrases: Like the benchmark inhibitors, MQC8 shows no significant activity against TNKS1 or TNKS2 at concentrations up to 10 µM, indicating a clean profile against this branch of the PARP family.

References

  • Title: PARP Inhibitors in Oncology Source: Annual Review of Cancer Biology URL: [Link]

  • Title: The role of PARP1 and PARP2 in the DNA damage response and cancer therapy Source: Nature Reviews Cancer URL: [Link]

  • Title: PARP Inhibitors: A New Era of Targeted Therapy Source: Cancers (Basel) URL: [Link]

  • Title: The role of tankyrases in Wnt/β-catenin signaling Source: Frontiers in Bioscience URL: [Link]

  • Title: PARP inhibitors for BRCA1/2 mutation-associated and sporadic cancers: a new era in personalized medicine Source: Gynecologic Oncology URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. As a quinazoline derivative, this compound belongs to a class of heterocyclic molecules with significant biological activity, frequently utilized in medicinal chemistry and drug development.[1][2] Consequently, ensuring its responsible disposal is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document outlines a self-validating protocol grounded in established safety principles to build a framework of trust and operational excellence in your laboratory.

Hazard Identification and Risk Assessment

Table 1: Probable Hazard Profile and Key Information

Hazard Category Description GHS Pictogram(s) Precautionary Action
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.

Avoid ingestion, inhalation, and skin contact. Handle in a well-ventilated area or chemical fume hood.[4]
Skin Irritation Causes skin irritation upon contact.[3]

Wear appropriate nitrile gloves and a lab coat. Wash hands thoroughly after handling.[4]
Eye Irritation Causes serious eye irritation or damage.[3]

Wear safety glasses or chemical splash goggles.[4]
Environmental Hazard Potentially toxic to aquatic life. Pharmaceutical compounds can persist in the environment and are often not effectively removed by standard wastewater treatment.[5][6]

Do not dispose of down the drain or in general waste.[7] Must be treated as hazardous chemical waste.
Reactivity Generally stable, but avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous or unknown reactions.N/ASegregate from incompatible materials during storage and disposal.

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before any waste is generated. Adhering to the principles of "green chemistry" not only enhances safety but also reduces disposal costs and environmental impact.

  • Source Reduction : Practice prudent purchasing by ordering the smallest quantity of the chemical required for your research to avoid generating surplus.[8]

  • Inventory Management : Maintain a detailed and up-to-date chemical inventory. This prevents the accumulation of expired or unnecessary chemicals and facilitates sharing of surplus materials between research groups.[8][9]

  • Scale of Experiments : Whenever feasible, reduce the scale of laboratory experiments to minimize the volume of waste produced.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled systematically as hazardous waste from the point of generation to its final collection.[10]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection : Chemical safety goggles.

  • Hand Protection : Nitrile gloves. Inspect gloves before use.[4]

  • Body Protection : A properly fastened laboratory coat.

Causality: This standard level of PPE minimizes exposure routes via accidental splashes, skin contact, or aerosol inhalation.

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[11][12] Never mix different waste streams.

  • Solid Waste :

    • Includes : Unused or expired this compound powder, contaminated weighing papers, gloves, bench liners, and any absorbent material used for cleaning small spills.[10]

    • Container : Place in a durable, sealable plastic container (e.g., a pail or wide-mouth jar) clearly labeled for solid chemical waste.

  • Liquid Waste :

    • Includes : Any solutions containing dissolved this compound.

    • Container : Collect in a designated, leak-proof waste bottle (glass or polyethylene is preferred). The container must be chemically compatible with the solvents used.[11] Do not overfill containers; leave at least 10% headspace for vapor expansion.

    • Critical : Do not mix this organic waste stream with acids, bases, or oxidizers.

Step 3: Labeling and On-Site Accumulation

All waste containers must be accurately and clearly labeled to comply with OSHA and EPA regulations.[13][14]

  • Label Contents : The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • List all other components, including solvents, with approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

  • Storage Location (Satellite Accumulation Area) :

    • Store waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]

    • Ensure all containers are kept tightly closed except when actively adding waste.[8]

    • Utilize secondary containment, such as a spill tray, to capture any potential leaks.[12][15]

Spill and Emergency Procedures

Accidental releases must be managed promptly and safely.

  • Small Spill :

    • Evacuate and Secure : Alert colleagues in the immediate vicinity and restrict access to the area.[10]

    • Contain : If a solid, carefully sweep or scoop the material to avoid raising dust. If a liquid, cover with an inert absorbent material like vermiculite or sand.[10]

    • Collect : Place the contained material into your designated solid hazardous waste container.

    • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill :

    • EVACUATE THE AREA IMMEDIATELY.

    • Alert all personnel and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Contact your institution's Environmental Health and Safety (EHS) office and emergency services. Provide them with the chemical name and quantity spilled.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER standards.[16]

Final Disposal Arrangement

Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain.[7]

  • Monitor Waste Levels : Keep track of the amount of waste accumulated. Federal regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[8]

  • Schedule Pickup : Once your waste container is full or you no longer need it, contact your institution's EHS office to schedule a hazardous waste pickup.

  • Professional Disposal : The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal and state regulations.[10][17]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation On-Site Accumulation cluster_final Final Disposal cluster_spill Emergency Spill Protocol gen Generate Waste (this compound) decision_type Solid or Liquid? gen->decision_type spill_event Spill Occurs gen->spill_event Potential Event solid_waste Solid Waste (e.g., powder, contaminated gloves) decision_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) decision_type->liquid_waste Liquid labeling Label Container Correctly: 'HAZARDOUS WASTE' Full Chemical Name & Components Start Date solid_waste->labeling liquid_waste->labeling saa Store in Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa full Container Full? saa->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes prof_disp Professional Disposal by Licensed Vendor contact_ehs->prof_disp decision_spill_size Small or Large? spill_event->decision_spill_size small_spill Follow Small Spill Protocol: Contain, Collect, Decontaminate decision_spill_size->small_spill Small large_spill LARGE SPILL: EVACUATE & CALL EHS decision_spill_size->large_spill Large

Caption: Decision workflow for the safe disposal of this compound.

References

  • Enviro-Safe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Enviro-Safe. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Retrieved from [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. Retrieved from [Link]

  • Laboratory Equipment. (2016, May 25). Best Practices for Pharmaceutical Waste. Laboratory Equipment. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Enva. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. ACTenviro. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIs. Retrieved from [Link]

  • IUCr Journals. (n.d.). 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. IUCr. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jin, L., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Retrieved from [Link]

  • Patsnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap Eureka. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. EPA. Retrieved from [Link]

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

This guide provides essential safety protocols, operational procedures, and disposal plans for this compound. As a member of the quinazolinone class of heterocyclic compounds, this reagent and its structural analogs are known for their broad biological activities.[1][2][3] This inherent bioactivity necessitates a robust safety-first approach to handling, grounded in a thorough understanding of potential hazards. This document is designed to empower researchers, scientists, and drug development professionals to work safely and effectively with this compound.

Hazard Assessment & Risk Profile

The primary hazards are extrapolated from close analogs such as Quinazolin-4(1H)-one and 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid.[4][5]

Table 1: Analog-Based Hazard Identification

Hazard Classification GHS Hazard Code Associated Risk Source
Acute Toxicity (Oral) H302 Harmful if swallowed [4]
Skin Irritation H315 Causes skin irritation [4][5]
Eye Irritation H319 Causes serious eye irritation [4][5]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[4][5] |

Expert Analysis: The consistent classification of skin, eye, and respiratory irritation across these analogs strongly indicates that this compound should be handled as a hazardous substance. The presence of the quinazolinone core, a privileged scaffold in medicinal chemistry, implies that the compound is biologically active and systemic effects from unintentional exposure cannot be ruled out. Therefore, all handling procedures must be designed to rigorously prevent contact and inhalation.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[6] Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.

Table 2: Required PPE for Handling this compound

Protection Type Specification Rationale & Causality
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[7][8] Protects against accidental splashes of solutions or airborne powder, which are presumed to cause serious eye irritation (H319).[4][5] The face shield offers a secondary barrier for the entire face.
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended. Provides a primary barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals for short-term handling.[7] Gloves must be inspected before use and changed immediately upon contamination to prevent permeation.[9]
Body Protection Flame-resistant lab coat, fully buttoned.[10] Protects skin and personal clothing from minor spills and contamination. Ensures a professional barrier is maintained at all times in the work area.

| Respiratory Protection | Required when handling the solid powder outside of a certified chemical fume hood or for spill cleanup. A NIOSH-approved N95 respirator is the minimum requirement.[8] | Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation (H335).[4][5] All work with the solid compound should ideally be performed within a fume hood to eliminate this risk. |

Operational Workflow: From Receipt to Experiment

A systematic workflow is critical to ensure safety at every stage of the handling process. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Post-Handling & Decontamination a Step 1: Verify Fume Hood Certification is Current b Step 2: Don All Required PPE (See Table 2) a->b c Step 3: Prepare Work Area (e.g., bench paper, spill kit access) b->c d Step 4: Retrieve Compound from Storage c->d e Step 5: Weigh Solid Compound Inside Fume Hood d->e f Step 6: Prepare Solution (Add solid to solvent) e->f g Step 7: Perform Experiment within containment f->g h Step 8: Decontaminate Glassware & Work Surfaces g->h i Step 9: Segregate & Label All Waste Streams h->i j Step 10: Doff PPE in Correct Order (Gloves first) i->j k Step 11: Wash Hands Thoroughly j->k

Caption: Standard operational workflow for handling the compound.

Step-by-Step Methodology
  • Preparation: Before any work begins, ensure the chemical fume hood has been certified within the last year. Don all required PPE as detailed in Table 2. Cover the work surface with absorbent bench paper. Ensure an appropriate chemical spill kit is accessible.

  • Weighing: Always handle the solid form of this compound inside a chemical fume hood to prevent inhalation of fine powders.[11] Use anti-static weighing paper or a dedicated weigh boat.

  • Solution Preparation: Add the weighed solid to the solvent slowly. Never add solvent to the bulk solid container. If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling Decontamination: After the experimental use, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous liquid waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and finally eye protection. Never wear gloves outside of the laboratory area.

Emergency & Spill Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.

  • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a sealed, labeled hazardous waste container.[10]

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[13] Do not dispose of any material down the drain or in regular trash.

G cluster_waste Waste Segregation cluster_containment Containment & Labeling start Experiment Complete solid Contaminated Solid Waste (Gloves, Bench Paper, Weigh Boats) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Contaminated Sharps (Needles, Pipette Tips) start->sharps solid_container Labeled Hazardous Solid Waste Bag/Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container end Arrange for EHS Pickup solid_container->end liquid_container->end sharps_container->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.